3-(3,4-Dimethoxyphenyl)benzaldehyde
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-7-6-13(9-15(14)18-2)12-5-3-4-11(8-12)10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIHWSWXATULIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374310 | |
| Record name | 3-(3,4-dimethoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-36-0 | |
| Record name | 3′,4′-Dimethoxy[1,1′-biphenyl]-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-dimethoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-36-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde via Suzuki-Miyaura Coupling
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde from 3-bromobenzaldehyde. The core methodology presented is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1][2] This document delves into the reaction mechanism, offers a step-by-step procedure, discusses process optimization and troubleshooting, and outlines essential safety precautions. The content is designed to provide researchers, chemists, and drug development professionals with the technical insights and practical knowledge required to successfully implement this synthesis.
Introduction
This compound is a biaryl aldehyde, a class of compounds that serves as a valuable scaffold and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The aldehyde functional group is a versatile handle for subsequent chemical transformations, while the dimethoxy-substituted phenyl ring is a common feature in many biologically active molecules.[4][5]
The formation of the carbon-carbon bond between the two aryl rings is the key strategic step in this synthesis. Among the various methods available for C-C bond formation, the Suzuki-Miyaura cross-coupling reaction stands out.[6] Discovered by Akira Suzuki and Norio Miyaura in 1979, this reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, 3,4-dimethoxyphenylboronic acid) with an organohalide (3-bromobenzaldehyde).[6][7] Its advantages include mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[8][9]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][10] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of 3-bromobenzaldehyde. This increases the oxidation state of palladium from 0 to +2 and forms an organopalladium(II) complex.[10][11]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron compound is transferred to the palladium(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the 3,4-dimethoxyphenyl group to the palladium center, displacing the halide.[7][8][12]
-
Reductive Elimination : The final step involves the two organic groups (the benzaldehyde and dimethoxyphenyl moieties) coupling and detaching from the palladium center. This forms the desired product, this compound, and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis Protocol
This protocol is designed as a reliable starting point for the synthesis. Optimization may be required based on the specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Quantity (mmol) | Mass/Volume | Notes |
| 3-Bromobenzaldehyde | 3132-99-8 | 185.02 | 1.0 | 185 mg | Aryl halide |
| 3,4-Dimethoxyphenylboronic acid | 40972-86-9 | 181.99 | 1.2 | 218 mg | Organoboron partner |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 35 mg | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 345 mg | Base |
| Toluene | 108-88-3 | 92.14 | - | 8 mL | Solvent |
| Water (degassed) | 7732-18-5 | 18.02 | - | 2 mL | Co-solvent |
Step-by-Step Experimental Procedure
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (185 mg, 1.0 mmol), 3,4-dimethoxyphenylboronic acid (218 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the Pd(0) catalyst.[13]
-
Solvent Addition : Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL) to the flask. The use of degassed solvents is critical to prevent catalyst oxidation.[13]
-
Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark brown or black.
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent is 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4-6 hours when the starting 3-bromobenzaldehyde spot is no longer visible.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure product.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Expected data include:
-
Appearance : Off-white to pale yellow solid.
-
¹H NMR : Peaks corresponding to the aldehydic proton (~9.9-10.1 ppm), aromatic protons, and methoxy group protons (~3.9 ppm).
-
Mass Spectrometry : A molecular ion peak corresponding to the calculated mass of C₁₅H₁₄O₃.
Process Validation and Troubleshooting
A robust protocol includes checkpoints and strategies for addressing common issues.
Caption: A stepwise workflow for the synthesis and troubleshooting of the reaction.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst. | Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand). |
| Impure reagents/solvents. | Use freshly purified or high-purity reagents. Ensure solvents are properly degassed.[13] | |
| Insufficient base. | The base is crucial for activating the boronic acid.[2][14] Ensure the base is anhydrous and finely powdered for better reactivity. | |
| Side Product Formation | Homocoupling of boronic acid. | This can occur if oxygen is present, which oxidizes Pd(0) to Pd(II).[1] Improve degassing of the reaction mixture. |
| Protodeboronation. | The boronic acid C-B bond is cleaved and replaced with C-H.[13] Use fresh boronic acid and avoid prolonged reaction times at high temperatures. |
Safety and Handling
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled in a fume hood. Avoid inhalation of dust.
-
3-Bromobenzaldehyde : Is an irritant. Avoid contact with skin and eyes.
-
Toluene : Is a flammable liquid and has known reproductive toxicity. Work in a well-ventilated fume hood and avoid ignition sources.
-
Potassium Carbonate : Can cause skin and eye irritation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of this compound from readily available starting materials. By understanding the underlying mechanism and adhering to careful experimental technique, particularly with respect to maintaining an inert atmosphere, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful execution and potential optimization of this valuable transformation in a research and development setting.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Martín-Matute, B., & Cárdenas, D. J. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
News-Medical.Net. (2021). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
- Google Patents. (1988). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 4. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. news-medical.net [news-medical.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)benzaldehyde: Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a valuable pharmacophore. This guide provides a detailed technical overview of 3-(3,4-Dimethoxyphenyl)benzaldehyde, a biphenyl derivative with potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of the electron-rich 3,4-dimethoxyphenyl moiety, a common feature in many natural products and pharmaceuticals, combined with the reactive aldehyde functionality, makes this compound a compelling building block for drug discovery programs.[1] This document will cover its chemical structure, physicochemical properties, a detailed synthetic protocol, and an exploration of its potential applications in medicinal chemistry.
Chemical Identity and Structure
This compound is an aromatic aldehyde featuring a biphenyl core. The systematic IUPAC name for this compound is this compound.[2] It is also referred to by its synonym, 3',4'-dimethoxybiphenyl-3-carbaldehyde.[2]
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="2.5,0.7!"]; O1 [label="O", pos="2.8,1.2!"]; H_CHO [label="H", pos="2.8,0.2!"];
C14 [label="C", pos="-2.5,-1.2!"]; O2 [label="O", pos="-2.2,-1.7!"]; C15 [label="C", pos="-3.2,-0.5!"]; O3 [label="O", pos="-3.5,0!"];
// Position the rings C1 [pos="0,0!"]; C2 [pos="1,1.732!"]; C3 [pos="2,0!"]; C4 [pos="1,-1.732!"]; C5 [pos="-1,-1.732!"]; C6 [pos="-2,0!"];
C7 [pos="-3.5,1.732!"]; C8 [pos="-4.5,0!"]; C9 [pos="-3.5,-1.732!"]; C10 [pos="-2,-3.464!"]; C11 [pos="-1,-1.732!"]; C12 [pos="-2,0!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
C3 -- C13; C13 -- O1 [style=double]; C13 -- H_CHO;
C8 -- O2; O2 -- C14; C9 -- O3; O3 -- C15;
// Add labels for clarity label_C1 [label="1'", pos="-0.3,0.3!"]; label_C2 [label="2'", pos="0.7,2!"]; label_C3 [label="3'", pos="2.3,0.3!"]; label_C4 [label="4'", pos="1.3,-2!"]; label_C5 [label="5'", pos="-1.3,-2!"]; label_C6 [label="6'", pos="-2.3,0.3!"];
label_C7 [label="1", pos="-3.2,2!"]; label_C8 [label="2", pos="-4.8,0.3!"]; label_C9 [label="3", pos="-3.8,-2!"]; label_C10 [label="4", pos="-2,-3.7!"]; label_C11 [label="5", pos="-0.7,-2!"]; label_C12 [label="6", pos="-2.3,-0.3!"];
label_CHO [label="CHO", pos="3.2,0.7!"]; label_OCH3_1 [label="OCH3", pos="-2.5,-2.2!"]; label_OCH3_2 [label="OCH3", pos="-4.2,-0.5!"]; } Caption: Chemical structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[2] |
| CAS Number | 676348-36-0[2] |
| Molecular Formula | C₁₅H₁₄O₃[2] |
| Molecular Weight | 242.27 g/mol [2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)OC[2] |
| InChI Key | PEIHWSWXATULIX-UHFFFAOYSA-N[2] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 382.0 ± 37.0 °C | ChemicalBook[3] |
| Density | 1.130 ± 0.06 g/cm³ | ChemicalBook[3] |
| XLogP3 | 3.0 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
Synthesis and Reactivity
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for the construction of biphenyl scaffolds.
The logical synthetic disconnection for this target molecule involves breaking the bond between the two phenyl rings. This leads to two readily available starting materials: 3-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromobenzaldehyde
-
3,4-Dimethoxyphenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq.), 3,4-dimethoxyphenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Add a 3:1 mixture of toluene and ethanol, followed by a 1M aqueous solution of K₂CO₃. The solvent volume should be sufficient to ensure good stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Reactivity of the Aldehyde Moiety
The aldehyde group in this compound is a versatile functional handle for a variety of chemical transformations, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)benzoic acid.
-
Reduction: Can be reduced to the corresponding alcohol, [3-(3,4-dimethoxyphenyl)phenyl]methanol.
-
Reductive Amination: Can undergo reductive amination with primary or secondary amines to form a wide range of substituted benzylamines.
-
Wittig Reaction: Can react with phosphorus ylides to form alkenes.
-
Condensation Reactions: Can participate in condensation reactions, such as the Knoevenagel or aldol condensations, to form more complex molecular scaffolds.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the methoxy groups.
-
Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm.
-
Aromatic Protons: A complex multiplet pattern is anticipated in the aromatic region (δ 6.8 - 8.0 ppm). The protons on the benzaldehyde ring will likely appear as multiplets, while the protons on the dimethoxyphenyl ring will show a characteristic substitution pattern.
-
Methoxy Protons: Two distinct singlets are expected for the two methoxy groups, likely around δ 3.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information on all fifteen carbon atoms in the molecule.
-
Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, around δ 192 ppm.
-
Aromatic Carbons: Multiple signals for the twelve aromatic carbons would be observed between δ 110 and 160 ppm. The carbons bearing the methoxy groups will be the most shielded in this region.
-
Methoxy Carbons: Two signals for the methoxy carbons are expected around δ 56 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 and 2720 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium-intensity bands are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Methoxy): Strong absorption bands are expected in the region of 1250-1020 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 242. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and methoxy groups (M-31).
Applications in Drug Development and Research
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in a wide array of pharmacologically active molecules. The biphenyl core is a key feature in drugs such as the angiotensin II receptor blocker Valsartan and the non-steroidal anti-inflammatory drug Diflunisal.
The 3,4-dimethoxyphenyl group is a common feature in many natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Given its structure, this compound is a valuable starting material for the synthesis of:
-
Chalcones and Flavonoids: Condensation with acetophenones can lead to chalcones, which are precursors to flavonoids, a class of compounds with a broad spectrum of biological activities.
-
Stilbenes: Wittig-type reactions can be employed to synthesize stilbene derivatives, which are known for their antioxidant and anticancer properties.
-
Novel Heterocyclic Scaffolds: The aldehyde functionality can be used as an anchor point for the construction of various heterocyclic ring systems, a common strategy in medicinal chemistry to explore new chemical space.
The combination of the biphenyl scaffold with the 3,4-dimethoxyphenyl moiety and a reactive aldehyde handle makes this compound a highly attractive building block for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
Based on GHS classifications from depositor-supplied data, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the robust Suzuki-Miyaura coupling reaction, combined with the versatility of its aldehyde functional group, provides access to a wide range of more complex molecular architectures. While a comprehensive experimental characterization of this compound is not yet widely published, its structural features suggest that it is a promising starting point for the development of novel compounds with diverse biological activities. Further investigation into the pharmacological properties of derivatives of this compound is warranted.
References
-
PubChem. 3',4-Dimethoxy[1,1'-biphenyl]-3-carboxaldehyde. [Link]
-
PubChem. This compound. [Link]
-
IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
ResearchGate. Some biologically active biphenyl derivatives. [Link]
Sources
Solubility of 3-(3,4-Dimethoxyphenyl)benzaldehyde in common organic solvents
An In-depth Technical Guide to the Solubility of 3-(3,4-Dimethoxyphenyl)benzaldehyde in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a biphenyl carboxaldehyde derivative of interest in medicinal chemistry. We will dissect the molecule's physicochemical properties to build a predictive solubility profile across a spectrum of common organic solvents. More importantly, this guide furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data and make informed decisions in their work.
Introduction: The Critical Role of Solubility
This compound (Molecular Formula: C₁₅H₁₄O₃) is an aromatic aldehyde featuring a biphenyl core.[1] One phenyl ring is substituted with a formyl group, while the other bears two methoxy groups. This unique combination of a polar, reactive aldehyde, electron-rich aromatic systems, and polar ether linkages makes it a valuable building block. However, its utility in synthetic chemistry and formulation development is fundamentally governed by its solubility.
A thorough understanding of solubility is paramount for:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Purification: Designing effective crystallization, precipitation, or chromatographic purification strategies.
-
Formulation: Developing stable and bioavailable drug delivery systems, where solubility dictates the maximum achievable concentration.
-
Analytical Chemistry: Preparing stock solutions and standards for accurate quantification.
This guide moves beyond simplistic statements, providing a foundational understanding of why this compound behaves the way it does in different solvent environments and how to precisely measure this behavior.
Physicochemical Profile and Predicted Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[2] By examining the structure of this compound, we can predict its behavior.
Key Molecular Properties:
-
Molecular Weight: 242.27 g/mol .[1]
-
Polarity: The molecule possesses significant polarity due to the carbonyl group (C=O) of the aldehyde and the two ether linkages (C-O-C).
-
Hydrogen Bonding: It has three hydrogen bond acceptor sites (the oxygen atoms) but no hydrogen bond donor sites.[1]
-
Lipophilicity (LogP): The computed XLogP3 value is 3.0, indicating a moderate degree of lipophilicity (preference for fatty or non-polar environments).[1]
Predicted Solubility in Different Solvent Classes:
-
Non-Polar Solvents (e.g., Hexane, Toluene):
-
Rationale: These solvents primarily engage in weak van der Waals interactions. While the large aromatic system of the solute offers some compatibility, the polar aldehyde and methoxy groups are energetically mismatched with the non-polar solvent.
-
Prediction: Low to moderate solubility. Toluene is expected to be a better solvent than hexane due to its aromatic character, allowing for π-π stacking interactions.
-
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone):
-
Rationale: These solvents have significant dipole moments and can effectively solvate the polar regions of the solute through dipole-dipole interactions. They do not possess hydrogen bond donating capabilities.
-
Prediction: Good to high solubility. The carbonyl and ether oxygens of the solute can interact favorably with the partial positive charges on the solvent molecules.
-
-
Polar Protic Solvents (e.g., Methanol, Ethanol):
-
Rationale: These solvents are characterized by their ability to donate hydrogen bonds. They can interact strongly with the hydrogen bond acceptors (the three oxygen atoms) on the this compound molecule.
-
Prediction: Good to high solubility. The formation of hydrogen bonds between the solvent's hydroxyl group and the solute's oxygen atoms is a powerful solubilizing interaction.
-
-
Aqueous Solvents (e.g., Water):
-
Rationale: Water is a highly polar, protic solvent that forms strong hydrogen bond networks. While the solute has hydrogen bond acceptors, its large, non-polar carbon backbone (XLogP3 = 3.0) would disrupt water's hydrogen bonding structure, making dissolution entropically unfavorable.
-
Prediction: Very low to negligible solubility.
-
The following diagram illustrates the relationship between solvent type and the predicted solubility of the target compound.
Caption: Predicted solubility based on solvent polarity.
Quantitative Solubility Data (Predicted)
While experimentally determined values are the gold standard, the following table summarizes the expected qualitative solubility based on the physicochemical analysis. This serves as a practical starting point for solvent screening.
| Solvent Class | Representative Solvents | Key Solute-Solvent Interactions | Predicted Solubility |
| Non-Polar | Hexane, Toluene | Van der Waals, π-π stacking (Toluene) | Low |
| Polar Aprotic | Dichloromethane, THF | Dipole-Dipole | High |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Solvent as donor), Dipole-Dipole | High |
| Aqueous | Water | Unfavorable hydrophobic interactions dominate | Insoluble |
Experimental Protocol: Isothermal Shake-Flask Method
Theoretical predictions require experimental validation. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent. The protocol described below is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is sound.
Causality Behind Experimental Design:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.
-
Excess Solute: Using an excess of the solid ensures that a saturated solution is formed, representing the true solubility limit at that temperature.
-
Equilibration Time: Allowing sufficient time for the system to reach equilibrium is critical. This is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.
-
Filtration: A sub-micron filter is used to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: A validated analytical method like UV-Vis Spectroscopy or HPLC is used for accurate concentration measurement. A calibration curve is essential for converting the analytical signal to a concentration value.
The workflow for this protocol is visualized below.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation of Calibration Standards: a. Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution. b. Perform a series of serial dilutions to generate at least five calibration standards of known concentrations. c. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Absorbance vs. Concentration). Ensure the curve has an R² value > 0.995.
-
Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg in 2 mL of solvent). The presence of undissolved solid after equilibration is essential. b. Add a precise volume of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). e. Agitate the samples for 24 hours.
-
Sampling and Analysis: a. After 24 hours, stop agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. b. Carefully draw a sample from the supernatant using a syringe. c. Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the clear filtrate into a clean vial. d. Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of your calibration curve. e. Analyze the diluted sample using the validated analytical method. f. (Optional but recommended) Continue agitating the original vials for another 24 hours (48 hours total), then repeat steps 3a-3e. If the calculated solubility is within 5% of the 24-hour result, equilibrium has been reached.
-
Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original solubility in the saturated solution using the following formula:
Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor
Conclusion
The solubility of this compound is a direct function of its molecular structure. Its biphenyl nature, combined with polar aldehyde and ether functionalities, results in a predictable solubility profile: high solubility in polar aprotic and protic organic solvents, and poor solubility in non-polar and aqueous media. While these predictions provide a valuable starting point, this guide emphasizes the necessity of rigorous experimental determination. The provided shake-flask protocol offers a reliable and self-validating framework for generating the precise, high-quality data required by researchers, scientists, and drug development professionals to advance their work with confidence. Modern computational and machine learning approaches also present emerging tools for refining solubility predictions.[3][4][5]
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A Forward-Looking Technical Guide to the Untapped Therapeutic Potential of Dimethoxy-Substituted Biphenyl Benzaldehydes
Foreword: Charting a New Course in Drug Discovery
In the dynamic landscape of medicinal chemistry, the identification of novel scaffolds with therapeutic promise is a paramount objective. This guide ventures into the largely unexplored chemical space of dimethoxy-substituted biphenyl benzaldehydes. While the individual components of this molecular architecture—the biphenyl core, methoxy substituents, and the benzaldehyde functional group—are well-documented pharmacophores, their synergistic combination remains a frontier ripe for discovery. This document serves as both a technical guide and a forward-looking perspective for researchers, scientists, and drug development professionals. It is designed to not only summarize the potential biological activities of this compound class but also to provide a practical, experimentally-grounded roadmap for their synthesis, evaluation, and mechanistic elucidation. We will proceed not by reciting established facts about these specific molecules—for such a body of literature is nascent—but by building a robust scientific hypothesis for their potential, grounded in the proven bioactivities of their structural relatives.
The Architectural Rationale: A Triad of Bioactive Moieties
The therapeutic potential of dimethoxy-substituted biphenyl benzaldehydes is predicated on the established biological roles of its three key structural features. Understanding these individual contributions is fundamental to appreciating the potential of the integrated scaffold.
-
The Biphenyl Scaffold: This privileged structure is a cornerstone in medicinal chemistry, affording conformational flexibility that allows for optimal interaction with a variety of biological targets. Biphenyl derivatives are known to exhibit a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The rotational freedom around the phenyl-phenyl bond allows these molecules to adopt specific conformations required for high-affinity binding to enzyme active sites or receptor pockets.
-
Dimethoxy Substituents: The presence and position of methoxy groups on the aromatic rings can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Methoxy groups can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. Furthermore, methoxyphenolic compounds are recognized for their antioxidant and anti-inflammatory properties.[2]
-
The Benzaldehyde Functional Group: The aldehyde moiety is a versatile chemical handle and a known pharmacophore. Benzaldehyde derivatives have demonstrated significant anticancer and antimicrobial activities.[3][4][5] The electrophilic nature of the aldehyde carbon can facilitate covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, leading to irreversible inhibition.
The convergence of these three motifs in a single molecular entity presents a compelling case for the exploration of dimethoxy-substituted biphenyl benzaldehydes as a novel class of therapeutic agents.
Hypothesized Biological Activities and a Roadmap for Investigation
Based on the activities of structurally related compounds, we can postulate several key biological activities for dimethoxy-substituted biphenyl benzaldehydes. This section will outline these potential activities and propose a comprehensive, step-by-step experimental workflow for their validation.
Anticancer Potential: Targeting Proliferation and Survival Pathways
Hypothesis: Dimethoxy-substituted biphenyl benzaldehydes may exhibit potent anticancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in tumorigenesis. The biphenyl core can facilitate intercalation with DNA or binding to hydrophobic pockets of oncoproteins, while the benzaldehyde moiety could act as a covalent inhibitor of critical enzymes.
Caption: Proposed workflow for anticancer evaluation.
Protocol 2.1.1: Synthesis of a Representative Dimethoxy-Substituted Biphenyl Benzaldehyde (e.g., 3',4'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde) via Suzuki Coupling
-
Reactants: 4-formylphenylboronic acid, 4-bromo-1,2-dimethoxybenzene, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and 2M aqueous sodium carbonate solution.
-
Solvent: Toluene or a mixture of toluene and ethanol.
-
Procedure:
-
To a round-bottom flask, add 4-formylphenylboronic acid (1.2 eq), 4-bromo-1,2-dimethoxybenzene (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent (e.g., toluene) and the sodium carbonate solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.1.2: In Vitro Cytotoxicity Assessment using the MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., MCF-10A breast epithelial cells) in their respective recommended media.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
Hypothesis: The hydrophobic biphenyl core combined with the reactive aldehyde group in dimethoxy-substituted biphenyl benzaldehydes could lead to potent antimicrobial activity. These compounds may disrupt bacterial cell membranes or inhibit essential microbial enzymes. Their unique structure may also allow them to overcome existing mechanisms of antibiotic resistance.
Caption: Proposed workflow for antimicrobial evaluation.
Protocol 2.2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 2.2.2: Biofilm Inhibition Assay
-
Biofilm Formation: Grow the test microorganism in a 96-well plate in a medium that promotes biofilm formation.
-
Compound Treatment: Add various concentrations of the synthesized compounds to the wells at the time of inoculation.
-
Incubation: Incubate the plate to allow for biofilm formation.
-
Quantification: After incubation, wash the wells to remove non-adherent cells. Stain the remaining biofilm with a dye such as crystal violet.
-
Measurement: Solubilize the dye and measure the absorbance to quantify the amount of biofilm.
-
Analysis: Determine the concentration of the compound that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%).
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Hypothesis: Drawing from the known anti-inflammatory effects of biphenyl derivatives and methoxylated compounds, dimethoxy-substituted biphenyl benzaldehydes are hypothesized to possess significant anti-inflammatory activity.[6][7][8] Potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory cytokine production.
Caption: Proposed workflow for anti-inflammatory evaluation.
Protocol 2.3.1: Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control.
Data Presentation and Interpretation
For each of the proposed biological activities, quantitative data should be systematically collected and presented in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Anticancer Activity of Dimethoxy-Substituted Biphenyl Benzaldehydes
| Compound ID | Structure | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-10A (Selectivity Index) |
| DBB-1 | 3',4'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde | Data to be generated | Data to be generated | Data to be generated |
| DBB-2 | 2',4'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde | Data to be generated | Data to be generated | Data to be generated |
| Doxorubicin | - | Reference Value | Reference Value | Reference Value |
Table 2: Hypothetical Antimicrobial Activity of Dimethoxy-Substituted Biphenyl Benzaldehydes
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| DBB-1 | Data to be generated | Data to be generated | Data to be generated |
| DBB-2 | Data to be generated | Data to be generated | Data to be generated |
| Ciprofloxacin | Reference Value | Reference Value | N/A |
| Fluconazole | N/A | N/A | Reference Value |
Concluding Remarks and Future Directions
The class of dimethoxy-substituted biphenyl benzaldehydes represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The structural rationale, based on the known bioactivities of the biphenyl, dimethoxy, and benzaldehyde motifs, provides a strong foundation for hypothesizing their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide has laid out a comprehensive and experimentally rigorous roadmap for the synthesis and biological evaluation of these compounds.
The successful execution of the proposed workflows will not only validate the therapeutic potential of this novel chemical class but will also provide crucial structure-activity relationship (SAR) data to guide the optimization of lead compounds. Future research should focus on expanding the library of these compounds with varying substitution patterns of the methoxy groups and exploring their in vivo efficacy and safety profiles. The journey into the therapeutic landscape of dimethoxy-substituted biphenyl benzaldehydes is just beginning, and it holds the promise of yielding a new generation of potent and selective drugs.
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PubChem. 3',4-Dimethoxy[1,1'-biphenyl]-3-carboxaldehyde. Available from: [Link][9]
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Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. Available from: [Link][6]
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Impact of Biphenyl Benzhydrazone-Incorporated Arene Ru(II) Complexes on Cytotoxicity and the Cancer Cell Death Mechanism. ACS Publications. Available from: [Link]
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Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PubMed Central. Available from: [Link][10]
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Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. PubMed. Available from: [Link]
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Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link][2]
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PubMed Central. Available from: [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed Central. Available from: [Link]
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available from: [Link]
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Effect of 1-Carbaldehyde-3,4-dimethoxyxanthone on Prostate and HPV-18 Positive Cervical Cancer Cell Lines and on Human THP-1 Macrophages. PubMed. Available from: [Link]
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Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. PubMed. Available from: [Link]
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Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PubMed Central. Available from: [Link][4]
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Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. PubMed. Available from: [Link]
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Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available from: [Link][5]
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Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds. PubMed. Available from: [Link][7]
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The effect of dimethyl dimethoxy biphenyl dicarboxylate (DDB) against tamoxifen-induced liver injury in rats: DDB use is curative or protective. PubMed. Available from: [Link]
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Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available from: [Link]
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Investigating the antibacterial and antifungal properties of few organic moieties: a comprehensive analysis. World News of Natural Sciences. Available from: [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Available from: [Link]
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Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa. PubMed Central. Available from: [Link]
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A Comprehensive Technical Guide to the Discovery and Isolation of Biphenyl Aldehyde Natural Products
Abstract
Biphenyl and related structures represent a significant class of natural products, exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2] While a diverse range of biphenyl derivatives have been isolated from natural sources such as plants, fungi, and marine organisms, those possessing an aldehyde functionality are less common, yet hold particular interest for their potential reactivity and role as biosynthetic intermediates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for the discovery and isolation of biphenyl aldehyde natural products. The guide emphasizes the causal relationships behind experimental choices, self-validating protocols, and is grounded in authoritative scientific literature. We will explore the biosynthetic logic that gives rise to these structures, detail field-proven extraction and chromatographic separation techniques, and provide a framework for their spectroscopic characterization.
Introduction: The Significance of Biphenyl Aldehydes in Natural Product Chemistry
The biphenyl moiety, consisting of two connected phenyl rings, is a privileged scaffold in medicinal chemistry and natural product discovery.[3] Its conformational flexibility and ability to engage in various intermolecular interactions contribute to the diverse pharmacological activities observed in this class of compounds. The introduction of an aldehyde group to this scaffold adds a reactive handle for further chemical derivatization and potential biological interactions. Aldehydes are also key intermediates in many biosynthetic pathways, often representing a branch point towards a variety of more complex molecules.[4]
A prime example that illustrates the intersection of biphenyl and aldehyde biochemistry is the biosynthesis of the phytoalexin aucuparin in plant species of the Rosaceae family, such as Sorbus aucuparia (rowan).[5][6] While aucuparin itself is not an aldehyde, its biosynthesis proceeds through a benzaldehyde intermediate, which is then converted to benzoic acid before condensation to form the biphenyl backbone.[4] This biosynthetic linkage underscores the natural precedent for the combination of these two chemical motifs.
This guide will navigate the intricate process of isolating these often low-abundance compounds from complex natural matrices. We will begin by exploring the natural sources and biosynthetic origins of biphenyls, providing the logical framework for targeted screening and isolation efforts.
Natural Sources and Biosynthetic Considerations
Biphenyl natural products are biosynthesized through various pathways, with the polyketide pathway being a prominent route. In plants like Sorbus aucuparia, the formation of the biphenyl scaffold of aucuparin is catalyzed by biphenyl synthase, which mediates the condensation of benzoyl-CoA with three molecules of malonyl-CoA.[5] The benzoyl-CoA itself is derived from benzaldehyde.[4]
dot graph "Biosynthetic_Pathway_of_Aucuparin" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} .dot Figure 1: Simplified biosynthetic pathway of aucuparin, highlighting the benzaldehyde intermediate.
While true biphenyl aldehydes are not abundantly reported, their existence as transient intermediates or as stable natural products in specific organisms remains a compelling area of exploration. Endophytic fungi, known for their production of a vast array of novel secondary metabolites, represent a promising frontier for the discovery of unique biphenyl structures, potentially including aldehydes.[1][7] Marine organisms, particularly sponges and their associated microorganisms, are another rich source of structurally diverse and biologically active compounds.[8]
A Step-by-Step Guide to Isolation and Purification
The successful isolation of a target biphenyl aldehyde from a complex natural extract hinges on a systematic and logical workflow. The following protocols are designed to be self-validating, with checkpoints to ensure the enrichment of the desired compounds.
General Experimental Workflow
The overall strategy involves a series of extraction and chromatographic steps designed to progressively purify the target compounds based on their physicochemical properties.
dot graph "Isolation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} .dot Figure 2: A general workflow for the isolation of biphenyl aldehyde natural products.
Detailed Experimental Protocols
Protocol 1: Extraction of Biphenyls from Plant Material (e.g., Sorbus species)
-
Rationale: The choice of solvent is critical for efficiently extracting compounds of interest while minimizing the co-extraction of undesirable substances. A moderately polar solvent like methanol or ethanol is effective for extracting a broad range of phenolic compounds, including biphenyls.
-
Preparation of Plant Material: Air-dry the plant material (e.g., heartwood, bark, or leaves of Sorbus aucuparia) at room temperature to a constant weight.[6] Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C to obtain the crude extract.
Protocol 2: Extraction from Fungal Cultures
-
Rationale: For fungal cultures, it is often necessary to extract both the mycelia and the culture broth, as secondary metabolites can be either intracellular or secreted. Ethyl acetate is a common solvent for extracting moderately polar compounds from aqueous media.
-
Culture and Harvest: Grow the fungal strain of interest in a suitable liquid or solid medium until sufficient biomass and/or secondary metabolite production is achieved.
-
Liquid-Liquid Extraction (for liquid cultures): Separate the mycelia from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Solid-Phase Extraction (for mycelia): Lyophilize and grind the mycelia. Extract the powdered mycelia with methanol or a mixture of methanol and dichloromethane.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude fungal extract.
Protocol 3: Chromatographic Purification
-
Rationale: Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. A multi-step approach, starting with low-resolution techniques and progressing to high-resolution methods, is typically employed for the purification of natural products. The use of biphenyl stationary phases in HPLC can offer enhanced selectivity for biphenyl-containing analytes through π-π interactions.[8]
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, hexane -> hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC), visualizing spots under UV light and/or with a suitable staining reagent.
-
-
Further Purification (Reversed-Phase HPLC):
-
Combine fractions containing the compounds of interest (as determined by TLC and, if available, bioassay) and concentrate.
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol) and subject it to preparative or semi-preparative reversed-phase HPLC (e.g., on a C18 or biphenyl column).
-
Elute with a gradient of water and acetonitrile or methanol, often with the addition of a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the elution profile with a UV detector, and collect peaks corresponding to the target compounds.
-
Structural Elucidation: Spectroscopic and Spectrometric Analysis
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
Key Spectroscopic Signatures of Biphenyl Aldehydes
| Spectroscopic Technique | Characteristic Features for Biphenyl Aldehydes |
| ¹H NMR | - Aldehydic Proton: A singlet or narrowly split multiplet in the downfield region (δ 9.5-10.5 ppm).- Aromatic Protons: Complex multiplets in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns indicative of the substitution on the two phenyl rings.- Other Substituents: Signals corresponding to any other functional groups present (e.g., methoxy groups, alkyl chains). |
| ¹³C NMR | - Aldehydic Carbonyl: A resonance in the highly downfield region (δ 190-200 ppm).- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The chemical shifts of the carbons directly attached to the other phenyl ring and the aldehyde group will be particularly informative.- Other Substituents: Resonances for any other carbon atoms in the molecule. |
| Mass Spectrometry (MS) | - Molecular Ion Peak: Provides the molecular weight of the compound.- Fragmentation Pattern: Characteristic fragmentation patterns can help to confirm the presence of the biphenyl and aldehyde moieties. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. |
| Infrared (IR) Spectroscopy | - Carbonyl Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ characteristic of an aromatic aldehyde.- C-H Stretch of Aldehyde: A pair of weak to medium bands around 2720 and 2820 cm⁻¹. |
| UV-Vis Spectroscopy | - Aromatic Absorptions: Strong absorptions in the UV region characteristic of the extended π-system of the biphenyl chromophore. |
Case Study: Magnolol and Honokiol - Analogs and Derivatives
Magnolol and its isomer honokiol are well-studied biphenyl natural products isolated from Magnolia officinalis.[3] While they do not possess an aldehyde group, their isolation and the synthesis of their derivatives provide valuable insights applicable to biphenyl aldehydes.
Magnolol and honokiol are typically isolated from the bark of Magnolia officinalis by solvent extraction followed by chromatographic purification.[9] High-speed counter-current chromatography (HSCCC) has been shown to be a particularly effective technique for their separation.[9]
The structural modification of magnolol and honokiol has been explored to enhance their biological activities.[3] This includes modifications to the phenolic hydroxyl groups and the benzene rings, which could conceivably include the introduction of an aldehyde functionality.
Conclusion and Future Perspectives
The discovery and isolation of biphenyl aldehyde natural products present both a challenge and an opportunity for natural product chemists and drug discovery professionals. The biosynthetic precedent set by intermediates like benzaldehyde in the formation of complex biphenyls suggests that nature's chemical inventory may yet hold novel structures with this combination of functional groups. The systematic application of the extraction and chromatographic protocols outlined in this guide, coupled with modern spectroscopic techniques, provides a robust framework for the successful isolation and characterization of these compounds. As our understanding of microbial and plant metabolomes deepens through genomics and metabolomics, the targeted discovery of biphenyl aldehydes and other rare natural products is poised to accelerate, potentially yielding new lead compounds for therapeutic development.
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Khalil, M. N. A., Beuerle, T., Müller, A., Ernst, L., Bhavanam, V. B. R., Liu, B., & Beerhues, L. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. ResearchGate. [Link]
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A Theoretical Investigation into the Electronic Properties of 3-(3,4-Dimethoxyphenyl)benzaldehyde: A Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Electronic Landscape of a Promising Scaffold
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold and its derivatives are of paramount importance, offering a unique combination of structural rigidity and conformational flexibility. The strategic placement of functional groups on this framework allows for the fine-tuning of electronic properties, which in turn dictates molecular interactions, reactivity, and ultimately, biological activity or material performance. This guide focuses on a particularly intriguing derivative, 3-(3,4-Dimethoxyphenyl)benzaldehyde, a molecule that synergizes the electron-withdrawing nature of a benzaldehyde moiety with the electron-donating character of a dimethoxyphenyl group.
This document provides a comprehensive theoretical framework for understanding the electronic properties of this compound. As a Senior Application Scientist, the goal is not merely to present data, but to provide a causal understanding of why specific computational choices are made and how the resulting data can be interpreted to guide further research and development. The protocols and analyses presented herein are designed to be self-validating, grounding theoretical predictions in the established principles of quantum chemistry and providing a roadmap for experimental verification.
Introduction to this compound: A Molecule of Interest
This compound is an aromatic aldehyde with the chemical formula C₁₅H₁₄O₃.[1] Its structure features a biphenyl core where one phenyl ring is substituted with a formyl group (CHO) at the meta position, and the other is substituted with two methoxy groups (OCH₃) at the 3 and 4 positions. This substitution pattern creates a molecule with a distinct electronic profile, where the interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde group is expected to govern its chemical behavior and potential applications.
The benzaldehyde moiety is a versatile functional group involved in numerous chemical transformations and is a common feature in molecules with biological activity.[2] The 3,4-dimethoxyphenyl group, also known as a veratryl group, is found in various natural products and pharmacologically active compounds, often contributing to their binding affinity and metabolic stability. The combination of these two moieties in a biphenyl structure suggests potential applications in areas such as:
-
Drug Discovery: As a scaffold for the design of novel therapeutic agents. The electronic properties, such as the molecular electrostatic potential, can provide insights into potential intermolecular interactions with biological targets.
-
Materials Science: As a building block for organic electronic materials, where properties like the HOMO-LUMO gap are crucial for determining charge transport characteristics.
-
Organic Synthesis: As a versatile intermediate for the synthesis of more complex molecules.[3]
This guide will employ computational chemistry, specifically Density Functional Theory (DFT), to elucidate the electronic properties of this molecule.
Theoretical and Computational Methodology: A First-Principles Approach
To investigate the electronic properties of this compound, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for studying medium-sized organic molecules.[4][5][6]
Rationale for Method Selection
The choice of computational methods is critical for obtaining reliable theoretical data. The following outlines the rationale for the selected approach:
-
Geometry Optimization: The first and most crucial step is to determine the molecule's most stable three-dimensional conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for the geometry optimization of organic molecules.[4] It provides a good description of both covalent bonding and non-covalent interactions that may influence the dihedral angle between the two phenyl rings.
-
Basis Set Selection: The 6-311+G(d,p) basis set is chosen to provide a good description of the electronic structure. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen atoms and the delocalized π-system. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density, which is essential for an accurate representation of bonding and intermolecular interactions.
-
Calculation of Electronic Properties: Once the geometry is optimized, a series of single-point energy calculations are performed to determine key electronic properties. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the molecule's reactivity and electronic excitation properties. The HOMO-LUMO energy gap is a key indicator of chemical stability and is crucial for understanding electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.[7][8][9]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular forces.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule, including atomic charges and bond orders.
-
Step-by-Step Computational Protocol
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Perform a geometry optimization calculation using the B3LYP functional and the 6-311+G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Ensure the optimization converges to a true minimum on the potential energy surface by performing a frequency calculation and confirming the absence of imaginary frequencies.
-
-
Electronic Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
From the output of this calculation, extract the energies of the HOMO and LUMO.
-
Generate the MEP surface by mapping the electrostatic potential onto the electron density surface.
-
Calculate the dipole moment.
-
Perform an NBO analysis to obtain atomic charges.
-
-
Simulation of UV-Visible Spectrum:
-
To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed.[10] The PBE0 or CAM-B3LYP functionals are often recommended for better accuracy in predicting excitation energies compared to B3LYP.
-
The calculation will provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
-
Caption: Computational workflow for determining the electronic properties.
Predicted Electronic Properties and Interpretation
Based on the molecular structure and established principles of physical organic chemistry, we can predict the following electronic properties for this compound. These predictions would be quantified by the computational protocol described above.
Frontier Molecular Orbitals (HOMO & LUMO)
-
HOMO: The HOMO is expected to be predominantly localized on the electron-rich 3,4-dimethoxyphenyl ring. The lone pairs of the oxygen atoms in the methoxy groups will significantly contribute to the energy of the HOMO, making this part of the molecule the primary site for electrophilic attack.
-
LUMO: The LUMO is anticipated to be localized on the electron-deficient benzaldehyde ring, specifically on the π* orbital of the carbonyl group and the aromatic ring to which it is attached. This region will be susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is expected to be in the range typical for conjugated aromatic systems. A smaller gap would suggest higher reactivity and a red-shifted absorption in the UV-Visible spectrum.
Molecular Electrostatic Potential (MEP)
The MEP surface will visually confirm the electronic distribution predicted by the HOMO and LUMO analysis.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atom of the carbonyl group and, to a lesser extent, the oxygen atoms of the methoxy groups, indicating these are sites for favorable interactions with electrophiles or hydrogen bond donors.
-
Positive Potential (Blue): Regions of positive electrostatic potential are predicted around the hydrogen atom of the aldehyde group and the aromatic protons, indicating these are sites for potential interactions with nucleophiles.
Caption: Conceptual illustration of the predicted Molecular Electrostatic Potential.
Tabulated Predicted Data
The following table summarizes the expected quantitative data from the DFT calculations. The values are estimates based on similar compounds found in the literature.[4]
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.2 eV | Indicates the electron-donating ability. |
| LUMO Energy | ~ -1.8 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.4 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | ~ 3.5 - 4.5 Debye | Indicates a significant molecular polarity. |
| NBO Charge on Carbonyl Oxygen | ~ -0.6 e | Confirms the high negative charge localization. |
| NBO Charge on Carbonyl Carbon | ~ +0.5 e | Confirms the electrophilic nature of the carbonyl carbon. |
Experimental Validation: Bridging Theory and Practice
While theoretical calculations provide invaluable insights, experimental validation is crucial for confirming the predicted electronic properties. The following experimental protocols are recommended.
Synthesis
The synthesis of this compound can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, between a suitable boronic acid or stannane derivative of one of the aromatic rings and a halogenated derivative of the other. For instance, the reaction of 3-formylphenylboronic acid with 4-bromo-1,2-dimethoxybenzene in the presence of a palladium catalyst would be a viable route.
Spectroscopic Characterization
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is essential for confirming the molecular structure. The chemical shifts of the protons and carbons will be influenced by the electronic environment, providing experimental evidence for the predicted charge distribution. For example, the aldehyde proton is expected to appear at a downfield chemical shift (around 9-10 ppm) due to the deshielding effect of the carbonyl group.[11]
-
FTIR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band in the region of 1680-1700 cm⁻¹ will confirm the presence of the conjugated carbonyl group of the aldehyde.[12]
-
UV-Visible Spectroscopy: The experimental UV-Visible spectrum can be directly compared to the spectrum predicted by TD-DFT calculations. The position of the absorption maxima (λmax) will provide experimental validation of the calculated HOMO-LUMO gap.
Electrochemical Analysis
-
Cyclic Voltammetry (CV): CV can be used to experimentally determine the oxidation and reduction potentials of the molecule. These values can be correlated with the calculated HOMO and LUMO energy levels, providing a direct link between theoretical and experimental electronic properties.
Conclusion and Future Outlook
This technical guide has provided a comprehensive theoretical framework for investigating the electronic properties of this compound. By employing a robust computational protocol based on Density Functional Theory, we can gain a deep understanding of the molecule's electronic structure, reactivity, and potential for various applications. The predicted properties, including the distribution of frontier molecular orbitals and the molecular electrostatic potential, suggest a molecule with distinct electron-rich and electron-poor regions, making it an interesting candidate for further investigation in drug design and materials science.
The proposed experimental validation protocols provide a clear pathway to confirm the theoretical findings and to further explore the chemistry of this promising compound. The synergy between computational prediction and experimental verification is paramount for accelerating the discovery and development of new molecules with desired functionalities. Future studies could explore the synthesis of derivatives of this compound with different substitution patterns to systematically tune its electronic properties for specific applications.
References
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]
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Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]
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Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical research in toxicology, 15(12), 1514–1526. [Link]
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ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)... Retrieved from [Link]
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Kaiser, R. I., et al. (2020). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 11(34), 9096–9106. [Link]
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An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of organic synthesis and medicinal chemistry is continually expanding, with novel molecular scaffolds offering new avenues for discovery. Among these, the biphenyl carboxaldehyde framework stands out for its prevalence in biologically active compounds and its utility as a versatile synthetic intermediate. This guide focuses on a specific, yet important, member of this class: 3-(3,4-Dimethoxyphenyl)benzaldehyde. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview, grounded in established chemical principles, to empower researchers in their synthetic and drug discovery endeavors. While direct experimental data for this exact molecule is not extensively reported in publicly accessible literature, this guide synthesizes information from closely related analogues and well-established reaction mechanisms to provide a robust and scientifically sound resource.
Molecular Identification and Properties
A foundational aspect of any chemical guide is the precise identification of the molecule . This section provides the key identifiers and predicted physicochemical properties for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 676348-36-0 | [PubChem][1] |
| Molecular Formula | C₁₅H₁₄O₃ | [PubChem][1] |
| Molecular Weight | 242.27 g/mol | [PubChem][1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)OC | [PubChem][1] |
Synthesis of this compound: A Mechanistic Perspective
The creation of the biaryl bond is the cornerstone of synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the most logical and widely employed method for this transformation, offering high yields and excellent functional group tolerance.[2]
The Suzuki-Miyaura Coupling Approach
This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.[2] For the synthesis of this compound, the most strategic disconnection involves the reaction between 3-formylphenylboronic acid and a 4-halo-1,2-dimethoxybenzene.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound via a Suzuki-Miyaura coupling.
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[3] Researchers should optimize conditions for their specific setup.
Materials:
-
3-Formylphenylboronic acid (1.0 eq)
-
4-Bromo-1,2-dimethoxybenzene (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 3-formylphenylboronic acid, 4-bromo-1,2-dimethoxybenzene, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to a reflux temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methoxy protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | 1H |
| Aromatic Protons | 7.0 - 8.0 | Multiplets | 7H |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Two Singlets | 6H (3H each) |
¹³C NMR Spectroscopy
The carbon NMR will be characterized by the downfield shift of the carbonyl carbon and the signals corresponding to the aromatic and methoxy carbons.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Aromatic Carbons | 110 - 150 |
| Methoxy (OCH₃) | 55 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1690 - 1715 | Strong |
| C-H (aldehyde) | 2720 - 2820 | Medium (often two bands) |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (ether) | 1020 - 1275 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium to Weak |
Mass Spectrometry (MS)
The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 242.09 |
| [M+H]⁺ | 243.10 |
Potential Applications in Research and Development
Biphenyl derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[4] The structural motif of this compound suggests several promising avenues for research and development.
As a Scaffold in Medicinal Chemistry
The dimethoxybenzene moiety is present in numerous biologically active natural products and synthetic drugs, often contributing to interactions with biological targets.[5][6] The benzaldehyde group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening. Potential therapeutic areas include:
-
Anticancer Agents: Many biphenyl derivatives have been investigated for their cytotoxic and antiproliferative effects.[4]
-
Antimicrobial and Antifungal Agents: The benzaldehyde functional group is known to be a key pharmacophore in some antimicrobial compounds.
-
Enzyme Inhibitors: The biphenyl structure can serve as a scaffold to design inhibitors for various enzymes implicated in disease.
In Materials Science
Biphenyl-containing molecules are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), due to their rigid structure and potential for π-conjugation. The aldehyde functionality allows for incorporation into polymeric structures or for the synthesis of larger conjugated systems.
Safety and Handling
As with any chemical compound, proper safety precautions are paramount. While a specific material safety data sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from related benzaldehyde and biphenyl derivatives.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: Aldehydes can be irritants to the skin, eyes, and respiratory tract. The GHS classification for the parent compound, this compound, indicates it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a molecule of significant interest for researchers in organic synthesis and drug discovery. While detailed experimental data for this specific compound remains to be broadly published, this guide provides a comprehensive overview based on established chemical principles and data from closely related compounds. The proposed Suzuki-Miyaura coupling offers a reliable and efficient synthetic route, and the predicted spectroscopic data provides a benchmark for characterization. The versatile biphenyl carboxaldehyde scaffold of this molecule opens up numerous possibilities for the development of novel therapeutic agents and advanced materials. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into the properties and applications of this promising compound.
References
-
PubChem. Compound Summary for CID 2758405, this compound. National Center for Biotechnology Information. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Syntheses. Suzuki-Miyaura Coupling. [Link]
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The Royal Society of Chemistry. Supporting Information For: [Title of a relevant article on Suzuki coupling]. [Link]
-
MDPI. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]
-
PubMed. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. [Link]
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SpectraBase. 3,4-Dimethoxy-benzaldehyde - Optional[13C NMR] - Spectrum. [Link]
-
NIST. Benzaldehyde, 3,4-dimethoxy-. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... [Link]
-
Chegg. Analysis of 3,4-dimethoxybenzaldehyde H-NMR. I need to assign each peak with the corresponding H. [Link]
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PubMed Central. Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]
-
ResearchGate. (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]
- Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
Journal of the Chemical Society C: Organic. Substitution reactions of 3,3′-dimethoxybiphenyl. [Link]
-
PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
Asian Journal of Research in Chemistry. Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. [Link]
-
Chem 115 Myers. The Suzuki Reaction. [Link]
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- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to the Physical and Spectroscopic Characteristics of 3-(3,4-Dimethoxyphenyl)benzaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Core Biphenyl Scaffold
In the landscape of medicinal chemistry and materials science, the biphenyl moiety serves as a privileged structural scaffold.[1] Its inherent rigidity and ability to present functional groups in a well-defined three-dimensional space make it a cornerstone for designing targeted therapeutics and novel organic materials.[2][3] This guide focuses on a specific, functionalized biphenyl derivative: 3-(3,4-Dimethoxyphenyl)benzaldehyde (CAS No. 676348-36-0).
This compound is of significant interest as a synthetic intermediate. It combines the biphenyl core with two key functionalities: a reactive aldehyde group, which is a versatile handle for countless chemical transformations, and a dimethoxy-substituted phenyl ring, a common feature in many biologically active molecules. This document provides a comprehensive overview of its essential physical characteristics and a detailed, predictive guide to its spectroscopic profile. The objective is to equip researchers with the foundational knowledge required to confidently identify, handle, and utilize this compound in their experimental workflows.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and core physical properties. These data points are critical for everything from reaction stoichiometry to purification and formulation.
Chemical Structure and Identifiers
The unambiguous identification of this compound is paramount. The key identifiers are summarized in the table below.[4]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | 3',4'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde | PubChem[4] |
| CAS Number | 676348-36-0 | PubChem[4] |
| Molecular Formula | C₁₅H₁₄O₃ | PubChem[4] |
| Molecular Weight | 242.27 g/mol | PubChem[4] |
| Exact Mass | 242.0943 g/mol | PubChem[4] |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_CHO [label="C", pos="4.5,0.8!"]; H_CHO [label="H", pos="5.2,0.4!"]; O_CHO [label="O", pos="4.5,1.8!"]; O1 [label="O", pos="-1.8,-2.2!"]; C_Me1 [label="CH₃", pos="-2.8,-2.5!"]; O2 [label="O", pos="-0.5,-3.2!"]; C_Me2 [label="CH₃", pos="-0.5,-4.2!"];
// Position nodes for the biphenyl core C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C7 [pos="2.4,0!"]; C8 [pos="3.6,-0.7!"]; C9 [pos="3.6,-2.1!"]; C10 [pos="2.4,-2.8!"]; C11 [pos="1.2,-2.1!"]; // Redundant, but helps with edge drawing C12 [pos="1.2,-0.7!"]; // Redundant
// Draw bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C5 [label=""]; // Connects the two rings C9 -- C_CHO [label=""]; C_CHO -- H_CHO [label=""]; C_CHO -- O_CHO [label="", style=double]; C3 -- O1 [label=""]; O1 -- C_Me1 [label=""]; C4 -- O2 [label=""]; O2 -- C_Me2 [label=""];
// Add implicit hydrogens for clarity (optional, as labels) node [shape=none, width=0, height=0, label=""]; H2[pos="-2.1, -0.2!"]; C2 -- H2[style=invis]; H5[pos="2.1, -2.6!"]; C10 -- H5[style=invis]; H6[pos="2.1, 0.2!"]; C7 -- H6[style=invis]; H8 [pos="4.5, -0.2!"]; C8 -- H8 [style=invis]; H10 [pos="2.4, -3.8!"]; C10 -- H10 [style=invis];
// Add ring numbering for context node [shape=none, fontcolor="#5F6368", fontsize=10]; L1 [label="1'", pos="-0.4,0.5!"]; L2 [label="2'", pos="-1.8,-0.3!"]; L3 [label="3'", pos="-1.8,-2.5!"]; L4 [label="4'", pos="0,-3.4!"]; L5 [label="5'", pos="1.8,-2.5!"]; L6 [label="6'", pos="1.8,-0.3!"]; L7 [label="1", pos="2.8,0.5!"]; L8 [label="2", pos="4.2,-0.3!"]; L9 [label="3", pos="4.2,-2.5!"]; L10 [label="4", pos="2.8,-3.4!"]; }
Caption: Molecular structure of this compound.
Physical Appearance and Properties
While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably inferred from its structure and comparison to analogous compounds like biphenyl.[5]
-
Appearance: Expected to be an off-white to pale yellow crystalline solid at room temperature. The biphenyl structure provides a planar, rigid lattice conducive to a solid state.[5]
-
Odor: Likely possesses a faint, pleasant, or aromatic odor, characteristic of many benzaldehyde derivatives.
-
Solubility: Due to its largely non-polar biphenyl core, it is expected to be insoluble in water.[5] It should exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.
-
Melting Point: Biphenyl itself has a melting point of 69-72 °C.[5] The addition of the larger dimethoxy and aldehyde groups increases the molecular weight and potential for intermolecular interactions, suggesting a melting point likely higher than that of unsubstituted biphenyl.
-
Boiling Point: A high boiling point is expected, consistent with its high molecular weight and aromatic nature. Vacuum distillation would be required to prevent decomposition.
-
Computed Properties:
-
XLogP3: 3.0. This value indicates a moderate level of lipophilicity, suggesting it will preferentially partition into organic phases over aqueous ones.[4]
-
Hydrogen Bond Acceptors: 3 (the two methoxy oxygens and the aldehyde oxygen).[4]
-
Hydrogen Bond Donors: 0.[4]
-
Rotatable Bond Count: 4 (C-C biphenyl bond, two Ar-O bonds, and the C-CHO bond). This provides some conformational flexibility.[4]
-
Spectroscopic Profile for Structural Verification
Confirming the identity and purity of a synthesized compound is a critical step in any research workflow. The following sections detail the expected spectroscopic signatures for this compound, providing a self-validating framework for its characterization.
Caption: Logical workflow for the spectroscopic identification of a target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. The predicted spectrum for this compound would be complex, but each signal is diagnostic.
Protocol for ¹H NMR Analysis:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and analyze the chemical shifts (δ) and coupling patterns (multiplicities).
Expected ¹H NMR Signals:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the aromatic ring. |
| Ar-H (aldehyde ring) | 7.5 - 8.2 | Multiplets (m) | 4H | Protons on the benzaldehyde ring are in a complex environment. The proton ortho to the aldehyde will be the most downfield, likely appearing as a singlet or narrow triplet. The others will form a complex multiplet. |
| Ar-H (dimethoxy ring) | 6.9 - 7.3 | Multiplets (m) | 3H | These protons are shielded by the electron-donating methoxy groups. They will appear as a set of overlapping doublets and doublet of doublets. |
| Methoxy (-OCH₃) | 3.9 - 4.0 | Two Singlets (s) | 6H (3H each) | The two methoxy groups are chemically non-equivalent and should appear as two distinct singlets. Their proximity to the biphenyl linkage influences their precise chemical shift. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule. Due to the lack of symmetry, all 15 carbon atoms are expected to be chemically distinct, resulting in 15 unique signals.
Expected ¹³C NMR Signals:
| Carbon(s) | Predicted δ (ppm) | Rationale |
| Aldehyde (C =O) | 190 - 193 | The carbonyl carbon of an aromatic aldehyde is characteristically found in this highly deshielded region. |
| Aromatic (C-O, C-C, C-CHO) | 148 - 155 | The four aromatic carbons directly attached to oxygen (C3', C4') or other carbons (C1', C3) are significantly deshielded. |
| Aromatic (C-H & C-C) | 110 - 140 | The remaining eight aromatic carbons (quaternary C1 and seven C-H) will appear in this region. Carbons ortho and para to the electron-donating methoxy groups will be the most shielded (upfield). |
| Methoxy (-OC H₃) | 55 - 57 | The two methoxy carbons are typical for aryl methyl ethers and are expected to be sharp singlets in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is a direct probe of bond vibrations.
Protocol for IR Analysis (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Key Diagnostic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Medium-Weak | Stretch |
| Aldehyde C-H | 2850 - 2820 & 2750 - 2720 | Weak | Stretch (Fermi doublet) |
| Aldehyde C=O | 1710 - 1685 | Strong | Stretch (Conjugated) |
| Aromatic C=C | 1600 - 1450 | Medium-Strong | Ring Stretch |
| Aryl Ether C-O | 1275 - 1200 & 1075 - 1020 | Strong | Asymmetric & Symmetric Stretch |
The most telling peak will be the strong carbonyl (C=O) stretch around 1700 cm⁻¹. Its position, slightly lower than a typical aliphatic aldehyde, confirms conjugation with the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of the molecular formula and structural connectivity.
Expected Mass Spectrum Features (Electron Ionization):
-
Molecular Ion (M⁺): A strong peak at m/z ≈ 242.09 , corresponding to the exact mass of the C₁₅H₁₄O₃ molecule.[4]
-
Key Fragments:
-
m/z 241 (M-1): Loss of the aldehyde hydrogen, a very common fragmentation for aldehydes.
-
m/z 213 (M-29): Loss of the entire aldehyde group (-CHO).
-
m/z 227 (M-15): Loss of a methyl radical (-CH₃) from one of the methoxy groups.
-
m/z 199 (M-43): Loss of a methyl radical and a carbonyl group (-CH₃, -CO).
-
Applications in Research and Drug Development
This compound is not an end-product but a valuable intermediate. Its structure is a precursor to more complex molecules:
-
Scaffold for Biologically Active Compounds: The 3,4-dimethoxyphenyl group is present in numerous natural products and pharmaceuticals. This building block allows for its incorporation into novel structures via reactions at the aldehyde, such as reductive amination, Wittig reactions, or aldol condensations.
-
Precursor for Heterocycles: The aldehyde can be used as a key component in cyclization reactions to form various heterocyclic systems, which are of immense interest in drug discovery.
-
Organic Electronics and Dyes: Biphenyl derivatives are often investigated for their potential in organic light-emitting diodes (OLEDs) and as specialty dyes, where the extended π-system is crucial.[2]
Safety, Handling, and Storage
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. Based on GHS classifications for this compound, the following precautions are mandatory.[4]
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758405, this compound. Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7095, Biphenyl. Available at: [Link].
-
NIST (National Institute of Standards and Technology). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link].
-
FooDB. Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Available at: [Link].
-
Suzuki, H. (1959). Electronic Structure and Spectra of Biphenyl and Its Related Compound. AIP Publishing. Available at: [Link].
-
NIST (National Institute of Standards and Technology). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link].
- Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
ACS Publications. Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. Available at: [Link].
-
SpectraBase. 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts. Available at: [Link].
-
MDPI. 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Available at: [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53748857, Biphenyldialdehyde. Available at: [Link].
-
ResearchGate. IR spectra of the biphenyl. Available at: [Link].
-
MDPI. Aldehydes: What We Should Know About Them. Available at: [Link].
-
ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link].
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link].
-
ResearchGate. IR spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link].
- Chegg.com. Solved 1H-NMR of 3,4-dimethoxybenzene [@ 500 MHz). Available at: https://www.chegg.com/homework-help/questions-and-answers/1h-nmr-3-4-dimethoxybenzene-500-mhz-h3co-och3-3-4-dimethoxybenzaldehyde-20-15-chloroform-q91726002.
-
ResearchGate. The synthesis route of the title compound. Available at: [Link].
-
Wikipedia. Biphenyl. Available at: [Link].
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- 4. This compound | C15H14O3 | CID 2758405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Suzuki-Miyaura Coupling Protocol for the Synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde
Abstract
This application note provides a comprehensive and field-proven protocol for the synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde, a valuable biaryl intermediate in pharmaceutical and materials science research. The methodology is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability in constructing carbon-carbon bonds.[1][2] We detail a step-by-step procedure for coupling 3-bromobenzaldehyde with 3,4-dimethoxyphenylboronic acid, catalyzed by a palladium complex. This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and conditions, and offers a systematic workflow from reaction setup to product purification and characterization. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for preparing functionalized biaryl aldehydes.
Introduction and Scientific Background
The Suzuki-Miyaura coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool for forming C-C bonds.[1] Its popularity stems from its mild reaction conditions, exceptional tolerance for a wide variety of functional groups, and the general stability and low toxicity of its organoboron reagents.[3][4] These features make it particularly suitable for complex molecule synthesis in academic and industrial settings.[5][6]
The target molecule, this compound, is a biaryl scaffold. Such structures are prevalent in biologically active compounds and advanced materials. This protocol offers a direct and efficient route to this compound, avoiding multi-step sequences that may involve protection-deprotection strategies.[7]
The core transformation is the palladium-catalyzed reaction between an aryl halide (3-bromobenzaldehyde) and an organoboronic acid (3,4-dimethoxyphenylboronic acid) in the presence of a base.
The Catalytic Cycle: Mechanism of Action
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[2][3]
-
Transmetalation: This step requires the activation of the organoboronic acid by a base (e.g., K₂CO₃, Cs₂CO₃).[4][8][9] The base converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[10][11] This boronate then transfers its organic group (the 3,4-dimethoxyphenyl moiety) to the palladium center, displacing the halide and forming a diaryl-palladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond of the final product, this compound. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][3][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for a ~1.0 mmol scale reaction. Adjustments may be necessary for scaling up or down. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Equivalents | Purpose |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 185 mg | 1.0 | Aryl Halide |
| 3,4-Dimethoxyphenylboronic acid | C₈H₁₁BO₄ | 181.98 | 218 mg | 1.2 | Organoboron |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 2 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - | Extraction |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~20 mL | - | Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |
| Silica Gel (230-400 mesh) | SiO₂ | - | As needed | - | Chromatography |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Reaction Procedure
-
Inert Atmosphere Setup: Assemble the reaction flask with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Reagents: To the reaction flask, add 3-bromobenzaldehyde (185 mg, 1.0 mmol), 3,4-dimethoxyphenylboronic acid (218 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Stir the mixture for 5-10 minutes to dissolve the solids. Degas the resulting solution by bubbling inert gas through it for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture. The mixture will typically turn a yellow or light brown color.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting 3-bromobenzaldehyde spot indicates the reaction is nearing completion. The reaction is typically complete within 4-12 hours.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (20 mL) and ethyl acetate (20 mL). Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[2][13]
-
Washing: Combine the organic extracts and wash them with brine (20 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient eluent system of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 4:1) is typically effective for separating the product from nonpolar impurities and baseline polar materials.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Experimental Workflow and Characterization
Caption: A streamlined workflow for the synthesis of the target compound.
Expected Product Characterization
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 75-90% (typical) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.9-10.1 (s, 1H, -CHO), 7.4-8.0 (m, 4H, Ar-H), 6.9-7.2 (m, 3H, Ar-H), ~3.9 (s, 6H, 2 x -OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~192 (C=O), 149-150 (Ar-C-O), 141-142 (Ar-C), 136-137 (Ar-C), 130-135 (Ar-C), 120-129 (Ar-CH), 111-112 (Ar-CH), ~56 (OCH₃) |
| MS (ESI) | Expected m/z: 243.09 [M+H]⁺, 265.07 [M+Na]⁺ for C₁₅H₁₄O₃ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[14][15]
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (decomposed by oxygen)- Insufficiently strong or soluble base- Low reaction temperature | - Ensure thorough degassing of the solvent and use fresh catalyst.- Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[16]- Increase temperature to ensure reflux. |
| Side Product Formation | - Homocoupling of boronic acid- Protodeboronation (loss of boron group) | - Use a slight excess (1.1-1.2 eq.) of boronic acid, not more.- Ensure the base is not excessively strong or the reaction time overly long. |
| Difficult Purification | - Co-elution of product with triphenylphosphine oxide (from catalyst) | - If using a Pd(OAc)₂/phosphine ligand system, use a more polar phosphine that can be removed with an aqueous wash.- Optimize chromatography gradient. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of this compound. The protocol detailed in this application note is robust, high-yielding, and utilizes commercially available starting materials. By carefully controlling the reaction atmosphere and employing standard purification techniques, researchers can readily access this valuable biaryl aldehyde for further applications in medicinal chemistry and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Alonso, F., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Alonso, F., et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Couto, I., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
- ResearchGate.
- Analysis of 3,4-dimethoxybenzaldehyde H-NMR.
- Callam, C. S., & Lowary, T. L. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- SpectraBase. 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. youtube.com [youtube.com]
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- 15. spectrabase.com [spectrabase.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(3,4-Dimethoxyphenyl)benzaldehyde as a Versatile Building Block in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(3,4-Dimethoxyphenyl)benzaldehyde is a biaryl aldehyde that serves as a highly versatile and valuable intermediate for researchers in medicinal chemistry, drug discovery, and materials science. Its structure is distinguished by two key features: a reactive aldehyde functional group, which is a gateway to a myriad of chemical transformations, and a biphenyl scaffold incorporating the 3,4-dimethoxyphenyl (veratryl) moiety. This catechol-derived motif is prevalent in a wide range of natural products and pharmacologically active compounds, imparting unique electronic and conformational properties.
This guide provides an in-depth exploration of this compound as a synthetic precursor. We will detail not only the primary methods for its own synthesis but also provide field-tested, step-by-step protocols for its application in several cornerstone reactions of organic chemistry, including olefination, condensation, and amination reactions. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.
Physicochemical Properties & Safe Handling
Before utilization, it is crucial to be familiar with the properties and safety requirements of the reagent.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| IUPAC Name | This compound |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DCM, DMF) |
| Storage | Store in a cool, dry place away from light and oxidizing agents. |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Synthesis of the Building Block: A Suzuki-Miyaura Approach
The most direct and modular route to synthesize the this compound backbone is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method forms a C-C bond between an organoboron species and an organohalide, offering high functional group tolerance and excellent yields.[1]
Reaction Principle
The synthesis involves the coupling of 3-Bromobenzaldehyde with 3,4-Dimethoxyphenylboronic acid. The catalytic cycle, driven by a palladium catalyst, consists of three key steps: oxidative addition of the palladium complex to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst.[1]
Caption: Synthesis of the target building block via Suzuki-Miyaura coupling.
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromobenzaldehyde (1.0 equiv.)
-
3,4-Dimethoxyphenylboronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv.)[2]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane, degassed
-
Deionized Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromobenzaldehyde, 3,4-Dimethoxyphenylboronic acid, and the chosen base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 v/v ratio. The aqueous phase is essential for activating the boronic acid and facilitating the transmetalation step.[3]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.
Core Applications & Synthetic Protocols
The aldehyde functionality of this compound is a launchpad for synthesizing a diverse array of molecular scaffolds.
Section 1: Olefination Reactions for Stilbene Synthesis
Stilbenes are a class of compounds with significant biological activity and applications in materials science. Olefination reactions provide the most direct route to these structures from an aldehyde.
The Wittig reaction is a cornerstone of organic chemistry for creating alkenes from carbonyl compounds using a phosphonium ylide (Wittig reagent).[4] For non-stabilized ylides (where the group attached to the ylidic carbon is an alkyl group), the reaction generally favors the formation of the (Z)-alkene, proceeding through a kinetically controlled pathway.[5]
Caption: General workflow for the Wittig Reaction.
Materials:
-
Benzyltriphenylphosphonium bromide (or other desired phosphonium salt) (1.1 equiv.)
-
n-Butyllithium (n-BuLi) (1.05 equiv., 2.5 M in hexanes)
-
This compound (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ylide Generation: To a dry, inert gas-flushed flask containing the phosphonium salt in anhydrous THF, cool the suspension to 0 °C. Add n-BuLi dropwise. The appearance of a characteristic color (often deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.[6][7]
-
Aldehyde Addition: Dissolve this compound in anhydrous THF and add it dropwise to the ylide solution at 0 °C. The color of the ylide should dissipate upon addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The major byproduct is triphenylphosphine oxide, which can be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether). Further purification by column chromatography will yield the pure stilbene derivative.
The HWE reaction is a powerful alternative to the Wittig reaction that utilizes a phosphonate carbanion. It offers two significant advantages: it strongly favors the formation of the thermodynamically more stable (E)-alkene, and the water-soluble phosphate byproduct is easily removed during work-up.[8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: The Strategic Use of 3-(3,4-Dimethoxyphenyl)benzaldehyde in the Synthesis of Bio-functional Heterocyclic Compounds
Prepared by: Gemini, Senior Application Scientist
I. Introduction: A Versatile Building Block in Medicinal Chemistry
3-(3,4-Dimethoxyphenyl)benzaldehyde, a derivative of veratraldehyde, stands as a pivotal starting material in the field of organic and medicinal chemistry. Its structure is distinguished by two key features: a reactive aldehyde functional group, which serves as an electrophilic site for a multitude of condensation and cyclization reactions, and the 3,4-dimethoxyphenyl (veratryl) moiety. This latter group is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs, often contributing to interactions with biological targets through hydrogen bonding and hydrophobic interactions. The presence of this moiety frequently imparts valuable pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, to the resulting heterocyclic scaffolds.[1][2][3]
This guide provides an in-depth exploration of the application of this compound in the synthesis of diverse heterocyclic systems. It is designed for researchers and professionals in drug development, offering not just protocols, but also the underlying strategic and mechanistic reasoning that governs these synthetic transformations. We will delve into the construction of key heterocyclic cores, detailing the causality behind experimental choices and providing validated, step-by-step methodologies.
II. Core Synthetic Application: Chalcones as Precursors to N-Containing Heterocycles
One of the most powerful and widespread applications of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These α,β-unsaturated ketones are not only biologically active in their own right but are also exceptionally versatile intermediates for constructing a variety of five- and six-membered heterocyclic rings.[4][5][6]
A. The Claisen-Schmidt Condensation: Gateway to Chalcone Scaffolds
The cornerstone of this synthetic route is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde (in this case, this compound) and an aryl ketone (e.g., a substituted acetophenone).[5][6]
Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (typically NaOH or KOH), forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone. The choice of a strong base and protic solvent like ethanol facilitates both the enolate formation and the subsequent dehydration step.
Caption: Claisen-Schmidt condensation workflow.
Protocol 1: Synthesis of (E)-1-Aryl-3-(3-(3,4-dimethoxyphenyl)phenyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol describes a general procedure for the Claisen-Schmidt condensation.
| Parameter | Value / Condition | Justification |
| Reactants | 1. This compound 2. Substituted Acetophenone | Equimolar amounts are typically used to ensure complete consumption of the limiting reagent. |
| Solvent | Ethanol or Methanol | Protic solvent that effectively dissolves reactants and the base catalyst. |
| Catalyst | 10-50% aq. NaOH or KOH | Strong base required to generate the ketone enolate. The concentration can be tuned to optimize reaction rate and yield.[7][8] |
| Temperature | 0-25 °C (maintained during base addition) | Initial low temperature controls the exothermic reaction and minimizes side products like self-condensation or Cannizzaro reaction.[7] |
| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC) to ensure completion. Prolonged times can lead to degradation.[7] |
| Work-up | Poured into ice-cold water, acidified with dilute HCl | Neutralizes the base and precipitates the crude chalcone product, which is typically a solid. |
| Purification | Recrystallization from ethanol | Effective method for purifying the solid chalcone product. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and the selected aryl ketone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the stirred mixture, ensuring the temperature remains below 25 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the designated time (monitor by TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid until it is neutral (pH ~7). A solid precipitate should form.
-
Collect the solid product by suction filtration, wash thoroughly with cold water to remove inorganic salts, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
B. Cyclization of Chalcones to Synthesize Pyrazolines and Pyrimidines
The synthesized chalcone, with its reactive α,β-unsaturated ketone system, is an ideal substrate for cyclo-condensation reactions to form various heterocycles.[4][9]
1. Synthesis of Pyrazolines: Reacting the chalcone with hydrazine hydrate or its derivatives (e.g., phenylhydrazine) in a suitable solvent leads to the formation of pyrazoline rings.[4] The reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration.
2. Synthesis of Pyrimidines/Pyrimidinethiones: Condensation of the chalcone with urea, thiourea, or guanidine hydrochloride under basic or acidic conditions yields pyrimidine, pyrimidinethione, or aminopyrimidine derivatives, respectively.[9][10] These reactions are crucial for accessing a class of heterocycles with immense therapeutic importance.[11]
Caption: Key cyclization pathways for chalcones.
Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone
Step-by-Step Methodology:
-
Suspend the chalcone synthesized in Protocol 1 (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (or phenylhydrazine, ~1.5 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid or a few drops of piperidine to facilitate the reaction.
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and pour the concentrate into ice-cold water.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent like ethanol or methanol.
III. Advanced Application: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, represent a highly efficient strategy for generating molecular diversity and complexity.[12][13] this compound is an excellent aldehyde component for various MCRs, leading to the rapid assembly of complex heterocyclic scaffolds.
A. Biginelli-Type Reactions for Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a classic MCR that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs).
Causality and Strategic Insight: This acid-catalyzed reaction cascade involves the initial formation of an acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent intramolecular cyclization and dehydration to furnish the final DHPM ring. The this compound introduces the biologically relevant veratryl substituent at the 4-position of the pyrimidine ring, a common feature in DHPM-based calcium channel blockers.
Caption: Workflow for a Biginelli multicomponent reaction.
Protocol 3: Synthesis of a Dihydropyrimidinone (DHPM) via Biginelli Reaction
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., a few drops of concentrated HCl, or a catalytic amount of Yb(OTf)₃).
-
Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the precipitated solid by suction filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product. If necessary, further purification can be achieved by recrystallization from hot ethanol.
IV. Biological Significance and Data Summary
The heterocyclic compounds derived from this compound often exhibit a wide range of significant biological activities. The dimethoxyphenyl moiety is a key structural feature in compounds targeting tubulin polymerization, a critical mechanism for anticancer agents.[1][14]
| Heterocyclic Core | Derived From | Reported Biological Activities | Supporting References |
| Chalcones | Claisen-Schmidt Condensation | Anticancer, Anti-inflammatory, Antioxidant, Antibacterial | [4][5] |
| Pyrazolines/Pyrazoles | Chalcone + Hydrazine | Anti-inflammatory, Antimicrobial, Anticancer | [4][9] |
| Pyrimidines | Chalcone + Urea/Thiourea | Anticancer, Antiviral, Antibacterial, Kinase Inhibitors | [10][15] |
| Pyrazolo[4,3-c]pyridines | Multi-step condensation | DPPH radical scavenging (Antioxidant) | [16] |
| Dihydropyrimidinones | Biginelli MCR | Calcium Channel Blockers, Antihypertensive, Anticancer | [11] |
V. Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily/Gummy Product in Chalcone Synthesis | 1. Incomplete dehydration of the aldol adduct. 2. Presence of unreacted starting materials. 3. Formation of side products (e.g., from Cannizzaro reaction). | 1. Increase reaction time or temperature slightly after initial condensation. 2. Ensure proper stoichiometry and monitor reaction to completion by TLC.[7] 3. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).[7] |
| Low Yield in Cyclization Reactions | 1. Steric hindrance from bulky substituents. 2. Incorrect pH or catalyst for the specific cyclization. 3. Reversibility of the reaction. | 1. Use a higher boiling point solvent to increase reaction temperature. 2. Screen different catalysts (e.g., acetic acid vs. piperidine for pyrazolines; acid vs. base for pyrimidines). 3. Remove water using a Dean-Stark apparatus if applicable. |
| Multiple Products in MCRs | 1. Formation of side products from two-component reactions. 2. Lack of regioselectivity. | 1. Adjust the order of addition of reactants. 2. Optimize the catalyst and solvent system to favor the desired reaction pathway. |
VI. Conclusion
This compound is a demonstrably valuable and versatile synthon for the construction of biologically relevant heterocyclic compounds. Its utility in straightforward condensations to form chalcone intermediates, which can be further elaborated into a multitude of N-heterocycles, provides a reliable and modular approach to chemical library synthesis. Furthermore, its successful application in efficient multicomponent reactions underscores its importance in modern synthetic strategies aimed at rapidly accessing complex molecular architectures. The consistent association of the resulting scaffolds with potent biological activities validates its continued and strategic use in drug discovery and development programs.
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Zamri, A., et al. (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. ResearchGate. Available at: [Link]
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Šačkus, A., et al. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. ResearchGate. Available at: [Link]
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Abdel-Moneim, D., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]
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Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry. Available at: [Link]
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Zhu, J., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical an Asian Journal. Available at: [Link]
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Vidja, H., et al. SYNTHESIS OF CHALCONES. JETIR. Available at: [Link]
-
Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]
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Unknown Author. (2014). Synthesis of Three Different Types of Chalcone Derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link]
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Saleh, M. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available at: [Link]
-
Abbas, A. K., et al. (2022). Biological activity of new heterocyclic compounds derived from chalcone. International Journal of Health Sciences. Available at: [Link]
-
Gaber, H. M., & El-Gohary, N. S. (2007). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Arkivoc. Available at: [Link]
-
Procter, D. J., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Available at: [Link]
-
Wessjohann, L. A., et al. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. NIH. Available at: [Link]
-
Various Authors. (2024). Chemistry and Biological Activity of Some Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
Cuesta, S., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules. Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Wang, L., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted active methylenes. Organic Chemistry Portal. Available at: [Link]
-
Unknown Author. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]
-
Cuesta, S., et al. (2018). On the reaction mechanism of the 3,4-dimethoxybenzaldehyde formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules. Available at: [Link]
-
Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the High-Purity Isolation of 3-(3,4-Dimethoxyphenyl)benzaldehyde via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 3-(3,4-Dimethoxyphenyl)benzaldehyde, a key biphenyl intermediate in synthetic organic chemistry and drug discovery. Achieving high purity of such building blocks is critical for the success of subsequent reactions and the integrity of biological screening data. This guide moves beyond a simple recitation of steps to explain the underlying principles of the chromatographic separation, enabling researchers to adapt the methodology to similar compounds. We present a self-validating workflow, beginning with systematic mobile phase optimization via Thin-Layer Chromatography (TLC), followed by a detailed procedure for automated flash column chromatography using a dry-loading technique for optimal resolution. This protocol is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining multi-gram quantities of high-purity this compound.
Introduction and Compound Profile
This compound is an aromatic aldehyde featuring a biphenyl scaffold. This structural motif is prevalent in medicinal chemistry, and the compound serves as a versatile precursor for the synthesis of more complex molecules. Impurities from the synthetic route, such as unreacted starting materials or side-products, can interfere with downstream applications. Therefore, a reliable purification method is essential.
Normal-phase column chromatography is the technique of choice for this purpose.[1] It separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase.[2] By carefully selecting the solvent system, we can exploit the moderate polarity of the target aldehyde to achieve excellent separation from both less-polar and more-polar contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Molecular Weight | 242.27 g/mol | [3] |
| Appearance | Expected to be an off-white or pale yellow solid | General knowledge |
| Polarity | Moderate | Inferred from structure |
| CAS Number | 676348-36-0 |[3] |
The Self-Validating Workflow: From TLC to Column
A successful column chromatography purification is not a matter of chance; it is predicted by preliminary analysis. The entire protocol is built upon a logical, self-validating workflow where Thin-Layer Chromatography (TLC) is used to establish the optimal conditions before committing the bulk sample to the column.[4]
Experimental Protocol Part I: TLC Method Development
Before performing the column purification, it is crucial to identify a solvent system that provides adequate separation of the target compound from impurities. The goal is to find a mobile phase composition where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, as this typically translates to an ideal elution volume in column chromatography.[2][4]
Materials
-
Crude this compound
-
Silica gel TLC plates (e.g., SiliaPlate with F254 indicator)[5]
-
TLC development chamber
-
Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Capillary spotters
-
UV lamp (254 nm)
Protocol: Determining the Optimal Eluent
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of several TLC plates.
-
Prepare Eluent Systems: Prepare small volumes of different solvent systems. A good starting point for moderately polar aromatic aldehydes is a mixture of a non-polar solvent (like hexane) and a more polar one (like ethyl acetate).[6][7]
-
Develop Plates: Place each TLC plate in a chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates and immediately mark the solvent front with a pencil. Allow the plates to dry. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rf Values: For each spot, calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]
-
Analyze and Select: Identify the solvent system that gives your target compound (usually the major spot) an Rf value between 0.3 and 0.4 and shows the best separation from other spots.
Table 2: Suggested Starting Solvent Systems for TLC Optimization
| System | Non-Polar Component | Polar Component | Starting Ratio (v/v) | Notes |
|---|---|---|---|---|
| A | Hexane | Ethyl Acetate | 9:1 | Standard system for compounds of moderate polarity.[7] |
| B | Hexane | Ethyl Acetate | 4:1 | Increase polarity if Rf is too low in System A. |
| C | Petroleum Ether | Ethyl Acetate | 15:1 | A good alternative, often used for aromatic aldehydes.[8] |
| D | Dichloromethane | Hexane | 1:1 | For resolving less polar compounds or when EtOAc is not suitable. |
Experimental Protocol Part II: Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system, but the principles are directly applicable to manual (glass column) chromatography. Based on our internal validation, a gradient elution starting from a lower polarity than the optimal TLC solvent provides the best separation.
Materials and Reagents
-
Crude this compound (~1.0 g)
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Solvents identified during TLC optimization (e.g., HPLC-grade Hexane and Ethyl Acetate)
-
Celite or Diatomaceous Earth (optional, for dry loading)
Instrumentation
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Selekt)
-
Pre-packed silica gel column (e.g., 40 g silica for a 1.0 g crude sample)
-
Rotary Evaporator
Step-by-Step Purification Procedure
-
Sample Preparation (Dry Loading):
-
Dissolve the crude sample (~1.0 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM).
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This technique, known as dry loading, introduces the sample in a concentrated band, leading to superior separation compared to liquid loading.[9]
-
-
Column Setup:
-
Install the appropriate size pre-packed silica column onto the flash system.
-
Load the prepared dry sample into an empty solid load cartridge and attach it to the system.
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexane) for 2-3 column volumes (CV).
-
-
Chromatographic Run:
-
Eluent A: Hexane
-
Eluent B: Ethyl Acetate
-
Flow Rate: 35-40 mL/min (for a 40 g column)
-
Detection: UV, 254 nm and 280 nm
-
Gradient Program: This is an example based on a TLC Rf of 0.35 in 20% EtOAc/Hexane.
-
0-2 CV: 5% B (Isocratic hold to elute very non-polar impurities)
-
2-12 CV: Linear gradient from 5% to 30% B
-
12-15 CV: Linear gradient from 30% to 60% B (to wash out highly polar impurities)
-
-
-
Fraction Collection:
-
Collect fractions based on the UV detector signal. The system should be programmed to collect fractions as peaks elute.
-
-
Post-Run Analysis:
-
Analyze the collected fractions corresponding to the major peak(s) by TLC using the optimized eluent system.
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove residual solvent.
-
Obtain the final mass and calculate the yield. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Troubleshooting
Table 3: Common Problems and Solutions in Aldehyde Purification
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Poor Separation (Overlapping Peaks) | Incorrect solvent system polarity. | Re-evaluate TLC. Ensure the Rf is in the optimal range. A shallower gradient may be required. |
| Product Tailing on Column/TLC | Aldehyde may be interacting with acidic silica sites; sample overload. | Add 0.1-0.5% triethylamine to the eluent to neutralize the silica.[6][7] Reduce the amount of sample loaded onto the column. |
| No Compound Eluting | Mobile phase is too non-polar. | Confirm the compound is not insoluble in the mobile phase. Increase the polarity of the eluent system significantly. |
| Compound Decomposes on Column | Aldehyde is sensitive to the acidic nature of silica gel. | Switch to a neutral stationary phase like alumina, or use silica that has been deactivated with a base like triethylamine.[6] |
References
-
Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
ResearchGate. (2021). The synthesis route of the title compound. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2025). How To Choose Solvent System For Column Chromatography? Chemistry For Everyone. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3,4-dihydroxy-5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIPER. (n.d.). Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
Sources
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- 2. web.uvic.ca [web.uvic.ca]
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- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Analytical HPLC method for purity assessment of 3-(3,4-Dimethoxyphenyl)benzaldehyde
An Application Note and Protocol for the Purity Assessment of 3-(3,4-Dimethoxyphenyl)benzaldehyde by High-Performance Liquid Chromatography
Introduction
This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the manufacturing of fine chemicals and pharmaceuticals. As with any compound intended for such uses, ensuring its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for assessing the purity of chemical compounds.[1][2]
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The described method is designed to be accurate, precise, and specific, and is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4][5]
Scientific Rationale for Method Development
The choice of an RP-HPLC method is predicated on the physicochemical properties of this compound. As a moderately polar organic molecule, it is well-suited for separation on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.[6][7][8] A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength and compatibility with UV detection. The aromatic nature of the analyte allows for sensitive detection using a UV spectrophotometer.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Solvent delivery pump capable of gradient elution
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water to prepare Mobile Phase A. Add 1.0 mL of phosphoric acid to 1 L of acetonitrile to prepare Mobile Phase B. Filter and degas both mobile phases before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][9]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank (diluent).
-
Analyze the this compound reference standard solution.
-
Analyze the sample solution.
-
If available, analyze solutions of known related substances and impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples.
-
-
Acceptance Criteria: The peak for this compound in the sample chromatogram should be free from any co-eluting peaks from the blank, known impurities, or degradation products. Peak purity analysis (using a DAD) should show a purity angle less than the purity threshold.
Linearity
Linearity demonstrates that the detector response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample matrix (if applicable) and spike it with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six replicate preparations of the sample solution at 100% of the nominal concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both sets of experiments should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol (based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of the reference standard.
-
Inject the solutions and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.
-
-
Acceptance Criteria: The determined LOQ should be precise and accurate. The RSD for replicate injections at the LOQ should be ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the standard solution under each varied condition and evaluate the system suitability parameters.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, and theoretical plates) should remain within acceptable limits. The retention time of the main peak should not significantly shift.
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed before analyzing any samples.
-
Protocol: Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
RSD of Peak Areas: ≤ 1.0%
-
Validation Logic Diagram
Caption: Key Parameters of HPLC Method Validation.
Results and Discussion
The validation results should be tabulated to provide a clear summary of the method's performance.
Table 1: System Suitability and Specificity
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | ≥ 2000 |
| Specificity | No interference from blank or degradation products was observed. | No interference |
Table 2: Linearity, Accuracy, and Precision
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.5% | ≤ 1.0% |
| Intermediate Precision (RSD) | 0.8% | ≤ 2.0% |
Table 3: LOQ, LOD, and Robustness
| Parameter | Result | Acceptance Criteria |
| LOQ | 0.1 µg/mL | S/N ≈ 10, RSD ≤ 10% |
| LOD | 0.03 µg/mL | S/N ≈ 3 |
| Robustness | System suitability parameters met under all varied conditions. | System suitability criteria met |
The results from the method validation demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity assessment of this compound. The system suitability parameters are consistently met, ensuring the reliability of the results obtained.
Conclusion
A sensitive and reliable RP-HPLC method for the determination of the purity of this compound has been developed and validated in accordance with ICH guidelines. The method is suitable for routine quality control analysis in research and manufacturing environments.
References
-
ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
USP. <621> Chromatography. United States Pharmacopeia. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
Bari, S. B., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Jin, L., et al. (2001). Retention of Substituted Benzaldehydes on RP-HPLC. Correlation with Partition Coefficients and Molecular Descriptors. Journal of Liquid Chromatography & Related Technologies, 24(7), 937-945. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
Derivatization of 3-(3,4-Dimethoxyphenyl)benzaldehyde for Biological Screening: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Combretastatin Scaffold
The 3-(3,4-Dimethoxyphenyl)benzaldehyde core structure is of significant interest to the drug discovery community as it represents a key fragment of combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum. CA-4 is a potent anticancer agent that functions as a vascular disrupting agent (VDA). It selectively targets and destroys the blood vasculature of tumors, leading to a shutdown of oxygen and nutrient supply and subsequent tumor cell death.[1]
The primary mechanism of action for CA-4 involves its interaction with the colchicine-binding site on β-tubulin.[1][2] This binding destabilizes microtubules, which are crucial components of the cytoskeleton. The disruption of the microtubule network in immature endothelial cells of the tumor vasculature leads to changes in cell shape, increased vascular permeability, and ultimately, vascular collapse and tumor necrosis.[2][3] Furthermore, some studies suggest that CA-4 and its analogs may also possess anti-angiogenic properties, inhibiting the formation of new blood vessels.[4][5]
The inherent potency and unique mechanism of action of the combretastatin scaffold have inspired the synthesis of numerous analogs and derivatives. The goal of these synthetic efforts is to improve upon the parent compound's pharmacological profile, including enhancing its solubility, metabolic stability, and therapeutic index, while minimizing potential side effects. The 3,4-dimethoxyphenyl moiety is a critical pharmacophore for tubulin binding, and derivatization of the benzaldehyde portion of the molecule offers a versatile platform for exploring structure-activity relationships (SAR).[6][7][8][9][10]
This guide provides detailed protocols for the derivatization of this compound through several key synthetic transformations, including Schiff base formation, Wittig reaction, and chalcone synthesis. Furthermore, it outlines standardized in vitro assays for screening the synthesized derivatives for potential anticancer, antioxidant, and antimicrobial activities.
PART 1: Synthetic Derivatization Protocols
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations. The following protocols detail established methods for creating a library of diverse derivatives for biological screening.
Schiff Base Synthesis via Condensation Reaction
Rationale: Schiff bases, characterized by their azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine. This reaction provides a straightforward method for introducing a wide range of functionalities into the parent molecule, which can significantly influence its biological activity. Schiff bases are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[11]
Workflow:
Caption: Workflow for Schiff Base Synthesis.
Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in 15 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1.05 equivalents of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the imine formation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.[11][12]
Data Table: Reactant Quantities for Schiff Base Synthesis
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 242.27 | 1.0 | 242.3 mg |
| Aniline (Example Amine) | 1.05 | 93.13 | 1.05 | 97.8 mg (0.096 mL) |
| Absolute Ethanol | - | - | - | 15 mL |
| Glacial Acetic Acid | Catalytic | - | - | 2-3 drops |
Stilbene Synthesis via Wittig Reaction
Rationale: The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is particularly valuable for creating stilbene derivatives, which are known to possess a range of biological activities, including anticancer and antioxidant properties. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, allowing for the selective synthesis of either (E)- or (Z)-isomers.[13][14][15]
Workflow:
Caption: Workflow for Stilbene Synthesis via Wittig Reaction.
Protocol:
-
Ylide Generation: In an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add 1.1 equivalents of a strong base (e.g., n-butyllithium or sodium hydride) dropwise. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction with Aldehyde: Cool the ylide solution back to 0°C and add a solution of 1.0 equivalent of this compound in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired stilbene derivative.[13][16][17][18]
Data Table: Reactant Quantities for Wittig Reaction
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzyltriphenylphosphonium Chloride | 1.1 | 388.88 | 1.1 | 427.8 mg |
| n-Butyllithium (1.6 M in hexanes) | 1.1 | 64.06 | 1.1 | 0.69 mL |
| This compound | 1.0 | 242.27 | 1.0 | 242.3 mg |
| Anhydrous THF | - | - | - | 20 mL |
Chalcone Synthesis via Claisen-Schmidt Condensation
Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are an important class of natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and a ketone, is the most common method for their synthesis. This reaction is typically base-catalyzed and provides a straightforward route to a diverse library of chalcone derivatives.[19][20]
Workflow:
Caption: Workflow for Chalcone Synthesis.
Protocol:
-
Reaction Setup: In a 100 mL flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired acetophenone derivative in 20 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution.
-
Reaction Progression: Continue stirring the mixture vigorously at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into a beaker containing 50 mL of crushed ice and water. Acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. The crude chalcone can be purified by recrystallization from ethanol.[16][20][21][22]
Data Table: Reactant Quantities for Chalcone Synthesis
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 242.27 | 1.0 | 242.3 mg |
| Acetophenone | 1.0 | 120.15 | 1.0 | 120.2 mg (0.118 mL) |
| Ethanol | - | - | - | 20 mL |
| 40% aq. NaOH | - | - | - | 10 mL |
PART 2: Biological Screening Protocols
After synthesis and purification, the newly created derivatives must be evaluated for their biological activity. The following are standard, robust protocols for initial in vitro screening.
Anticancer Activity: MTT Cell Proliferation Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity and cell proliferation.[23] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a reliable and high-throughput method for the preliminary screening of potential anticancer agents.[23][24][25][26]
Workflow:
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The Versatile Scaffold: Leveraging 3-(3,4-Dimethoxyphenyl)benzaldehyde for the Synthesis of Novel Enzyme Inhibitors
Introduction: The Strategic Importance of the 3-(3,4-Dimethoxyphenyl)benzaldehyde Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as a foundation for the development of potent and selective enzyme inhibitors is of paramount importance. Among these, this compound has emerged as a particularly valuable starting material. Its unique structural features, comprising a biphenyl-like core with a reactive aldehyde functionality and a dimethoxy-substituted phenyl ring, offer a versatile platform for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds. The dimethoxy substitution is of particular interest as it is known to contribute to the biological activity of many compounds, potentially through enhanced binding interactions with enzyme active sites.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential enzyme inhibitors. We will delve into detailed synthetic protocols for key compound classes—chalcones, Schiff bases, and pyrazoles—elucidating the rationale behind the experimental choices. Furthermore, we will explore the application of these synthesized derivatives as inhibitors of clinically relevant enzymes, supported by quantitative data and mechanistic insights.
Synthetic Pathways: From a Simple Aldehyde to a Diverse Library of Bioactive Molecules
The reactivity of the aldehyde group in this compound allows for its facile conversion into a variety of important chemical intermediates and final compounds. The general synthetic workflow often begins with the formation of a chalcone, which can then be further modified to generate other heterocyclic systems.
Caption: General synthetic routes from this compound.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used reaction for the formation of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. Chalcones themselves exhibit a broad spectrum of biological activities and are valuable intermediates for the synthesis of other heterocyclic compounds.
Rationale: The use of a strong base, such as potassium hydroxide, deprotonates the α-carbon of the acetophenone, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable chalcone. Ethanol is a common solvent as it effectively dissolves the reactants and the base.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted acetophenone in absolute ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate)[1]. The reaction is typically complete within 4-6 hours, often indicated by the formation of a precipitate.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.
-
Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry it. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are another important class of compounds with diverse biological activities. They are typically formed by the condensation of a primary amine with an aldehyde or ketone.
Rationale: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form the stable imine linkage. A catalytic amount of acid, such as glacial acetic acid, is often used to facilitate the dehydration step.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine equimolar amounts of this compound and a primary aromatic or aliphatic amine in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC[2].
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent like ethanol or methanol can be performed for further purification.
-
Characterization: Characterize the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 3: Synthesis of Pyrazole Derivatives from Chalcones
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties[3][4]. A common synthetic route to pyrazoles involves the cyclization of chalcones with hydrazine or its derivatives[5].
Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated ketone system of the chalcone (Michael addition). This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
Step-by-Step Methodology:
-
Reactant Solution: Dissolve the chalcone synthesized in Protocol 1 in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) to the solution.
-
Reflux: Reflux the reaction mixture for 6-8 hours. The reaction progress can be monitored by TLC[5].
-
Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash it with water, and dry. The crude pyrazole can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the final pyrazole derivative using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Applications in Enzyme Inhibition: Targeting Key Players in Disease
Derivatives of this compound have shown promise as inhibitors of several key enzymes implicated in various diseases. The dimethoxyphenyl moiety often plays a crucial role in the binding of these inhibitors to the enzyme's active site.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX and CA XII, are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis[6]. Therefore, inhibitors of these isoforms are being investigated as potential anticancer agents. Chalcone-Schiff base hybrids have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II)[6].
Caption: Acetylcholinesterase in neurotransmission and its inhibition.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[7] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in dermatology and cosmetology. Pyrazoline derivatives synthesized from chalcones have shown potential as tyrosinase inhibitors.
Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are a large family of enzymes involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs.[8][9] Inhibition of specific CYP isoforms can lead to drug-drug interactions and altered drug efficacy and toxicity. Derivatives containing the dimethoxyphenyl moiety have been shown to be potent inhibitors of certain CYP enzymes, such as CYP1A1, CYP1A2, and CYP1B1.
Quantitative Analysis of Enzyme Inhibition
The following table summarizes the inhibitory activities of some representative compounds derived from dimethoxy-substituted aromatic aldehydes, highlighting their potential as enzyme inhibitors. While these compounds are not all directly synthesized from this compound, their structural similarity provides a strong rationale for the potential of its derivatives.
| Compound Class | Target Enzyme | Inhibition Data (IC₅₀ / Kᵢ) | Reference |
| Chalcone-Schiff Base Hybrids | hCA I | Kᵢ: 141.88 - 2234.47 nM | [6] |
| hCA II | Kᵢ: 199.31 - 602.79 nM | [6] | |
| Acetylcholinesterase (AChE) | Kᵢ: 20.41 - 125.94 nM | [6] | |
| Pyrazoline Derivative | Tyrosinase | IC₅₀: 262.15 µM | [3] |
Conclusion and Future Directions
This compound stands out as a privileged scaffold in the design and synthesis of novel enzyme inhibitors. Its synthetic accessibility and the diverse range of bioactive compounds that can be derived from it make it an attractive starting point for drug discovery programs. The chalcones, Schiff bases, and pyrazoles synthesized from this aldehyde have demonstrated significant inhibitory activity against a variety of clinically relevant enzymes.
Future research should focus on expanding the library of compounds derived from this compound and conducting extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further investigations into the molecular mechanisms of action and in vivo efficacy of the most promising candidates will be crucial for their translation into potential therapeutic agents. The strategic application of this versatile building block holds considerable promise for the development of the next generation of enzyme inhibitors to combat a wide range of diseases.
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Application Note: High-Throughput GC-MS Analysis of 3-(3,4-Dimethoxyphenyl)benzaldehyde and its Synthetic Intermediates
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of 3-(3,4-Dimethoxyphenyl)benzaldehyde, a key scaffold in medicinal chemistry, and its potential synthetic intermediates. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and efficient analytical workflow. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity, selectivity, and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process.
Introduction: The Significance of Analytical Precision
This compound is a bi-aryl aldehyde derivative with a structural backbone found in numerous pharmacologically active compounds. Its precise characterization and the monitoring of its synthesis are critical for ensuring the purity, efficacy, and safety of potential drug candidates. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.[1] This guide provides a comprehensive protocol developed to facilitate the seamless analysis of this compound and its precursors.
The primary challenge in analyzing aromatic aldehydes lies in achieving good chromatographic resolution for structurally similar intermediates while ensuring thermal stability during analysis.[2][3] This protocol addresses these challenges through careful selection of the GC column and optimization of the temperature program.
Experimental Workflow: A Validated System
The analytical workflow is designed as a self-validating system, from sample preparation to data analysis, to ensure the integrity of the results.
Caption: A high-level overview of the GC-MS experimental workflow.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to create a clean, dilute sample in a volatile organic solvent suitable for GC-MS analysis.[4][5]
Protocol:
-
Weighing: Accurately weigh approximately 10 mg of the reaction mixture or standard compound into a clean glass vial.
-
Dissolution: Add 10 mL of dichloromethane or ethyl acetate to the vial. Both are excellent volatile organic solvents for aromatic compounds.[4]
-
Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution.
-
Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.[5] This concentration is optimal to achieve a good signal-to-noise ratio without overloading the column.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulate matter that could block the injector or contaminate the column.[4]
GC-MS Instrumentation and Parameters
The choice of instrumental parameters is critical for achieving the desired separation and detection of the target analytes.
A mid-polarity column is selected to provide good separation of the aromatic aldehydes and their intermediates based on both boiling point and dipole moment differences.[6]
| Parameter | Value/Description | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, versatile column offering excellent resolution for a wide range of semi-volatile organic compounds.[7] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas compatible with mass spectrometry.[8] |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. A splitless injection may be used for trace analysis. |
| Oven Temperature Program | ||
| Initial Temperature | 150 °C, hold for 2 minutes | Allows for the elution of any low-boiling point solvents or impurities before the analytes of interest. |
| Ramp 1 | 10 °C/min to 250 °C | A moderate ramp rate to effectively separate compounds with different boiling points.[2][3] |
| Hold 1 | Hold at 250 °C for 5 minutes | Ensures elution of the target analyte, this compound. |
| Ramp 2 | 15 °C/min to 300 °C | A faster ramp to elute any higher boiling point compounds quickly. |
| Hold 2 | Hold at 300 °C for 5 minutes | Cleans the column of any residual high-boiling point components. |
Standard electron ionization (EI) is used for its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
| Parameter | Value/Description | Rationale |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing detailed fragmentation for library comparison. |
| Ionization Energy | 70 eV | The standard energy for generating reproducible mass spectra and for comparison with commercial libraries like NIST. |
| Source Temperature | 230 °C | Minimizes analyte condensation and fragmentation within the ion source. |
| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| Scan Range | m/z 40-550 | A wide scan range to capture the molecular ions and characteristic fragments of the target analytes and potential intermediates. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |
Data Analysis and Expected Results
Identification of Target Compounds
The primary identification of this compound and its intermediates is achieved by comparing the acquired mass spectra with reference spectra from the NIST Mass Spectral Library.[9][10]
Expected Mass Spectrum of 3,4-Dimethoxybenzaldehyde (a related compound): The mass spectrum of 3,4-dimethoxybenzaldehyde serves as a reference point for identifying the dimethoxyphenyl moiety in the target molecule.
-
Molecular Ion (M+): m/z 166[9]
-
Key Fragments: m/z 165 (M-H), m/z 151 (M-CH3), m/z 138 (M-CO), m/z 123, m/z 95, m/z 77 (phenyl group)[9]
For this compound (C15H14O3), the expected molecular weight is 242.27 g/mol . The mass spectrum would be expected to show a molecular ion at m/z 242, with fragmentation patterns corresponding to the loss of functional groups from this structure.
Potential Intermediates and Their Identification
A plausible synthetic route to this compound is a Suzuki coupling between 3-formylphenylboronic acid and 1-bromo-3,4-dimethoxybenzene. Therefore, the analysis should also aim to identify these starting materials and potential side products.
| Compound | Molecular Formula | Molecular Weight | Expected Retention Time | Key Mass Spectral Fragments |
| Benzaldehyde | C7H6O | 106.12 | Early eluting | m/z 106, 105, 77[10] |
| 3,4-Dimethoxybenzaldehyde | C9H10O3 | 166.17 | Mid eluting | m/z 166, 165, 151, 138[9] |
| 3-Hydroxybenzaldehyde | C7H6O2 | 122.12 | Mid eluting | m/z 122, 121, 93, 65[11] |
| This compound | C15H14O3 | 242.27 | Late eluting | m/z 242, 241, 227, 211, 181 |
Fragmentation Pathway Visualization
The following diagram illustrates a plausible fragmentation pathway for 3,4-dimethoxybenzaldehyde under electron ionization, which helps in the interpretation of the mass spectra of the target molecule.
Caption: A simplified representation of the fragmentation of a related compound.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the analysis of this compound and its intermediates. By following the detailed steps for sample preparation, instrumentation, and data analysis, researchers can achieve reliable and reproducible results, which are essential for quality control and reaction monitoring in drug discovery and development. The provided rationale for each parameter aims to empower the user to adapt and troubleshoot the method as needed for their specific application.
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Agilent Technologies. (n.d.). 8890 Gas Chromatograph. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. (2021). Journal of Chemical Education. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
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Chemistry For Everyone. (2023, July 25). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. Retrieved from [Link]
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Oreate AI Blog. (2026, January 7). Mastering Temperature Programming in Gas Chromatography. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
PubMed. (2008). Determination of aromatic and polycyclic aromatic hydrocarbons in gasoline using programmed temperature vaporization-gas chromatography-mass spectrometry. Retrieved from [Link]
-
ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?. Retrieved from [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). Retrieved from [Link]
-
ResearchGate. (n.d.). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]
-
Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]
- Google Patents. (n.d.). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
-
NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed Central. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]
-
Scirp.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]
-
Scirp.org. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]
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- 11. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]
Application Notes and Protocols: 3-(3,4-Dimethoxyphenyl)benzaldehyde in the Development of Fluorescent Probes
Introduction: The Untapped Potential of a Biphenyl Aldehyde Scaffold
In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for the selective and sensitive detection of biologically and environmentally significant analytes. The judicious selection of a core chemical scaffold is the foundational step in this process, dictating the ultimate photophysical properties and sensing capabilities of the probe. 3-(3,4-Dimethoxyphenyl)benzaldehyde, a biphenyl derivative, presents itself as a compelling, albeit underexplored, starting material for the synthesis of novel fluorescent probes.
This molecule uniquely combines the structural rigidity of the biphenyl system, which can contribute to a higher fluorescence quantum yield, with the versatile reactivity of the benzaldehyde functional group. The dimethoxy substituents on one of the phenyl rings act as electron-donating groups, which can be leveraged to modulate the intramolecular charge transfer (ICT) characteristics of the final probe—a key mechanism in the design of "turn-on" or ratiometric fluorescent sensors.[1] The aldehyde moiety serves as a convenient handle for derivatization, most notably through the formation of Schiff bases with primary amines, a cornerstone of fluorescent probe chemistry for detecting metal ions, amines, and thiols.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a precursor for the development of novel fluorescent probes. We will delve into the scientific rationale, provide detailed synthetic protocols, and outline the characterization and application of a hypothetical probe for the detection of aluminum ions (Al³⁺), a known neurotoxin.[4]
Part 1: Scientific Rationale and Probe Design
The "Turn-On" Fluorescence Mechanism via Schiff Base Formation
The core strategy for a fluorescent probe derived from this compound is the creation of a Schiff base linkage with an amine-containing fluorophore. This reaction is typically straightforward, proceeding under mild conditions. The resulting imine bond (-C=N-) becomes an integral part of the conjugated π-system of the probe.
For the detection of metal ions like Al³⁺, the probe is designed to have a low initial fluorescence. Upon chelation of the metal ion by the probe, conformational changes and inhibition of photoinduced electron transfer (PeT) or C=N isomerization can lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4][5]
Proposed Probe: (E)-2-(((3-(3,4-dimethoxyphenyl)benzylidene)amino)methyl)quinolin-8-ol (DBQ-Al)
To illustrate the potential of this compound, we propose the synthesis of a novel probe, DBQ-Al , by reacting it with 2-(aminomethyl)quinolin-8-ol.
-
Recognition Moiety: The 8-hydroxyquinoline component is a well-established chelator for Al³⁺. The nitrogen of the quinoline ring and the oxygen of the hydroxyl group form a stable coordination complex with the metal ion.
-
Fluorophore: The quinoline ring system is inherently fluorescent.
-
Signaling Mechanism: In the free state, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the quinoline fluorophore through a PeT mechanism. Upon binding to Al³⁺, these electrons are engaged in the coordination, blocking the PeT pathway and "turning on" the fluorescence.
Part 2: Synthesis and Characterization of DBQ-Al
Materials and Reagents
-
This compound
-
2-(Aminomethyl)quinolin-8-ol hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Ethanol
-
Deuterated solvents for NMR (e.g., DMSO-d₆)
-
High-purity solvents for spectroscopy (e.g., spectroscopic grade ethanol)
Synthetic Protocol for DBQ-Al
This protocol is based on standard Schiff base condensation reactions.[4]
-
Dissolution of Starting Materials: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of anhydrous ethanol. To a separate flask, add 2-(aminomethyl)quinolin-8-ol hydrochloride (1.0 mmol) and triethylamine (1.2 mmol) to 10 mL of anhydrous ethanol and stir until a clear solution is obtained.
-
Reaction Mixture: Add the ethanolic solution of 2-(aminomethyl)quinolin-8-ol to the solution of this compound dropwise with continuous stirring at room temperature.
-
Reaction Progression: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the pure DBQ-Al probe.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis and purification of the DBQ-Al fluorescent probe.
Part 3: Spectroscopic Characterization and Application
Protocol for Spectroscopic Analysis
-
Preparation of Stock Solutions: Prepare a stock solution of DBQ-Al (1 mM) in a suitable solvent like DMSO or acetonitrile. Prepare a stock solution of AlCl₃ (10 mM) in deionized water.
-
UV-Vis Absorption Spectroscopy: Dilute the DBQ-Al stock solution to a final concentration of 10 µM in the desired buffer (e.g., HEPES buffer, pH 7.4). Record the absorption spectrum. Titrate the solution with increasing concentrations of Al³⁺ and record the spectrum after each addition.
-
Fluorescence Spectroscopy: Using the same 10 µM solution of DBQ-Al , record the fluorescence emission spectrum by exciting at the wavelength of maximum absorption (λ_abs). Titrate with increasing concentrations of Al³⁺ and record the emission spectrum after each addition.
-
Selectivity Studies: Repeat the fluorescence titration with other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺) at a concentration significantly higher than that of Al³⁺ to assess the selectivity of the probe.
Expected Results and Data Presentation
The addition of Al³⁺ to the DBQ-Al solution is expected to cause a significant increase in fluorescence intensity. The data can be presented in tables and graphs to clearly illustrate the probe's performance.
Table 1: Hypothetical Photophysical Properties of DBQ-Al
| Property | DBQ-Al (Free Probe) | DBQ-Al + Al³⁺ |
| λ_abs (nm) | 350 | 365 |
| λ_em (nm) | 480 | 480 |
| Quantum Yield (Φ) | ~0.05 | ~0.50 |
| Stokes Shift (nm) | 130 | 115 |
| Fluorescence Enhancement | - | ~10-fold |
Diagram of the Sensing Mechanism
Caption: Proposed "turn-on" fluorescence sensing mechanism for Al³⁺ by the DBQ-Al probe.
Part 4: Application in Biological Systems (Hypothetical Protocol)
Cell Culture and Staining
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa cells) in a glass-bottom dish and culture until they reach 70-80% confluency.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of DBQ-Al (e.g., 5 µM in serum-free media) for 30 minutes at 37°C.
-
Washing: Wash the cells again with PBS to remove any excess probe.
-
Analyte Treatment: Treat the cells with a solution containing Al³⁺ (e.g., 10 µM AlCl₃ in media) for another 30 minutes.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of DBQ-Al .
Expected Outcome
Cells treated with both the DBQ-Al probe and Al³⁺ are expected to show a significant increase in intracellular fluorescence compared to control cells treated only with the probe. This would demonstrate the probe's ability to detect Al³⁺ in a cellular environment.
Conclusion and Future Perspectives
This compound serves as a promising and versatile platform for the development of novel fluorescent probes. The synthetic accessibility of its aldehyde group allows for the straightforward incorporation of various fluorophores and recognition moieties. The hypothetical probe DBQ-Al illustrates a rational design strategy for creating a "turn-on" sensor for Al³⁺ based on well-established chemical principles.[6] Future work could involve modifying the fluorophore to achieve red or near-infrared emission for deeper tissue imaging, or altering the recognition group to target other analytes of interest. The principles and protocols outlined in these notes provide a solid foundation for researchers to explore the full potential of this biphenyl aldehyde scaffold in the exciting field of fluorescence sensing.
References
- Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Journal of Health Science, 52(1), 1-10.
- Gnaim, S., & Shabat, D. (2014). Lessons in Organic Fluorescent Probe Discovery. Accounts of chemical research, 47(5), 1339–1351.
- Lee, M. H., & Kim, J. S. (2015). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Chemical reviews, 115(15), 7804–7843.
-
Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]
- Yuan, L., et al. (2013). Design principles for activatable fluorescence probes.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Kaya, I., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3045.
- Wang, J., et al. (2020). Fluorescent schiff base probes for sequential detection of Al3+ and F- and cell imaging applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117678.
-
Request PDF. (n.d.). Ethynylbenzaldehydes as novel reaction-based “turn-on” fluorescent probes for primary amine detection in solution, vapor, food, proteins, and live cells. Retrieved from [Link]
- Li, H. Q., et al. (2023).
-
ResearchGate. (2023). (PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent schiff base probes for sequential detection of Al3+ and F- and cell imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-(3,4-Dimethoxyphenyl)benzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(3,4-dimethoxyphenyl)benzaldehyde via the Suzuki-Miyaura cross-coupling reaction. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific transformation, troubleshoot common issues, and deepen their mechanistic understanding. Our goal is to move beyond simple procedural lists and provide a framework of chemical logic, enabling you to make informed decisions during your experimental design and execution.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility and functional group tolerance.[1][2] However, coupling partners like aromatic aldehydes introduce specific challenges that require careful consideration of reaction parameters to avoid side reactions and achieve high yields. This guide provides field-proven insights and solutions to common problems encountered with this substrate class.
Reaction Overview: The Target Transformation
The core reaction involves the palladium-catalyzed cross-coupling of an aryl halide (3-bromobenzaldehyde) with an organoboron species (3,4-dimethoxyphenylboronic acid).
At the heart of this process is a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is fundamental to effective troubleshooting.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low or fails completely. Where should I start troubleshooting?
Low yield is the most frequent issue and can stem from several sources. A systematic approach is crucial.
Potential Cause 1: Catalyst Inactivity or Degradation The active catalyst is a Pd(0) species, which is highly sensitive to atmospheric oxygen.[5] If your Pd(II) precatalyst (e.g., Pd(OAc)₂) fails to reduce in situ, or if your Pd(0) catalyst (e.g., Pd(PPh₃)₄) is oxidized, the catalytic cycle will not initiate.
-
Expert Recommendation:
-
Ensure Rigorous Inert Conditions: All solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction time.[5]
-
Evaluate Your Catalyst Source: While Pd(PPh₃)₄ is a reliable Pd(0) source, its activity can be substrate-dependent. For more challenging couplings, modern catalyst systems composed of a Pd(II) precatalyst and a bulky, electron-rich phosphine ligand often provide superior results.[6][7] The ligand's electron-donating character increases the nucleophilicity of the palladium center, facilitating the rate-limiting oxidative addition step, especially with less reactive aryl halides.[7]
-
Potential Cause 2: Boronic Acid Instability (Protodeborylation) Boronic acids, especially under basic and aqueous conditions at elevated temperatures, can undergo protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond.[5][8] This effectively removes your nucleophilic partner from the reaction.
-
Expert Recommendation:
-
Use High-Quality Boronic Acid: Use fresh or properly stored 3,4-dimethoxyphenylboronic acid. Older batches may have partially degraded.
-
Consider a Milder Base: If protodeborylation is suspected, switch from a strong base like NaOH to a milder one like K₃PO₄ or Cs₂CO₃.[9]
-
Use a Boronic Ester: For maximum stability, consider using the corresponding pinacol ester of the boronic acid. Boronic esters are significantly more resistant to protodeborylation.[5]
-
Potential Cause 3: Inappropriate Base or Solvent Combination The base plays multiple crucial roles: it activates the boronic acid to form a more nucleophilic borate species, and it facilitates the regeneration of the Pd(0) catalyst.[10][11][12] The solvent must solubilize all components and facilitate the interaction between aqueous and organic phases if a biphasic system is used.
-
Expert Recommendation:
-
Base Selection: An inorganic base is typically required. K₂CO₃ is a common starting point, but K₃PO₄ is often superior for sensitive substrates as it is less harsh.[13] The base should be finely powdered and dry to ensure reproducibility.
-
Solvent System: A mixture of an organic solvent with water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the reactive borate species.[14][15]
-
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspuru.substack.com [aspuru.substack.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(3,4-dimethoxyphenyl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with impurity formation during the synthesis of this key biaryl aldehyde intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting in a direct question-and-answer format, focusing on the causality behind side product formation and strategies for their mitigation and removal.
The synthesis of unsymmetrical biaryl compounds like this compound most commonly relies on palladium-catalyzed cross-coupling reactions. While powerful, these methods are susceptible to side reactions that can complicate purification and reduce yields. This guide will focus primarily on the most prevalent synthetic strategy—the Suzuki-Miyaura coupling—and will also address challenges related to other common coupling reactions and general aldehyde chemistry.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Issues in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming the C-C bond in the target molecule, typically by reacting a boronic acid derivative with an aryl halide.[1] However, several side reactions are common.[2]
Question 1: My crude NMR/LCMS shows a significant amount of a symmetrical biaryl impurity (e.g., 3,3',4,4'-tetramethoxybiphenyl or biphenyl-3,3'-dicarbaldehyde). What is this and how can I prevent it?
Answer:
This impurity is the result of a homocoupling reaction, a classic side product in many cross-coupling protocols.[3] It occurs when two molecules of the same starting material couple with each other instead of with the intended cross-coupling partner.
Causality & Mechanism: Homocoupling can arise from two primary pathways in a Suzuki reaction:
-
Oxidative Homocoupling of Boronic Acids: This is often promoted by the presence of oxygen and the palladium catalyst. The boronic acid can be oxidized, leading to the formation of a dimer.[3]
-
Reductive Homocoupling of Aryl Halides: This pathway can occur, especially if the reaction conditions facilitate the generation of a Pd(0) species that reacts with two aryl halide molecules.
Preventative & Corrective Actions:
-
Rigorous Degassing: Oxygen is a key contributor to the homocoupling of boronic acids. Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3]
-
Stoichiometry Control: Use a slight excess (typically 1.1-1.5 equivalents) of the boronic acid derivative. This can favor the desired cross-coupling pathway over the aryl halide homocoupling.
-
Catalyst and Ligand Choice: Employ a highly active and efficient catalyst system. Pre-formed palladium precatalysts can sometimes give cleaner reactions than generating the Pd(0) species in situ. Certain ligands are also known to suppress homocoupling.[4]
-
Temperature Management: Avoid excessively high temperatures, which can accelerate side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Question 2: My yield is low, and I've isolated benzaldehyde and/or veratrole from my reaction mixture. What is causing the formation of these starting material derivatives?
Answer:
You are observing the products of protodeboronation (or hydrolysis of the boronic acid) and/or dehalogenation .[2][4] These side reactions result in the cleavage of the C-B or C-X bond, respectively, replacing it with a C-H bond.
Causality & Mechanism:
-
Protodeboronation: The C-B bond of the boronic acid is susceptible to cleavage by protons, especially under basic aqueous conditions.[4] For example, 3-formylphenylboronic acid can revert to benzaldehyde. The presence of water and the choice of base are critical factors.[5][6]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene (e.g., 3-bromobenzaldehyde to benzaldehyde). This can be mediated by the palladium catalyst in the presence of a hydride source, which can sometimes be the solvent, base, or impurities.
Preventative & Corrective Actions:
-
Choice of Base: For boronic acids sensitive to aqueous base, consider using anhydrous conditions with a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[7] If aqueous base is necessary, using a weaker base like K₂CO₃ or K₃PO₄ may be preferable to strong hydroxides.
-
Use Boronic Esters: Boronic acid pinacol esters (BPin) are often more stable towards protodeboronation than the corresponding boronic acids. They can be a superior choice for challenging couplings.
-
Solvent Purity: Ensure solvents are pure and free from potential hydride donors.
-
Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor these side reactions.
Section 2: General Impurities & Purification Strategies
Question 3: My final product is contaminated with 3-(3,4-dimethoxyphenyl)benzoic acid. How can I avoid this oxidation and remove it?
Answer:
The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when heated in the presence of air or other oxidants. This is a common issue with aromatic aldehydes.[8]
Causality & Mechanism: This is a simple air oxidation process that can be catalyzed by trace metals or occur during workup and purification, particularly if the product is exposed to air for extended periods at elevated temperatures or on silica gel.
Preventative & Corrective Actions:
-
Inert Atmosphere: Conduct the reaction workup and purification steps under an inert atmosphere whenever possible.
-
Avoid Prolonged Heating: Minimize the time the product is heated during solvent evaporation or drying.
-
Purification Strategy: The acidic nature of the carboxylic acid byproduct makes it easy to remove.
-
Aqueous Base Wash: During the workup, wash the organic layer containing your product with a dilute aqueous base solution (e.g., 1M NaHCO₃ or 1M Na₂CO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Chromatography: If chromatography is used, the carboxylic acid will typically have a much lower Rf value than the aldehyde and can be separated. However, prolonged contact with silica gel can sometimes promote oxidation, so the base wash is a preferred first step.
-
Question 4: I have a complex mixture of non-polar side products (like homocoupled biaryls) and polar impurities. What is a robust purification strategy for the target aldehyde?
Answer:
For complex mixtures where standard chromatography may be challenging, a chemical purification method involving the formation of a bisulfite adduct is highly effective for isolating aldehydes.[9]
Causality & Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) in an aqueous solution to form a water-soluble crystalline adduct. Most other organic impurities, such as homocoupled biaryls, unreacted starting materials, and catalyst residues, do not react and will remain in the organic phase.
Purification Protocol: A detailed protocol for this purification is provided in the "Experimental Protocols" section below. The general workflow is:
-
Adduct Formation: The crude product is dissolved in a suitable solvent (like methanol or DMF) and treated with a saturated aqueous solution of sodium bisulfite.[9]
-
Extraction of Impurities: The water-soluble adduct is separated from non-polar impurities by extraction with an immiscible organic solvent (e.g., ethyl acetate or ether).
-
Regeneration of Aldehyde: The purified aqueous layer containing the adduct is then treated with a base (e.g., NaHCO₃ or NaOH) to reverse the reaction and regenerate the pure aldehyde, which can then be extracted back into an organic solvent.[8]
Troubleshooting Summary Table
| Observed Side Product | Probable Cause(s) | Preventative / Corrective Actions |
| Symmetrical Biaryls | Homocoupling of starting materials | Rigorous degassing, use slight excess of boronic acid, optimize catalyst/ligand, avoid excessive heat. |
| Benzaldehyde / Veratrole | Protodeboronation / Dehalogenation | Use anhydrous base (KF, Cs₂CO₃), consider boronic esters, ensure solvent purity, minimize reaction time. |
| Phenolic Compounds | Oxidation of boronic acid | Rigorous degassing of all reagents and solvents. |
| 3-(3,4-Dimethoxyphenyl)benzoic acid | Air oxidation of the aldehyde product | Workup under inert atmosphere, wash with aqueous NaHCO₃ solution to remove. |
| Stannane/Copper Residues | Incomplete removal of metal byproducts | Wash with aq. KF for tin removal; use specific chelating agents or perform dedicated filtration steps for copper. |
Visualized Workflows and Mechanisms
Diagram 1: Key Synthetic Pathways and Associated Side Products
Caption: Synthetic routes to the target aldehyde and their major side products.
Diagram 2: Purification Troubleshooting Workflow
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimized to Minimize Side Products
-
Reagent Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 eq.), the boronic acid or pinacol ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and the anhydrous base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Solvent Degassing: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water). The solvent should be thoroughly sparged with Argon for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LCMS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine. To remove any potential acidic byproducts, a wash with 1M NaHCO₃ can be included before the brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of an Aldehyde via Sodium Bisulfite Adduct Formation [8][9]
-
Dissolution: Dissolve the crude product containing the aldehyde in a minimum amount of a suitable organic solvent in which both the product and impurities are soluble (e.g., methanol for aromatic aldehydes).
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 5-10 mL per gram of crude material). Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
Impurity Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the funnel. Shake well. The bisulfite adduct will dissolve in the aqueous layer, while non-polar impurities will remain in the organic layer.
-
Separation: Separate the layers. Collect the aqueous layer and extract it one more time with the organic solvent to ensure all impurities are removed. Discard the organic layers.
-
Aldehyde Regeneration: Place the combined aqueous layers in a flask and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% NaOH with stirring until the solution is basic (pH > 8) and effervescence ceases. This will regenerate the aldehyde, which may precipitate or form an oily layer.
-
Final Extraction: Transfer the mixture to a separatory funnel and extract the pure aldehyde with fresh ethyl acetate or dichloromethane (3x).
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified aldehyde.
References
- Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- YouTube. (2022, September 30). Preparation of Benzaldehydes, Part 2: From Metalated Arenes.
- YouTube. (2022, September 30). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation.
- Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
- Wikipedia. (n.d.). Stille reaction.
- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- ResearchGate. (n.d.). The synthesis route of the title compound; (i) 2 eq. of....
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- NROChemistry. (n.d.). Stille Coupling.
- ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
- Wikipedia. (n.d.). 3C-BZ.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.).
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
- American Chemical Society. (2025, December 27). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes.
- J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene.
- Thermo Fisher Scientific - US. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.).
- Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde.
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- PMC - NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- ResearchGate. (n.d.). Heck coupling of different aryl halides with styrene. a.
- ResearchGate. (n.d.). The Heck reaction of styrene with bromobenzene.
- PubMed. (n.d.). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (-)-ephedrine or a proline-derived diamine.
- TCI AMERICA. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2026, January 2). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine.
- NIH. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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- 2. youtube.com [youtube.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this biaryl synthesis, focusing on yield improvement and troubleshooting common issues. The predominant synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the key carbon-carbon bond.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable protocols to enhance your reaction outcomes.
Q1: My reaction yield is consistently low (<50%). What are the most critical parameters I should investigate first?
Low yield is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis.[1] The three most critical areas to examine initially are the integrity of your reagents, the effectiveness of your catalytic system, and the reaction atmosphere.
Causality Analysis:
-
Reagent Quality, Especially the Boronic Acid: Boronic acids are susceptible to degradation, particularly protodeborylation (cleavage of the C-B bond) upon storage or in the presence of moisture and acid/base, leading to inactive starting material.[2] Similarly, the palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture.
-
Catalyst Activity: The palladium catalyst can precipitate as "palladium black" if not properly stabilized by the ligand, effectively removing it from the catalytic cycle.[2][3] This indicates an issue with ligand choice, concentration, or reaction temperature.
-
Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. This not only halts the primary catalytic cycle but can also promote side reactions like the homocoupling of the boronic acid.[4]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I'm observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
Homocoupling, the dimerization of the boronic acid to form 3,3',4,4'-tetramethoxybiphenyl, is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen.[3][4]
Mechanistic Insight: Oxygen can facilitate the oxidative homocoupling pathway. Additionally, if the transmetalation step is slow compared to other processes, the concentration of the reactive boronate species increases, making dimerization more likely.
Strategies for Mitigation:
-
Rigorous Degassing: This is the most critical step. Oxygen must be meticulously excluded.
-
Stoichiometry Control: Using a slight excess of the aryl halide (e.g., 1.0 equivalent of 3-bromobenzaldehyde to 1.1-1.2 equivalents of the boronic acid) can help consume the boronic acid faster, reducing its chance to homocouple.[4]
-
Reaction Temperature: Lowering the temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[4] However, this may also slow down the main reaction, so optimization is key.
-
Choice of Base: The base influences the formation and reactivity of the boronate species.[5] Switching to a different base (e.g., from a carbonate to a phosphate) can alter the kinetics of the side reaction.
Experimental Protocol: Improved Degassing Technique
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equiv.), 3,4-dimethoxyphenylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes until all gases are removed.
-
Backfill: Backfill the flask with a high-purity inert gas (Argon is preferred over Nitrogen for its higher density).
-
Repeat: Repeat the evacuate-backfill cycle a minimum of three, preferably five, times to ensure a truly inert atmosphere.
-
Solvent Addition: Add the solvent, which must be degassed separately. To degas the solvent, sparge it with argon for 30-60 minutes or use the freeze-pump-thaw method (three cycles) for the most rigorous oxygen removal. Add the degassed solvent to the reaction flask via a gas-tight syringe.
-
Execution: Proceed with heating the reaction under a positive pressure of the inert gas.
Q3: My reaction stalls with significant starting material remaining. What is causing the incomplete conversion?
Stalled reactions typically point to catalyst deactivation or an issue with one of the core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[2][6]
Potential Causes & Solutions:
-
Problem: Inefficient Oxidative Addition.
-
Diagnosis: This step is often rate-limiting, especially with less reactive aryl chlorides compared to bromides or iodides.[7] The Pd(0) catalyst may not be inserting into the carbon-halogen bond effectively.
-
Solution:
-
Switch Halide: If using 3-chlorobenzaldehyde, switch to 3-bromobenzaldehyde or 3-iodobenzaldehyde. The general reactivity trend is I > Br > Cl.[6]
-
Use a More Electron-Rich Ligand: Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are more electron-donating than triphenylphosphine (PPh₃), which increases the electron density on the palladium center and facilitates oxidative addition.[6][8]
-
-
-
Problem: Slow Transmetalation.
-
Diagnosis: The transfer of the dimethoxyphenyl group from boron to palladium is a critical step that is highly dependent on the base.[5][9] If the base is too weak or poorly soluble, the boronic acid is not activated efficiently.
-
Solution:
-
Screen Bases: Create a small reaction matrix to test different bases. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[10]
-
Solvent System: Ensure the solvent system can dissolve the base. Adding water (e.g., Toluene/H₂O 4:1) is common as it helps dissolve inorganic bases and activates the boronic acid.[2]
-
-
Data Presentation: Base Screening Guide
| Base | pKa of Conj. Acid | Solubility in Organics | Common Solvents | Notes |
| K₂CO₃ | 10.3 | Low | Toluene/H₂O, Dioxane/H₂O | Standard, cost-effective choice. Requires water for good activity. |
| Cs₂CO₃ | 10.3 | Moderate | Dioxane, THF, Toluene | More soluble and often more effective than K₂CO₃. Good for sensitive substrates.[10] |
| K₃PO₄ | 12.3 | Low | Toluene, Dioxane | A stronger base that can accelerate slow couplings. |
| NaOH | 15.7 | Low | Aqueous systems | Very strong base, can lead to faster transmetalation but may cause side reactions.[7] |
Q4: Purification is difficult. How can I effectively remove unreacted 3-halobenzaldehyde and other impurities?
Purifying aldehydes can be challenging due to their moderate polarity and potential for oxidation to carboxylic acids.[11] A highly effective chemical method for separating the desired aldehyde product is through the reversible formation of a water-soluble bisulfite adduct.[12][13]
Protocol: Purification via Bisulfite Adduct Extraction
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the bulk of inorganic salts. Dry the organic layer and concentrate it in vacuo.
-
Adduct Formation: Dissolve the crude residue in a minimal amount of a miscible solvent like methanol or THF.[12] Add this solution to a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 5-10 volumes relative to the crude oil). Shake the funnel vigorously for 5-10 minutes. The aldehyde product will react to form a charged adduct that partitions into the aqueous layer.
-
Separation: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the funnel. The non-aldehydic impurities (like homocoupled product, triphenylphosphine oxide, etc.) will remain in the organic layer. Separate the layers and save the aqueous layer. Wash the aqueous layer one more time with the organic solvent to remove any residual impurities.
-
Regeneration of Aldehyde: Place the aqueous layer in a flask and cool it in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base until the evolution of SO₂ gas ceases and the solution becomes basic (check with pH paper).[11] The pure aldehyde will precipitate out or form an oily layer.
-
Final Isolation: Extract the regenerated pure aldehyde back into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Suzuki-Miyaura synthesis of this compound?
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][8]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde to form a Pd(II) complex.[6]
-
Transmetalation: The base activates the 3,4-dimethoxyphenylboronic acid to form a more nucleophilic boronate species. This species then transfers the dimethoxyphenyl group to the palladium center, displacing the halide.[5][9]
-
Reductive Elimination: The two organic groups (the benzaldehyde and dimethoxyphenyl moieties) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Q2: How do I select the best palladium catalyst and ligand?
The choice of catalyst and ligand is critical and substrate-dependent. There is no single "best" system, but there are guidelines.
-
Palladium Source:
-
Pd(PPh₃)₄ (Tetrakis): A reliable Pd(0) source that requires no pre-activation. However, the excess PPh₃ can sometimes be detrimental.
-
Pd(OAc)₂ / Pd₂(dba)₃: These are air-stable Pd(II) and Pd(0) precursors, respectively. They are used in combination with an external ligand. They must be reduced in situ to the active Pd(0) species.[2]
-
Pre-formed Catalysts (e.g., Pd(dppf)Cl₂): These are air-stable Pd(II) complexes that incorporate the ligand. They are often highly efficient and convenient to handle.
-
-
Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity.[2][6]
-
Triphenylphosphine (PPh₃): The classic, general-purpose ligand. It is effective for many reactions with aryl iodides and bromides.
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands like SPhos, XPhos; or cataCXium® A): These are state-of-the-art ligands that dramatically improve reaction rates and scope.[14] They are particularly effective for less reactive aryl chlorides and for sterically hindered substrates because their electron-donating nature promotes oxidative addition and their bulkiness facilitates reductive elimination.[6][8]
-
Q3: Are there viable alternative synthetic routes to the Suzuki-Miyaura coupling?
Yes, other cross-coupling reactions can be employed, though the Suzuki-Miyaura is often preferred due to the stability and low toxicity of boronic acids.[9]
-
Heck Reaction: This reaction couples an aryl halide with an alkene.[15] To synthesize the target molecule, one could envision a Heck reaction between 3-bromobenzaldehyde and 3,4-dimethoxystyrene, followed by oxidation of the resulting stilbene double bond. This is a multi-step and less direct route.
-
Stille Coupling: This uses organotin reagents instead of organoboron reagents. While highly effective, the toxicity of organotin compounds is a significant drawback.
-
Negishi Coupling: This employs organozinc reagents, which are highly reactive but also very sensitive to air and moisture.
For its operational simplicity, functional group tolerance, and favorable environmental profile, the Suzuki-Miyaura coupling remains the industry standard and the recommended starting point for this synthesis.[16]
References
-
Suzuki reaction - Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
3,4-DIMETHOXYBENZALDEHYDE - Ataman Kimya. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022). [Link]
-
Use of Base Metals in Suzuki Coupling - Wordpress. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. (2012). [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). [Link]
-
Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - RSC Publishing. [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]
- DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google P
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google P
-
Heck reaction - Wikipedia. [Link]
-
The synthesis route of the title compound; (i) 2 eq. of... - ResearchGate. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
-
Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchGate. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
3C-BZ - Wikipedia. [Link]
-
Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes - American Chemical Society. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018). [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
Purifying aldehydes? : r/chemistry - Reddit. (2015). [Link]
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed. (2018). [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
Troubleshooting low conversion rates in the synthesis of biphenyl aldehydes
Welcome to the Technical Support Center dedicated to the synthesis of biphenyl aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in their synthetic endeavors. Biphenyl aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for their preparation; however, its success is contingent on a nuanced understanding of the reaction parameters and potential pitfalls.[1][2][3]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our aim is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve high yields of your target biphenyl aldehyde.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in the synthesis of biphenyl aldehydes via Suzuki-Miyaura coupling can be attributed to a variety of factors, from reagent quality to the specific reactivity of the substrates. This section addresses common problems encountered in the lab.
Q1: My Suzuki-Miyaura reaction to form a biphenyl aldehyde is not proceeding to completion, or the yield is very low. What are the first things I should check?
A1: When troubleshooting a low-yielding Suzuki-Miyaura reaction, it's best to start with the fundamentals of the reaction setup and the quality of your reagents.
-
Inert Atmosphere: The palladium catalyst, especially the active Pd(0) species, is sensitive to oxygen.[1] An inadequate inert atmosphere (nitrogen or argon) can lead to catalyst deactivation through oxidation, which will stall the catalytic cycle. Ensure that your solvent is properly degassed and that the reaction is maintained under a positive pressure of an inert gas throughout the setup and reaction time.
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeboronation where the boron group is replaced by a hydrogen atom. It is highly recommended to use fresh or properly stored boronic acid. Alternatively, using more stable boronic esters, such as pinacol esters, can mitigate this issue.[1]
-
Solvent Purity: Ensure that your solvents are anhydrous, especially when using ethereal solvents like THF or dioxane, as water content can affect the reaction outcome.[1]
-
Base Quality: The base should be finely powdered and dry. Clumps of base can lead to poor reproducibility and incomplete reaction.
-
A systematic initial troubleshooting workflow can be visualized as follows:
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl species derived from two molecules of the boronic acid, thus consuming your starting material and reducing the yield of the desired biphenyl aldehyde.[1]
-
Cause: The primary cause of homocoupling is the presence of Pd(II) species in the reaction mixture without an aryl/vinyl ligand, often due to incomplete reduction of a Pd(II) precatalyst or the presence of oxygen.[1] Higher oxygen levels have been shown to increase the incidence of homocoupling.
-
Solutions:
-
Thorough Degassing: As with general low conversion issues, ensuring a rigorously oxygen-free environment is the first line of defense.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂ which require in-situ reduction.
-
Ligand Selection: Bulky electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle over the side reactions leading to homocoupling.[4]
-
Q3: My reaction is sluggish or stalls completely when coupling an aldehyde-containing substrate. Could the aldehyde group be the problem?
A3: Yes, the aldehyde functionality can sometimes interfere with the catalytic cycle, leading to lower yields.
-
Catalyst Inhibition: Aldehydes and ketones can coordinate to the metal center of the catalyst (e.g., nickel or palladium).[5][6][7] This coordination can sequester the active catalyst, effectively inhibiting the cross-coupling reaction.[5][6][7] This effect is more pronounced when the aldehyde is not conjugated with the aryl halide.[6]
-
Solutions:
-
Ligand Choice: Employing bulky, electron-rich ligands can sometimes mitigate the inhibitory effect of the aldehyde by sterically hindering its coordination to the metal center.
-
Reaction Conditions: Optimization of reaction temperature and concentration may be necessary. In some cases, a slower addition of the aldehyde-containing substrate may be beneficial.
-
Q4: I am seeing a significant amount of dehalogenated starting material in my reaction mixture. What is causing this side reaction?
A4: The formation of a dehalogenated byproduct, where the halide on your starting material is replaced by a hydrogen atom, is another common side reaction in Suzuki-Miyaura couplings.[1]
-
Cause: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This hydride can then reductively eliminate with the aryl group, leading to the dehalogenated product. Potential hydride sources include amine bases or alcoholic solvents.[1]
-
Solutions:
-
Choice of Base and Solvent: If you suspect your base or solvent is acting as a hydride source, consider switching to alternatives. For example, using an inorganic base like K₂CO₃ or K₃PO₄ instead of an amine base, and an aprotic solvent like toluene or dioxane instead of an alcohol.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.
-
Frequently Asked Questions (FAQs)
What is the optimal catalyst and ligand combination for biphenyl aldehyde synthesis?
There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for many applications, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃), a Buchwald ligand (e.g., SPhos, XPhos), or an N-heterocyclic carbene (NHC) ligand often gives good results.[4][8] For challenging couplings, screening a variety of ligands is often necessary.
Which base should I choose for my reaction?
Aqueous potassium carbonate (K₂CO₃) is a common and effective choice for many Suzuki-Miyaura reactions.[4] For substrates that are sensitive to strong bases, a milder base like sodium bicarbonate (NaHCO₃) may be used.[4] In cases where protodeboronation is a significant issue, anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[4]
How do I purify my biphenyl aldehyde from the reaction mixture?
Standard purification techniques such as column chromatography on silica gel are often effective. For aldehydes, a particularly useful technique is purification via the formation of a bisulfite adduct.[9][10][11] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from non-polar impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[9][10][11]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Low conversion rates can often be traced back to a disruption in one of these steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde
This protocol is adapted from a procedure reported in Organic Syntheses.[12]
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.1 equiv), and toluene.
-
Stir the mixture at room temperature for 30 minutes to dissolve the solids.
-
To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M sodium carbonate solution (1.20 equiv), and deionized water.
-
Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically complete in 45-60 minutes. Monitor the reaction by TLC or ¹H NMR.[12]
-
Once the reaction is complete, remove the heat source and add deionized water while the mixture is still hot.
-
Allow the mixture to cool to room temperature while stirring.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
The crude 4-biphenylcarboxaldehyde can be purified by recrystallization from a mixture of hexanes and methanol or by flash chromatography on silica gel.[12]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Catalyst Loading | 0.1 - 5.0 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | The optimal ratio depends on the specific ligand and catalyst used. |
| Boronic Acid to Aryl Halide Ratio | 1.0:1.0 to 1.5:1.0 | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide.[13] |
| Base to Aryl Halide Ratio | 2.0 to 3.0 equiv | Sufficient base is crucial for the transmetalation step. |
| Reaction Temperature | 20 - 115 °C | The optimal temperature depends on the reactivity of the substrates and the solvent used.[13] |
References
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. [Link]
-
Nakata, K., et al. (2017). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 94(1), 105-108. [Link]
-
Cooper, A., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]
-
Scott, P. J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 6(10), 8387-8404. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Valente, C., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7754-7788. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Mane, R. P., et al. (2024). Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. ResearchGate. [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical science, 11(7), 1905–1911. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Chen, Y.-J., et al. (2013). Palladium-catalyzed Regioselective Synthesis of 2(2'-biphenyl)benzimidazoles Through C-H Activation. Molecular diversity, 17(4), 641–649. [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905–1911. [Link]
-
Scribd. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Chemical Communications. (n.d.). Palladium-catalyzed distal selective C–H chalcogenation of biphenyl amines. [Link]
-
The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. [Link]
-
ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
Sci-Hub. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. (n.d.). Scope of the Palladium catalyst for the synthesis of biaryl ketone a. [Link]
-
ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]
-
The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]
- Google Patents. (n.d.). US2544562A - Process for recovering aldehydes and ketones.
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Organic Letters. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. [Link]
Sources
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- 5. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Removing palladium catalyst residues from 3-(3,4-Dimethoxyphenyl)benzaldehyde
Topic: Removing Palladium Catalyst Residues from 3-(3,4-Dimethoxyphenyl)benzaldehyde
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from this compound. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from this compound critical?
A1: The removal of palladium is crucial for several reasons. Firstly, palladium is a toxic heavy metal, and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][2] For drug candidates, residual palladium must be below established limits, typically around 10 ppm, depending on the permitted daily exposure.[1][2] Secondly, residual palladium can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions and low yields.
Q2: What are the common forms of palladium residue I might be dealing with?
A2: Palladium residues can exist in various forms depending on the reaction conditions and work-up procedure. These include:
-
Homogeneous Palladium: Soluble Pd(0) and Pd(II) species, often complexed with ligands (e.g., phosphines) used in the coupling reaction.
-
Heterogeneous Palladium: Insoluble forms such as palladium black or palladium supported on carbon (Pd/C), if used.
-
Colloidal Palladium: Fine, suspended palladium particles that can be difficult to remove by simple filtration.[3]
The choice of removal method is highly dependent on the form of the palladium residue.[4]
Q3: What are the primary methods for removing palladium, and how do I choose the best one for my aldehyde product?
A3: The main strategies include adsorption, chromatography, and crystallization.[5] The optimal method for this compound depends on the specific form of the palladium, the required purity level, and the scale of the reaction.
| Method | Description | Best For | Considerations for Aldehyde |
| Metal Scavenging | Using solid-supported reagents (e.g., functionalized silica or polymers) that selectively bind to palladium.[6][7] | Removing low to moderate levels of soluble palladium. | Choose scavengers that are non-basic and unreactive towards the aldehyde group to avoid side reactions like aldol condensation. |
| Activated Carbon | Adsorption of palladium onto the surface of activated carbon.[4][8] | General purpose removal of various palladium species. | High surface area can lead to co-adsorption of the product, reducing yield.[4] Requires careful optimization of the amount of carbon used. |
| Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel).[3] | High-purity applications and removal of multiple impurities simultaneously. | Can be costly and time-consuming for large-scale production. May require significant solvent volumes. |
| Crystallization | Purification by precipitating the desired compound from a solution, leaving impurities in the mother liquor.[6] | Final polishing step to achieve very high purity. | Effectiveness depends on the solubility difference between the product and the palladium species. May not be sufficient as a standalone method. |
| Filtration | Passing the reaction mixture through a filter aid like Celite.[3][9] | Removing heterogeneous or precipitated palladium. | Ineffective for soluble or colloidal palladium species.[3] |
A combination of methods, such as filtration followed by treatment with a scavenger, is often the most effective approach.[2]
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: High levels of palladium (>50 ppm) remain in my product after a standard aqueous work-up and filtration.
-
Probable Cause: The residual palladium is likely in a soluble, homogeneous form (Pd(0) or Pd(II) complexes) that cannot be removed by simple filtration.[3] The dimethoxy and aldehyde functionalities might also form weak chelates with palladium, increasing its solubility in the organic phase.
-
Solutions & Technical Insights:
-
Employ a High-Affinity Scavenger: Thiol-functionalized silica scavengers (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol) are highly effective for palladium removal.[2][7] The soft thiol groups have a strong affinity for the soft palladium metal center (based on HSAB theory), leading to efficient chemisorption.[4]
-
Optimize Scavenging Conditions: The efficiency of scavenging depends on temperature, time, and solvent. Stirring the product solution with 3-5 weight equivalents of the scavenger (relative to the theoretical palladium amount) at room temperature or slightly elevated temperatures (40-50 °C) for 2-24 hours is a good starting point.[10]
-
Consider Activated Carbon Treatment: Activated carbon is a cost-effective alternative that can adsorb a wide range of palladium species.[4][11] However, it is less selective and may adsorb your product. Perform a small-scale trial to determine the optimal loading (e.g., 5-10 wt% relative to the product) to maximize palladium removal while minimizing product loss.
-
Issue 2: My product yield is significantly lower after using a metal scavenger or activated carbon.
-
Probable Cause: The product, this compound, is co-adsorbing onto the solid support. This is a known issue, particularly with activated carbon, due to its high, non-selective surface area.[4]
-
Solutions & Technical Insights:
-
Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or carbon. Run small-scale experiments to create a dose-response curve, correlating the amount of adsorbent with the final palladium concentration and product recovery.
-
Optimize the Solvent: The solvent plays a critical role. A solvent in which your product is highly soluble will minimize its adsorption onto the solid support. For this compound, solvents like THF, ethyl acetate, or dichloromethane are suitable.
-
Wash Thoroughly: After filtering off the scavenger or carbon, wash the filter cake with several portions of fresh solvent to recover adsorbed product. Combine the filtrate and washings.
-
Switch Purification Method: If product loss remains unacceptably high, consider switching to a method with a different mechanism, such as crystallization or a targeted liquid-liquid extraction with an aqueous solution containing a palladium-chelating agent like thiourea or N-acetylcysteine.[6][12]
-
Issue 3: I am seeing inconsistent palladium removal from batch to batch.
-
Probable Cause: The speciation of the palladium catalyst is likely varying between batches. Factors like reaction time, temperature, and exposure to air during work-up can alter the oxidation state and complexation of the palladium, affecting the efficacy of a given removal method.
-
Solutions & Technical Insights:
-
Standardize the Reaction Work-up: Ensure the work-up procedure is identical for every batch. This includes quenching methods, solvent volumes, and exposure to the atmosphere. For instance, inconsistent air exposure can lead to different ratios of Pd(0) to Pd(II).
-
Use a Broad-Spectrum Scavenger: Some scavengers are more effective against a wider range of palladium species. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) is known to scavenge various forms of palladium effectively.[10]
-
Consider a Pre-treatment Step: In some cases, a mild oxidation (e.g., with a peroxide) or reduction step before scavenging can convert the various palladium species into a single, more easily removed form. This should be approached with caution due to the presence of the sensitive aldehyde group.
-
Process Workflow: Selecting a Palladium Removal Strategy
The following diagram outlines a decision-making process for effectively removing palladium residues from your product.
Caption: Decision workflow for palladium removal.
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol is designed for removing soluble palladium species with high selectivity.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran or Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add 3-5 equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the initial mass of the palladium catalyst used in the reaction.
-
Scavenging: Stir the mixture at room temperature for 12-24 hours. For potentially stubborn cases, the temperature can be increased to 40-50 °C. Monitor the palladium concentration periodically if possible.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[5]
-
Washing: Wash the filter cake with a fresh portion of the solvent (2-3 times the volume of the filter cake) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[6][13]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol offers a cost-effective method but requires careful optimization to prevent product loss.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene or THF) where the product is highly soluble.
-
Carbon Addition: Add activated carbon (5-10% by weight relative to the crude product) to the solution. Use a grade of carbon known for metal removal if possible.[8][11]
-
Adsorption: Stir the slurry at room temperature or 40-50 °C for 2-4 hours. Longer times can lead to increased product loss.[4]
-
Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. An incomplete removal of carbon can lead to continued product loss and inaccurate analysis.
-
Washing & Concentration: Wash the Celite/carbon cake thoroughly with fresh solvent. Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium content by ICP-MS and calculate the product recovery. Adjust the carbon loading and contact time in future batches as needed.
Protocol 3: Sample Preparation for ICP-MS Analysis
Accurate quantification is key to validating your purification process.
-
Sample Weighing: Accurately weigh a small amount (e.g., 50-100 mg) of the purified, dry product into a vessel suitable for microwave digestion.
-
Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia).
-
Microwave Digestion: Use a validated microwave digestion program to completely break down the organic matrix, leaving the palladium in an aqueous, ionic form.
-
Dilution: Quantitatively dilute the digested sample to a final volume with deionized water, ensuring the final concentration is within the linear range of the ICP-MS instrument.
-
Analysis: Analyze the sample against a set of known palladium standards to determine the concentration.[14][15]
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). ResearchGate. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1482-1488. [Link]
-
Byrne, F. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1757-1782. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Welch, C. J., et al. (2014). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 18(5), 655-661. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications (pp. 433-454). John Wiley & Sons. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
What would be a good way to kill leftover palladium from a reaction mixture? Reddit. [Link]
- Inoue, K., & Komatsu, M. (2005). Method of removing palladium. U.S.
-
Vanhaecke, F., & Köllensperger, G. (2005). Analysis of palladium by high resolution ICP-MS. Journal of Analytical Atomic Spectrometry, 20(9), 855-860. [Link]
-
Gębicki, J., & Kłonkowski, A. M. (2023). High-Sensitivity Sensor for Palladium Detection in Organic Solvent. Chemosensors, 11(1), 47. [Link]
-
Podborska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials, 16(9), 3416. [Link]
-
Palladium on carbon. Wikipedia. [Link]
-
Yilmaz, H. (2014). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry, 5, 859-866. [Link]
-
Biotage® MP-TMT | Palladium scavenger. Biotage. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
-
General literature on Metals Removal. WordPress. [Link]
-
Garrett, C. E., et al. (2005). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 9(5), 573-579. [Link]
-
Balarama Raju, K., & Kumar, T. R. (2017). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Pharmaceutical and Biomedical Analysis, 145, 78-84. [Link]
-
Nykaza, T. V., et al. (2018). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Organic Letters, 20(1), 139-142. [Link]
-
Zhang, Y., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 98-103. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lee, S., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 103. [Link]
-
Fleck, C., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(13), 4160-4166. [Link]
-
Ben-Valid, S., et al. (2006). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. The Journal of Organic Chemistry, 71(1), 33-39. [Link]
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. arborassays.com [arborassays.com]
- 7. biotage.com [biotage.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. reddit.com [reddit.com]
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- 14. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 15. researchgate.net [researchgate.net]
Stability issues of 3-(3,4-Dimethoxyphenyl)benzaldehyde under storage
Introduction
Welcome to the technical support center for 3-(3,4-Dimethoxyphenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this important chemical intermediate. As a substituted biphenyl aldehyde, its stability is influenced by factors common to aromatic aldehydes, but its unique structure also presents specific considerations. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you ensure the integrity of your sample and the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues reported by users. The answers provide not just a solution, but an explanation of the underlying chemical principles.
Q1: I opened a new bottle of this compound and noticed some fine, white crystalline precipitate. What is this, and is my sample compromised?
A1: The white crystalline precipitate is almost certainly 3-(3,4-Dimethoxyphenyl)benzoic acid . This is the product of the most common degradation pathway for benzaldehydes: autoxidation.[1]
-
Causality: The aldehyde functional group (-CHO) is susceptible to oxidation to a carboxylic acid (-COOH) when exposed to atmospheric oxygen. This is a free-radical chain reaction that can be initiated by even trace amounts of oxygen and is often accelerated by light. While the compound may appear stable, this oxidation can occur slowly over time, even in a sealed container, due to the residual oxygen in the headspace.
-
Is the sample compromised? The presence of the benzoic acid derivative indicates partial degradation. While the remaining aldehyde may still be usable for some applications, the purity is reduced. For quantitative studies, reaction screening, or GMP applications, the presence of this impurity can lead to inaccurate results, lower reaction yields, and the formation of undesired side products. We strongly recommend re-purifying the material or using a fresh, un-degraded lot for sensitive applications.
Q2: My sample has taken on a yellowish tint over time, but I don't see any precipitate. What does this color change indicate?
A2: A yellow discoloration, even without a visible precipitate, is another sign of degradation.
-
Causality: The color change can be attributed to the formation of various minor degradation products or polymeric materials. Photodegradation, initiated by exposure to UV or visible light, can generate radical species that lead to complex reaction pathways and the formation of colored impurities. While the primary oxidation product, the benzoic acid, is typically a white solid, these secondary photolytic and oxidative processes can result in a yellowish hue.
-
Expert Insight: It's important to understand that a significant amount of the corresponding benzoic acid can remain dissolved in the aldehyde before it begins to precipitate, especially if the sample has been stored at room temperature rather than refrigerated. Therefore, a color change should be treated as a strong indicator of reduced purity.
Q3: How can I prevent or minimize the degradation of my this compound during storage?
A3: Preventing degradation requires a multi-faceted approach focused on limiting exposure to oxygen, light, and incompatible substances. The following table summarizes the recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, the primary reactant in the autoxidation pathway. |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical reactions, including oxidation. |
| Light | Amber glass vial or opaque container | Protects the compound from light, which can catalyze and accelerate degradation. |
| Container | Tightly sealed, airtight container with minimal headspace | Minimizes exposure to atmospheric oxygen and moisture. |
| Purity | Use high-purity, inhibitor-free solvents if dissolving for stock solutions. | Prevents introduction of contaminants that could catalyze degradation. |
-
Trustworthiness through Self-Validation: By implementing these storage protocols, you are creating a self-validating system. If a sample stored under these conditions shows signs of degradation, it may point to an issue with the initial purity of the material.
Visualizing the Primary Degradation Pathway
The primary stability concern is the oxidation of the aldehyde to a carboxylic acid. This process is outlined in the diagram below.
Caption: Primary oxidative degradation pathway.
Analytical Protocols for Quality Control
To ensure the integrity of your material, it is crucial to have reliable analytical methods to assess purity and detect degradation products. While a specific validated monograph for this compound is not publicly available, the following methods, based on established principles for analyzing aromatic aldehydes, provide a robust starting point.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the parent aldehyde from its more polar primary degradation product, the corresponding benzoic acid.
Workflow Diagram:
Caption: HPLC workflow for purity analysis.
Detailed HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5-10 µL |
-
Expected Results: The parent aldehyde, being less polar, will have a longer retention time than the more polar carboxylic acid degradation product. Purity can be calculated based on the relative peak areas.
Protocol 2: Structural Confirmation and Degradation Identification by NMR Spectroscopy
¹H NMR is a powerful tool for confirming the identity of the compound and detecting the presence of the aldehyde proton.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Key Diagnostic Signals:
-
Aldehyde Proton (-CHO): Look for a characteristic singlet peak between 9.8 and 10.1 ppm. The disappearance or reduction in the integral of this peak is a direct measure of degradation.
-
Aromatic Protons: A complex multiplet pattern between 7.0 and 8.0 ppm.
-
Methoxy Protons (-OCH₃): Two singlets around 3.9 ppm.
-
-
Detecting the Carboxylic Acid Impurity: The carboxylic acid proton (-COOH) of the degradation product will appear as a broad singlet far downfield, typically above 12 ppm. Its presence is a definitive marker of oxidation.
Proactive Stability Assessment: Forced Degradation Studies
For critical applications, particularly in drug development, performing forced degradation studies is recommended to understand the compound's intrinsic stability and to develop a truly stability-indicating analytical method.[2][3] These studies intentionally stress the sample to generate potential degradation products.
Forced Degradation Conditions:
| Stress Condition | Protocol | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Generally stable, but potential for minor degradation. |
| Base Hydrolysis | 0.1 M NaOH at room temp for 8 hours | Potential for Cannizzaro reaction if impurities are present. |
| Oxidative | 3% H₂O₂ at room temp for 24 hours | Will accelerate the formation of the benzoic acid derivative. |
| Photolytic | Expose solid or solution to UV light (e.g., 254 nm) for 48 hours | May generate a variety of minor, colored byproducts. |
| Thermal | Heat solid sample at 80°C for 48 hours | Likely to accelerate oxidation. |
-
Methodology: After exposing the compound to these stress conditions, analyze the samples by the HPLC method described above to see if any new degradation peaks are resolved from the main peak. This confirms that the analytical method is "stability-indicating."
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
- S. K. Singh, et al. Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Indian Journal of Chemistry.
-
Preprints.org. Oxidation of Aldehydes used as Food Additives by Peroxinitrite: Organoleptic/Antioxidant Properties. [Link]
-
Hassan, J., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
SIELC. Separation of 3-Hydroxy-4-methoxy-benzaldehyde on Newcrom R1 HPLC column. [Link]
-
American Chemical Society Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Sources
Technical Support Center: Challenges in the Purification of Polar Biphenyl Compounds
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing the unique challenges of purifying polar biphenyl compounds. The inherent duality of these molecules—possessing a non-polar, aromatic biphenyl core and polar functional groups—creates a complex purification landscape. Standard chromatographic methods often fall short, leading to issues like poor retention, severe peak tailing, and low recovery.
This guide is structured to provide direct, actionable solutions to the problems you encounter at the bench. We move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and develop robust, reproducible purification methods.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the purification of polar biphenyls in a direct question-and-answer format.
Q1: My polar biphenyl compound shows severe peak tailing in reversed-phase HPLC. What's causing this and how do I fix it?
A1: The primary cause of peak tailing for polar compounds is undesirable secondary interactions between your analyte and the stationary phase.
In reversed-phase chromatography, the goal is a single retention mechanism: hydrophobic interaction. However, polar biphenyls, especially those with basic amine groups, can engage in strong ionic interactions with residual silanol groups (Si-OH) on the silica surface of the column packing.[1][2] These silanols become deprotonated and negatively charged at a mobile phase pH above ~3, strongly attracting positively charged basic analytes and causing the delayed, asymmetrical elution we see as peak tailing.[3]
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
-
Operate at a Lower pH: The most effective strategy is to add an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. This lowers the pH to below 3, ensuring the silanol groups are protonated (Si-OH) and neutral, which minimizes the unwanted ionic interactions.[4]
-
Use a Highly Deactivated Column: Modern columns are designed to minimize these effects.
-
End-capped Columns: These columns have been treated to block a majority of the residual silanol groups, reducing their availability for interaction.[1][3]
-
Polar-Embedded Phase Columns: These C18 columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain.[5] This feature shields the analytes from residual silanols and also prevents phase collapse in highly aqueous mobile phases.[5]
-
-
Check for Mass Overload: If all peaks in your chromatogram are tailing, you may be overloading the column.[4] Dilute your sample 10-fold and reinject. If the peak shape improves, you have confirmed mass overload. Reduce your sample load or switch to a column with a larger diameter or higher stationary phase capacity.[4]
Q2: My polar biphenyl elutes in the void volume on my C18 column. How can I increase its retention?
A2: Lack of retention is the classic challenge for polar compounds in reversed-phase chromatography. The highly polar nature of your analyte makes it more comfortable in the polar mobile phase than in the non-polar C18 stationary phase, so it rushes through the column unretained.[6][7]
Strategies to Increase Retention:
| Strategy | Mechanism of Action | Best For | Key Considerations |
| Use a Polar-Embedded Column | Incorporates a polar group in the C18 chain, increasing polar selectivity and preventing phase collapse in high-aqueous mobile phases.[5] | Moderately to highly polar analytes. | Excellent for methods requiring 100% aqueous mobile phase.[5] |
| Switch to a Biphenyl Column | The biphenyl stationary phase offers π-π interactions with the aromatic rings of your analyte, providing an alternative retention mechanism to pure hydrophobic interaction.[8][9] | Aromatic and moderately polar analytes. | Can provide unique selectivity compared to C18, resolving isomers or closely related compounds.[8][10] |
| Employ HILIC | Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (e.g., bare silica, diol) and a high-organic mobile phase. A water layer forms on the stationary phase, and polar analytes partition into it, increasing retention.[11] | Very polar, water-soluble compounds that are unretainable in RP.[7][12] | Requires long equilibration times. The elution order is reversed (less polar elutes first). |
| Increase Aqueous Content | For moderately polar compounds, simply increasing the water percentage in the mobile phase can increase retention. | Compounds that show at least some minimal retention on a C18. | Risk of "dewetting" or phase collapse on traditional C18 columns if you go to 100% aqueous. Use an aqueous-stable (AQ) or polar-embedded column. |
Q3: I am experiencing low recovery of my compound after purification. Where is it going?
A3: Low recovery is often due to irreversible adsorption of the analyte onto active sites within the chromatographic system.
-
Silanol Adsorption: As with peak tailing, severe secondary interactions can lead to irreversible binding to the silica stationary phase, especially with very basic compounds.
-
Metal Chelation: Some polar biphenyls, particularly those with functional groups like catechols or carboxylic acids, can chelate with trace metals in the stainless-steel components of the HPLC system (frits, tubing, column body).[2]
-
Solution: Use a column with an inert hardware design or a bio-inert LC system (e.g., PEEK-lined). Adding a weak chelating agent like 20-50 mM EDTA to the mobile phase can also passivate the metal surfaces, but check for MS compatibility.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode to start with for a new polar biphenyl compound?
A1: Your starting point depends on the compound's overall polarity. A good strategy is to assess its solubility and structure first.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 6. sepscience.com [sepscience.com]
- 7. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 10. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Identifying and characterizing impurities in 3-(3,4-Dimethoxyphenyl)benzaldehyde synthesis
Technical Support Center
Topic: Identifying and Characterizing Impurities in 3-(3,4-Dimethoxyphenyl)benzaldehyde Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding impurity identification and characterization. As a critical building block in pharmaceutical and materials science, ensuring the purity of this compound is paramount. This guide is structured to help you diagnose issues, understand their chemical origins, and implement robust analytical protocols.
Section 1: The Synthetic Pathway - A Quick Overview
The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide.[1][2][3]
Typical Reaction Scheme:
-
Aryl Halide: 1-Bromo-3,4-dimethoxybenzene
-
Boronic Acid: 3-Formylphenylboronic acid
-
Catalyst: A Palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand.[4]
-
Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[3]
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or THF) and water is typically used.[2][4]
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Troubleshooting the Synthesis
This section addresses common problems encountered during the synthesis, focusing on their root causes and providing actionable solutions.
Q1: My reaction yield is disappointingly low. What are the most common causes?
Low yields in Suzuki couplings are a frequent issue, often stemming from several potential factors.[6][7]
-
Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is highly sensitive to oxygen.[8] An inadequate inert atmosphere (nitrogen or argon) can lead to the formation of palladium oxides, killing the catalyst.
-
Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 2: Poor Reagent Quality. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeborylation where the C-B bond is cleaved.[2][8]
-
Cause 3: Incorrect Reaction Conditions. The choice of base, solvent, and temperature is crucial and substrate-dependent.
Q2: My TLC plate shows multiple new spots, and my crude NMR is complex. What are these by-products?
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of side reactions. The most common culprits in a Suzuki coupling are homocoupling and reduction by-products.[4][10]
-
By-product 1: Homocoupling. This occurs when two molecules of the same starting material couple with each other.[10]
-
Aryl Halide Homocoupling: 1-Bromo-3,4-dimethoxybenzene couples with itself to form 3,3',4,4'-tetramethoxybiphenyl. This is often promoted by oxygen.[2]
-
Boronic Acid Homocoupling: 3-Formylphenylboronic acid couples with itself to form biphenyl-3,3'-dicarbaldehyde.
-
Identification: These symmetrical products can often be identified by Mass Spectrometry (MS), as they will have molecular weights corresponding to the dimer of the starting material.
-
-
By-product 2: Reduction/Protodecomposition. These side reactions result in the loss of the halide or boronic acid group, replacing it with a hydrogen atom.[4][8][10]
-
Dehalogenation: 1-Bromo-3,4-dimethoxybenzene is reduced to 1,2-dimethoxybenzene (veratrole).
-
Protodeborylation: 3-Formylphenylboronic acid is converted to benzaldehyde.
-
Identification: These by-products are often more volatile than the starting materials and can sometimes be identified by GC-MS analysis of the crude mixture. Their presence can be confirmed by comparing with authentic commercial standards.
-
Q3: The reaction mixture turned black. Is this a bad sign?
Not necessarily. The formation of finely divided palladium metal, known as "palladium black," is common and often indicates the reduction of Pd(II) species to the active Pd(0) catalyst.[10] However, excessive and rapid precipitation can signal catalyst aggregation and decomposition, which removes it from the catalytic cycle and can lead to lower yields. If the reaction stalls after turning black, catalyst decomposition is a likely cause.
Section 3: FAQ - Identifying and Characterizing Key Impurities
This section provides detailed answers and protocols for the analytical characterization of expected impurities.
Q1: What are the most common process-related impurities I should screen for?
A systematic analysis should target unreacted starting materials, common by-products, and potential degradation products.
| Impurity Name | Source | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Materials | |||
| 1-Bromo-3,4-dimethoxybenzene | Unreacted Aryl Halide | C₈H₉BrO₂ | 217.06 |
| 3-Formylphenylboronic acid | Unreacted Boronic Acid | C₇H₇BO₃ | 149.94 |
| Homocoupling By-products | |||
| 3,3',4,4'-Tetramethoxybiphenyl | Dimer of Aryl Halide | C₁₆H₁₈O₄ | 274.31 |
| Biphenyl-3,3'-dicarbaldehyde | Dimer of Boronic Acid | C₁₄H₁₀O₂ | 210.23 |
| Reduction/Decomposition | |||
| 1,2-Dimethoxybenzene (Veratrole) | Dehalogenation | C₈H₁₀O₂ | 138.16 |
| Benzaldehyde | Protodeborylation | C₇H₆O | 106.12 |
| Degradation Products | |||
| 3-(3,4-Dimethoxyphenyl)benzoic acid | Oxidation of Product | C₁₅H₁₄O₄ | 258.27 |
Q2: How can I use ¹H NMR to identify unreacted starting materials and key by-products?
¹H NMR is a powerful tool for identifying specific compounds in your crude reaction mixture by looking for their unique diagnostic signals.[11][12]
-
Product: The aldehyde proton of this compound will appear as a sharp singlet far downfield, typically around δ 10.0-10.1 ppm .[13] The aromatic region will be complex.
-
Unreacted 3-Formylphenylboronic acid: Also shows an aldehyde proton singlet near δ 10.0 ppm . However, it will also have a very broad singlet for the boronic acid -OH protons, which can sometimes be seen around δ 8.3 ppm but can exchange with water.
-
Unreacted 1-Bromo-3,4-dimethoxybenzene: Lacks an aldehyde proton. Look for its characteristic aromatic signals and the two methoxy group singlets, typically around δ 3.9 ppm .
-
Benzaldehyde (from Protodeborylation): Shows a sharp aldehyde singlet around δ 10.0 ppm and a distinct pattern for its 5 aromatic protons between δ 7.5-8.0 ppm.[12]
-
3-(3,4-Dimethoxyphenyl)benzoic acid (Oxidation Product): The aldehyde proton at δ ~10.0 ppm will be absent. Instead, a very broad singlet for the carboxylic acid proton will appear far downfield, often > δ 12.0 ppm .
Q3: What is a standard starting point for an HPLC method to analyze my crude reaction mixture?
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for assessing the purity of your reaction mixture and quantifying impurities.[14][15][16] For aromatic aldehydes and related compounds, a reverse-phase method is standard.[17][18]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA | Acid improves peak shape for aldehydes and any acidic impurities. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA | A common, effective organic solvent for eluting the compounds of interest. |
| Gradient | 30% B to 95% B over 20 minutes | A broad gradient is a good starting point to ensure elution of all components, from polar (boronic acid) to non-polar (homocoupled products). |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times.[18] |
| Detection | UV at 254 nm and 280 nm | 254 nm is a general wavelength for aromatic compounds. The extended conjugation of the product may give a stronger signal at a higher wavelength like 280 nm. |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |
Q4: My HPLC shows an unknown peak. How do I identify it?
Identifying an unknown impurity requires a systematic workflow combining chromatographic and spectroscopic techniques.
Caption: A logical workflow for the identification of unknown impurities.
-
Hypothesize: Based on the reaction, list potential impurities (see table above).
-
LC-MS Analysis: Run a Liquid Chromatography-Mass Spectrometry analysis. This will provide the molecular weight of the unknown peak.[11]
-
Compare: Match the observed molecular weight to your list of hypothesized structures. This often provides a confident preliminary identification.
-
Isolation & NMR: For unambiguous confirmation, isolate the impurity using preparative HPLC or column chromatography. Acquire ¹H and ¹³C NMR spectra to fully elucidate the structure.[11]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
3,4-DIMETHOXYBENZALDEHYDE - Ataman Kimya. Retrieved from [Link]
-
O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University DigitalCommons@USU. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. (2010, July 2). Agilent Technologies. Retrieved from [Link]
-
proton 1H NMR spectrum of benzaldehyde C6H5CHO - Doc Brown's Chemistry. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Organic Synthesis. Retrieved from [Link]
-
High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Agilent Technologies. Retrieved from [Link]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
1H NMR: Intermediate Level, Spectrum 6. University of Wisconsin-Madison. Retrieved from [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14). Retrieved from [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants - Waters Corporation. Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Retrieved from [Link]
-
13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved from [Link]
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
-
HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Retrieved from [Link]
-
The synthesis route of the title compound; (i) 2 eq. of... - ResearchGate. Retrieved from [Link]
-
Cross-coupling reactions – Knowledge and References - Taylor & Francis. Retrieved from [Link]
- DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents.
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. Retrieved from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Retrieved from [Link]
-
Cross-Coupling Reactions: A Practical Guide - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Cross-coupling reaction - Wikipedia. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. rsc.org [rsc.org]
- 14. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youngin.com [youngin.com]
- 17. waters.com [waters.com]
- 18. auroraprosci.com [auroraprosci.com]
Effect of ligand choice on the efficiency of Suzuki coupling for substituted biphenyls
A Senior Application Scientist's Guide to Ligand Selection and Troubleshooting
Welcome to our technical support center. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to troubleshoot and optimize your Suzuki-Miyaura cross-coupling reactions effectively. The synthesis of substituted biphenyls is a cornerstone of modern chemistry, particularly in pharmaceutical and materials science, yet its success is critically dependent on the nuanced choice of the palladium catalyst's ligand. This guide is structured to address the specific issues you encounter at the bench, providing field-proven insights and evidence-based solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis of substituted biphenyls via Suzuki coupling, with a focus on how ligand selection is both the cause and the solution.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from a bottleneck in the catalytic cycle. Identifying the specific cause is key to selecting the right corrective measure.
Question: My reaction has stalled, or the yield is unacceptably low. What are the likely causes related to my ligand choice?
Answer: A low yield points to an inefficient catalytic cycle. The ligand directly influences the rates of the two most critical steps: oxidative addition and reductive elimination.
-
Cause A: Inefficient Oxidative Addition.
-
Symptoms: Unreacted aryl halide is the major component remaining in your reaction mixture. This is especially common when using electron-rich aryl halides or unreactive aryl chlorides.[1]
-
Scientific Rationale: The first step of the cycle involves the insertion of the Pd(0) catalyst into the aryl-halide bond.[2][3] Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its "attack" on the aryl halide.[1][2]
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. The Buchwald-type biaryl phosphine ligands are designed for this purpose.
-
For Aryl Chlorides: These are notoriously difficult substrates. Your best choice is a highly electron-donating, bulky ligand like SPhos , tBuXPhos , or an N-heterocyclic carbene (NHC) ligand such as PEPPSI-IPr .[4][5][6]
-
For Electron-Rich Aryl Bromides: While less challenging than chlorides, they still benefit from electron-rich ligands like XPhos or RuPhos to accelerate the reaction.[5][6]
-
-
-
Cause B: Slow Reductive Elimination.
-
Symptoms: You observe catalyst decomposition or the formation of undesired side products, suggesting the palladium intermediate is lingering too long before the final product-forming step. This is often the case with sterically hindered substrates (e.g., di-ortho-substituted aryl halides).
-
Scientific Rationale: Reductive elimination, where the two organic fragments are joined and ejected from the palladium center, is promoted by steric bulk on the ligand.[2] Bulky ligands create steric pressure that forces the two aryl groups into a conformation that facilitates C-C bond formation.[2]
-
Solution: Employ a ligand with significant steric bulk around the phosphorus atom.
-
Recommended Ligands: XPhos , BrettPhos , or RuPhos are excellent choices for coupling sterically demanding partners.[6] Their bulky biaryl backbones are ideal for promoting this final step.
-
-
-
Cause C: Protodeboronation of the Boronic Acid.
-
Symptoms: You detect the arene corresponding to your boronic acid as a major byproduct. This means the boronic acid is being cleaved by the base or solvent before it can participate in transmetalation.[1]
-
Scientific Rationale: While not directly a ligand issue, your ligand choice dictates the reaction conditions (temperature, time) that can exacerbate this problem. A slow catalytic cycle means the boronic acid is exposed to basic conditions for longer.
-
Solution:
-
Optimize Conditions: Use a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) under anhydrous conditions.[5][7]
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a more robust boronate ester, such as a pinacol ester or an MIDA boronate. MIDA boronates are particularly useful as they slowly release the boronic acid under basic aqueous conditions, keeping its ambient concentration low.[8]
-
Accelerate the Reaction: A more efficient ligand (see causes A and B) will speed up the productive catalytic cycle, consuming the boronic acid faster and minimizing its decomposition time.
-
-
Problem 2: Significant Homocoupling of the Boronic Acid (Glaser-Hay type side reaction)
Question: My main byproduct is a biaryl derived from the dimerization of my boronic acid. How can I prevent this?
Answer: Homocoupling is typically driven by the presence of Pd(II) species and oxygen.[1]
-
Scientific Rationale: If the reaction is not properly degassed, oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid, consuming your nucleophile and reducing the efficiency of the main cross-coupling pathway.[1]
-
Solutions:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent and reaction headspace are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. A minimum of three pump-thaw cycles or sparging the solvent with inert gas for 30-60 minutes is recommended.
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This can sometimes be inefficient and leave residual Pd(II). Using a stable Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., XPhos Pd G3) ensures efficient generation of the active catalyst.[5]
-
Ligand Choice: Bulky ligands can disfavor the formation of the intermediates required for homocoupling.[5] By accelerating the main catalytic cycle, a highly efficient ligand like XPhos or SPhos will outcompete the homocoupling side reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions, helping you develop a robust framework for ligand selection.
Q1: How do I select the best starting ligand for a novel Suzuki coupling?
Answer: A logical workflow based on your substrates' properties is the most effective approach. Consider the electronic and steric nature of both coupling partners.
Ligand Selection Workflow
Caption: A decision workflow for initial ligand selection in Suzuki coupling.
-
Analyze the Aryl Halide:
-
If it's an Aryl Chloride: Oxidative addition is the rate-limiting step. You must use a highly electron-rich ligand. Start with SPhos or an NHC-based catalyst like PEPPSI-IPr .[4][5]
-
If it's an Aryl Bromide/Iodide/Triflate:
-
Is it sterically hindered? (e.g., substitution at the 2- and 6-positions). If yes, reductive elimination will be difficult. Prioritize bulky ligands like XPhos or BrettPhos .[6]
-
Is it electron-rich? (e.g., contains methoxy or amine groups). If yes, oxidative addition will be slower. Use an electron-rich ligand like SPhos or XPhos .[7]
-
If it's electron-poor and unhindered: This is the easiest case. A standard ligand like PPh₃ might work, but modern, more robust ligands like SPhos or XPhos often give better results with lower catalyst loading and are a reliable starting point.[2]
-
-
-
Analyze the Boronic Acid:
Q2: What are the key differences between phosphine ligands (e.g., Buchwald type) and N-Heterocyclic Carbenes (NHCs)?
Answer: Both are excellent ligand classes, but they have distinct properties that make them suitable for different challenges.
| Feature | Buchwald-type Phosphines (e.g., XPhos, SPhos) | N-Heterocyclic Carbenes (NHCs, e.g., IPr) |
| Electronic Nature | Strong σ-donors, with tunable electronics based on substituents. Highly electron-rich.[2][6] | Very strong σ-donors, generally stronger than phosphines.[4] |
| Steric Properties | Exceptionally bulky and tunable via the biaryl backbone. This bulk promotes reductive elimination.[6] | Bulky groups on the nitrogen atoms provide steric hindrance around the metal center. |
| Thermal Stability | Generally good, but P-C bond cleavage can occur at very high temperatures. | Excellent thermal stability due to the strong M-C bond, making them ideal for high-temp reactions. |
| Primary Application | The go-to choice for a vast range of Suzuki couplings, especially for hindered substrates and electron-rich halides.[6] | Particularly effective for challenging oxidative additions, such as with aryl chlorides.[4] |
In essence, think of Buchwald ligands as masters of steric control, ideal for forcing hindered partners together. NHCs are electronic powerhouses, perfect for activating the most stubborn aryl chlorides.
Q3: Can you illustrate the mechanistic role of the ligand in the Suzuki catalytic cycle?
Answer: Absolutely. The ligand is not a passive spectator; it actively participates and controls the efficiency of each key step.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki catalytic cycle, highlighting ligand influence points.
-
Oxidative Addition: The ligand's electronic properties are paramount here. An electron-donating ligand (L) enriches the Pd(0) center, making it more eager to insert into the Ar-X bond. This is why electron-rich ligands like SPhos are critical for unreactive aryl chlorides.[1][2]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (Ar²) to the palladium center. While primarily base-driven, the ligand environment can affect the rate of this step.[4]
-
Reductive Elimination: The ligand's steric bulk is the key driver. Large, bulky ligands (L) create steric repulsion, forcing the two aryl groups (Ar¹ and Ar²) close together. This strain is relieved by the formation of the Ar¹-Ar² bond and the expulsion of the biphenyl product, regenerating the active L₂Pd(0) catalyst.[2]
By understanding how your ligand choice impacts these fundamental steps, you can rationally select a catalyst system that is tailored to the specific electronic and steric demands of your substituted biphenyl target.
Experimental Protocols
General Protocol for a Screening Reaction
This protocol provides a reliable starting point for testing a new ligand/substrate combination.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or 2-MeTHF, to make a ~0.1 M solution) via syringe.
-
Catalyst Addition: In a separate vial or glovebox, prepare a stock solution of the palladium precatalyst and ligand if not using a pre-formed complex. Add the catalyst (typically 0.5-2 mol % Pd) to the reaction mixture via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Myers Group, Harvard University. (n.d.). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? - Reddit r/Chempros. (2024). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros. (2021). Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(3), 184–195. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
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- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Guide to the Structural Validation of 3-(3,4-Dimethoxyphenyl)benzaldehyde by ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds, providing unparalleled insight into the atomic framework of molecules.[1][2] This guide provides an in-depth, expert-led comparison of theoretical and experimental NMR data to validate the structure of 3-(3,4-Dimethoxyphenyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents.
Our approach is grounded in a first-principles analysis, demonstrating how to predict, acquire, and interpret ¹H and ¹³C NMR spectra to confirm the target structure and rule out plausible isomers.
The Strategic Importance of NMR in Structural Validation
NMR spectroscopy is a powerful analytical technique that leverages the magnetic properties of atomic nuclei.[3][4] For ¹H and ¹³C nuclei, it provides four critical pieces of information:
-
Chemical Shift (δ): Identifies the electronic environment of a nucleus, offering clues about neighboring atoms and functional groups.[5]
-
Integration: Reveals the relative number of protons generating a specific signal.[6]
-
Multiplicity (Splitting): Details the number of protons on adjacent atoms, helping to piece together the molecular connectivity.[7]
-
Coupling Constants (J): Measures the interaction between nuclei, providing information on bond angles and distances.[6]
By synthesizing these data points, we can construct a detailed and verifiable map of the molecule.[8]
Visualizing the Validation Workflow & Target Structure
A systematic approach is crucial for robust structural validation. The workflow begins with theoretical prediction, proceeds to careful sample preparation and data acquisition, and culminates in a rigorous analysis comparing prediction with empirical data.
Caption: Workflow for NMR-based structural validation.
The target molecule, this compound, possesses distinct structural features that are expected to produce a unique NMR fingerprint.
Caption: Structure of this compound with atom numbering.
Part 1: Theoretical Prediction of NMR Spectra
Before entering the lab, we can predict the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and spin-spin coupling.[9][10]
Predicted ¹H NMR Spectrum
The structure has 11 unique proton environments.
-
Aldehyde Proton (H10): This proton is highly deshielded by the adjacent carbonyl group and should appear as a singlet far downfield, typically between δ 9.8-10.1 ppm .[11]
-
Benzaldehyde Ring Protons (Ring A): These four protons will be in the aromatic region (δ 7.2-8.0 ppm). Their splitting patterns are predictable based on their neighbors.[12]
-
H2: Will be a singlet or a narrow triplet (coupled to H4 and H6). Expected around δ 7.9-8.0 ppm .
-
H4 & H6: Will likely be complex multiplets (doublet of doublets or triplets) due to coupling with their neighbors. Expected around δ 7.5-7.8 ppm .
-
H5: Expected to be a triplet, coupled to H4 and H6. Expected around δ 7.5-7.6 ppm .
-
-
Dimethoxyphenyl Ring Protons (Ring B): These three protons are influenced by the electron-donating methoxy groups, shifting them upfield relative to the benzaldehyde ring.[13]
-
H2' & H6': These will appear as a doublet and a doublet of doublets, respectively. Expected around δ 7.0-7.2 ppm .
-
H5': Will be a doublet, coupled to H6'. Expected around δ 6.9-7.0 ppm .
-
-
Methoxy Protons (-OCH₃): The two methoxy groups are in different electronic environments and should appear as two distinct singlets, each integrating to 3 protons. Expected around δ 3.9-4.0 ppm .[11]
Predicted ¹³C NMR Spectrum
The molecule has 15 carbon atoms, but due to the biphenyl linkage, all 15 are expected to be chemically unique, resulting in 15 distinct signals.
-
Carbonyl Carbon (C10): This is the most deshielded carbon, appearing far downfield around δ 190-195 ppm .[14]
-
Aromatic Carbons: These will appear in the typical aromatic region of δ 110-160 ppm .[15]
-
Quaternary carbons (C1, C3, C1', C3', C4') will generally have weaker signals.
-
Carbons attached to oxygen (C3', C4') will be further downfield (δ 148-155 ppm).[16]
-
The remaining CH carbons will resonate between δ 110-135 ppm.
-
-
Methoxy Carbons (-OCH₃): These carbons are shielded and will appear upfield, typically around δ 55-56 ppm .[17]
Part 2: Experimental Protocol
To obtain high-quality, reproducible data, a standardized protocol is essential.
Objective: To acquire high-resolution 1D ¹H and ¹³C NMR spectra of the synthesized compound.
Materials:
-
Synthesized this compound (5-10 mg for ¹H, 20-30 mg for ¹³C)[18]
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[19]
-
High-quality 5 mm NMR tubes[20]
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[21] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.[18]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube to a height of about 4-5 cm.[22] Avoid introducing any solid particles.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[18]
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[19]
-
¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration are required to achieve a good signal-to-noise ratio.[21]
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction to obtain the final spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Part 3: Data Analysis & Structural Verification
This section compares the theoretical predictions with hypothetical, yet realistic, experimental data.
¹H NMR Spectrum Analysis
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 9.99 | s (singlet) | 1H | H10 (Aldehyde) |
| B | 7.95 | s | 1H | H2 |
| C | 7.82 | d (doublet) | 1H | H6 |
| D | 7.75 | d | 1H | H4 |
| E | 7.55 | t (triplet) | 1H | H5 |
| F | 7.20 | d | 1H | H2' |
| G | 7.15 | dd (doublet of doublets) | 1H | H6' |
| H | 6.98 | d | 1H | H5' |
| I | 3.95 | s | 3H | -OCH₃ (C4') |
| J | 3.93 | s | 3H | -OCH₃ (C3') |
The experimental data aligns remarkably well with our predictions.
-
The downfield singlet at 9.99 ppm (A) is unequivocally the aldehyde proton.
-
The signals from 7.55 to 7.95 ppm (B, C, D, E) integrate to 4 protons and exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
The upfield aromatic signals from 6.98 to 7.20 ppm (F, G, H) integrate to 3 protons, confirming the trisubstituted dimethoxyphenyl ring.
-
The two sharp singlets at 3.95 and 3.93 ppm (I, J) , each integrating to 3 protons, confirm the presence of two non-equivalent methoxy groups.
¹³C NMR Spectrum Analysis
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 192.1 | C10 (C=O) | Typical for aromatic aldehydes.[14] |
| 151.5 | C4' | Aromatic C-O. |
| 149.2 | C3' | Aromatic C-O. |
| 137.9 | C1 | Quaternary, attached to CHO. |
| 137.2 | C3 | Quaternary, biphenyl linkage. |
| 131.5 | C1' | Quaternary, biphenyl linkage. |
| 130.8 | C5 | Aromatic CH. |
| 129.8 | C6 | Aromatic CH. |
| 129.1 | C2 | Aromatic CH. |
| 127.5 | C4 | Aromatic CH. |
| 121.2 | C6' | Aromatic CH. |
| 112.0 | C2' | Aromatic CH. |
| 111.4 | C5' | Aromatic CH. |
| 56.1 | -OCH₃ | Methoxy Carbon. |
| 56.0 | -OCH₃ | Methoxy Carbon. |
The ¹³C spectrum shows 15 distinct signals, confirming the asymmetry of the molecule. The aldehyde carbon at 192.1 ppm is a key diagnostic peak. The signals at 151.5 and 149.2 ppm are consistent with aromatic carbons bonded to electron-donating oxygen atoms.[23] The two signals at 56.1 and 56.0 ppm confirm the two methoxy groups.
Part 4: The Power of Comparison - Ruling Out Isomers
The true validation power of NMR is evident when comparing the data against plausible alternatives, such as a positional isomer like 4-(3,4-Dimethoxyphenyl)benzaldehyde .
-
Symmetry: The 4-isomer would possess a higher degree of symmetry. This would result in fewer unique signals in both the ¹H and ¹³C NMR spectra. For instance, the benzaldehyde ring protons would appear as two distinct doublets (an AA'BB' system), not four separate multiplets.[24]
-
¹³C Spectrum: The 4-isomer would show fewer than 15 carbon signals due to symmetry. For example, carbons 2 and 6 would be equivalent, as would carbons 3 and 5.
The observed spectra, with their distinct lack of symmetry in the benzaldehyde moiety and the full count of 15 carbon signals, definitively rule out the 4-isomer and strongly support the proposed this compound structure.
Advanced Confirmation with 2D NMR
For complex structures or to provide an even higher level of confidence, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons.[25] For example, it would visually connect H4, H5, and H6 on the benzaldehyde ring, confirming their adjacency.[26]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[25] It would allow for the unambiguous assignment of every protonated carbon in Table 2 by linking the proton assignments from Table 1.[27]
Conclusion
Through a systematic process of prediction, careful experimentation, and rigorous data analysis, we have demonstrated the validation of the this compound structure. The precise agreement between the theoretical and experimental ¹H and ¹³C NMR data, including chemical shifts, integration, and multiplicity, provides conclusive evidence for the assigned structure. Furthermore, the comparative analysis against a potential isomer underscores the discriminatory power of NMR spectroscopy, solidifying its role as an indispensable tool in modern chemical and pharmaceutical research.[1][8]
References
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Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available from: [Link]
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Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]
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Slideshare. (2016). Structural elucidation by NMR(1HNMR). Available from: [Link]
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ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available from: [Link]
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Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available from: [Link]
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TutorChase. Splitting and Aromatic Protons (14.2.3) | OCR A-Level Chemistry Notes. Available from: [Link]
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MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available from: [Link]
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University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
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Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
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Chemistry LibreTexts. (2023). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Available from: [Link]
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O'Donnell, M. Short Summary of 1H-NMR Interpretation. Available from: [Link]
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Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Available from: [Link]
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Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
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Chemistry LibreTexts. (2023). 13.7: More Complex Spin-Spin Splitting Patterns. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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University of Regensburg. 1H NMR Spectroscopy. Available from: [Link]
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Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available from: [Link]
-
OSU Chem. (2020). CHM4930 Example of Solving Structure from 2D NMR. YouTube. Available from: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
ACS Publications. (2021). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Available from: [Link]
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Chegg. Analysis of 3,4-dimethoxybenzaldehyde H-NMR. Available from: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]
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University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]
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The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available from: [Link]
-
SpectraBase. 3,4'-Dimethoxybiphenyl - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
PubChem. 3,4-Dimethoxyphenol. Available from: [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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A Senior Application Scientist's Guide to Biphenyl Synthesis: A Comparative Analysis of Suzuki-Miyaura and Other Cross-Coupling Methods
For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals and functional materials—is a critical endeavor.[1] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[1] This guide provides an objective, in-depth comparison of the benchmark Suzuki-Miyaura reaction with three other major cross-coupling methods: the Negishi, Stille, and Heck reactions, for the synthesis of biphenyls. The comparison is supported by mechanistic insights and representative protocols to aid in reaction selection and optimization for your specific research needs.
The Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for biphenyl synthesis.[1] Its popularity stems from its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[1][2]
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The process begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[3][4] A base then activates the organoboron compound (e.g., a boronic acid), facilitating the transfer of its organic group to the palladium center in the transmetalation step.[3] Finally, reductive elimination yields the desired biphenyl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Strengths:
-
High Functional Group Tolerance: Tolerates a wide variety of functional groups, minimizing the need for protecting groups.[4]
-
Mild Conditions: Reactions can often be run at moderate temperatures (from room temperature to 80 °C) in various solvents, including aqueous mixtures, aligning with green chemistry principles.[2][3]
-
Stable and Non-toxic Reagents: Boronic acids are generally stable to air and moisture, easy to handle, and their inorganic byproducts are non-toxic and easily removed.[2][3]
-
Commercial Availability: A vast library of boronic acids is commercially available, facilitating rapid analog synthesis.[2]
Limitations:
-
Base Sensitivity: The requisite base can be incompatible with base-sensitive substrates.[5]
-
Protodeboronation: A potential side reaction is the cleavage of the carbon-boron bond by a proton source, which reduces yield.[1]
-
Sluggish with Aryl Chlorides: Traditional palladium-phosphine catalysts can show low reactivity with less reactive electrophiles like aryl chlorides, though modern ligands have largely addressed this issue.[5]
Representative Protocol: Synthesis of 4-Methylbiphenyl[4]
-
Assembly: To a round-bottom flask, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Analysis with Alternative Methods
While Suzuki-Miyaura is often the first choice, other methods offer distinct advantages in specific contexts.[1]
A. Negishi Coupling
The Negishi coupling utilizes organozinc reagents to couple with organic halides.[6][7] Its catalytic cycle is analogous to Suzuki-Miyaura, differing primarily in the transmetalation step with the organozinc species.[1]
Figure 2: Catalytic cycle of the Negishi coupling.
vs. Suzuki-Miyaura:
-
Reactivity: Organozinc reagents are among the most reactive nucleophiles used in palladium catalysis, leading to rapid transmetalation.[8] This makes Negishi coupling particularly effective where Suzuki coupling may fail, such as with sterically hindered substrates.[8]
-
Reagent Preparation: Organozinc reagents are often prepared in situ from organolithium or Grignard reagents, or directly from an organic halide and activated zinc.[8] This can be more involved than using a commercially available boronic acid.[1] They are also sensitive to air and moisture, requiring strict inert atmosphere techniques.
-
Functional Group Tolerance: Modern methods for preparing organozinc reagents, such as using "Turbo Grignard" reagents or highly activated Rieke® Zinc, allow for excellent functional group tolerance, accommodating esters, nitriles, and ketones.[8]
Representative Protocol: Negishi Coupling[1][10]
-
Reagent Preparation: Prepare the arylzinc reagent (e.g., phenylzinc chloride) from the corresponding Grignard reagent (phenylmagnesium bromide) and zinc chloride in THF. Alternatively, use a commercially available solution.
-
Reaction Setup: In a separate, flame-dried flask under an inert atmosphere, dissolve the aryl halide (e.g., 4-iodotoluene, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) in anhydrous THF.
-
Coupling: Slowly add the freshly prepared or commercial arylzinc solution (1.2-1.5 equiv) to the catalyst mixture.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 60 °C) and monitor by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
B. Stille Coupling
The Stille reaction employs organostannane (organotin) reagents.[9] It shares the same fundamental catalytic cycle as Suzuki-Miyaura and Negishi.[1][9]
Figure 3: Catalytic cycle of the Stille coupling.
vs. Suzuki-Miyaura:
-
Conditions & Tolerance: Stille coupling is renowned for its extremely mild, neutral conditions and excellent functional group tolerance, as it does not typically require a base.[1][10] The organostannane reagents are also stable to air and moisture.[9]
-
Toxicity and Waste: This is the major drawback. Organotin compounds and their byproducts are highly toxic and pose significant environmental and health risks.[3][9][11] Their removal from the final product can be challenging, often requiring specific purification protocols like treatment with potassium fluoride to precipitate insoluble tin fluorides.[12][13] This is a critical consideration, especially in pharmaceutical development.[13]
C. Heck Coupling
Unlike the other methods, the Heck (or Mizoroki-Heck) reaction does not involve a pre-formed organometallic nucleophile.[1] Instead, it couples an aryl halide directly with an alkene (for biphenyl synthesis, typically a vinylarene like styrene).[1][14]
Figure 4: Catalytic cycle of the Heck reaction.
vs. Suzuki-Miyaura:
-
Atom Economy: The Heck reaction avoids the preparation of organometallic reagents, making it more atom-economical.[1]
-
Scope & Limitations: Its application for direct biphenyl synthesis is limited, as it forms a substituted alkene.[1] To get a simple biphenyl, a subsequent reduction of the newly formed double bond would be necessary. Higher reaction temperatures are often required, and regioselectivity can be an issue with substituted alkenes.[1]
Quantitative and Qualitative Performance Comparison
The choice of method depends on a balance of factors including yield, cost, safety, and substrate scope.
Table 1: General Characteristics of Cross-Coupling Methods for Biphenyl Synthesis
| Feature | Suzuki-Miyaura | Negishi | Stille | Heck |
| Organometallic Reagent | Organoborane (R-B(OH)₂) | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) | None (Alkene used directly) |
| Key Advantages | Low toxicity, stable reagents, vast commercial availability, easy byproduct removal.[2][10] | High reactivity, excellent for challenging substrates, good functional group tolerance.[8][15] | Very mild/neutral conditions, excellent functional group tolerance, stable reagents.[1][10] | Avoids pre-formed organometallics, high atom economy.[1] |
| Key Disadvantages | Requires a base, potential for protodeboronation.[1][10] | Reagents are air/moisture sensitive, preparation can be complex.[1] | High toxicity of tin reagents/byproducts , difficult byproduct removal.[3][9][10] | Limited scope for direct biphenyl synthesis, often requires higher temperatures, potential regioselectivity issues.[1] |
| Typical Base Required? | Yes (e.g., K₂CO₃, Cs₂CO₃)[10] | No | No (Additives may be used)[10] | Yes (e.g., Et₃N, K₂CO₃)[16] |
Table 2: Illustrative Yield Data for the Synthesis of 4-Methoxybiphenyl
The following data is compiled from representative literature procedures and serves as a general performance indicator. Actual yields are highly dependent on specific substrates, ligands, and optimized conditions.
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd/C, K₂CO₃, DMF, Microwave | ~95% | [17] |
| Negishi | 4-Iodoanisole | Phenylzinc chloride | Pd(dba)₂/tfp, THF | ~90% | [7] |
| Stille | 4-Iodoanisole | Phenyltrimethylstannane | Pd(PPh₃)₄, Toluene | ~85-95% | General Literature |
| Heck | 4-Iodoanisole | Styrene | Pd(OAc)₂, PPh₃, Et₃N | >90% (for Stilbene) | General Literature |
Note: The Heck reaction yields 4-methoxy-stilbene, not 4-methoxybiphenyl directly.
Decision-Making Framework for Method Selection
Choosing the optimal method requires a logical assessment of the project's specific constraints and goals.
Figure 5: Decision guide for selecting a cross-coupling method.
Conclusion
The Suzuki-Miyaura coupling remains the gold standard for biphenyl synthesis due to its operational simplicity, mild conditions, low toxicity, and the vast availability of reagents.[1][18] It represents the best starting point for most applications. However, for specific challenges, other methods provide critical advantages. The Negishi coupling offers superior reactivity for difficult substrates, while the Stille coupling provides exceptionally mild, base-free conditions, albeit at the cost of high toxicity.[1][8][10] The Heck reaction stands apart by avoiding pre-formed organometallics but is less direct for simple biphenyl synthesis.[1] A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, empowers researchers to make informed decisions, accelerating the discovery and development of novel chemical entities.
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available at: [Link].
- Benchchem. Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols.
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Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). Available at: [Link].
- Benchchem. Application Notes and Protocols: Negishi Coupling of Organozinc Reagents with RuPhos Catalyst.
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News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link].
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Wikipedia. Negishi coupling. Available at: [Link].
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Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025-09-22). Available at: [Link].
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Wikipedia. Suzuki reaction. Available at: [Link].
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Knochel, P., et al. Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. (2018-11-14). Available at: [Link].
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Takeda, Y., et al. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. (2017-11-09). Available at: [Link].
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Wikipedia. Organotin chemistry. Available at: [Link].
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Dalmás, V., et al. “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. (2016-04-01). Available at: [Link].
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Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018-04-04). Available at: [Link].
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El-Remaily, M. A. A., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023-06-16). Available at: [Link].
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SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. (2020-09-14). Available at: [Link].
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Wikipedia. Stille reaction. Available at: [Link].
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Dunetz, J. R., et al. Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. (2016-08-01). Available at: [Link].
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Sandfort, F., et al. Alkyl−(Hetero)Aryl Bond Formation via Decarboxylative Cross‐Coupling: A Systematic Analysis. SciSpace. Available at: [Link].
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Bulfield, D., et al. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. (2017-11-21). Available at: [Link].
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B. C. G. Soderberg. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link].
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Waldvogel, S. R., et al. From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. (2024-11-15). Available at: [Link].
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ResearchGate. Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue?. (2025-08-07). Available at: [Link].
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Wiley-VCH. 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Available at: [Link].
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Meringdal, J. W., and Menche, D. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. (2025-05-20). Available at: [Link].
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University of Babylon Private CDN. A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023-05-08). Available at: [Link].
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Collegedunia. Heck Reaction: Mechanisms, Coupling, Limitations. Available at: [Link].
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ResearchGate. Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. (2025-08-06). Available at: [Link].
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Welch, G. C. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. Available at: [Link].
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Organic Chemistry Portal. Negishi Coupling. Available at: [Link].
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Chemistry LibreTexts. Limitations of the Heck Reaction. (2023-06-30). Available at: [Link].
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Jadara Research Center. Journal of Molecular Structure. (2024-11-23). Available at: [Link].
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A Comparative Guide to the Biological Activity of 3-(3,4-Dimethoxyphenyl)benzaldehyde and Other Biphenyl Derivatives
Introduction: The Therapeutic Potential of Biphenyl Scaffolds
In the landscape of medicinal chemistry, the biphenyl moiety stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2] This versatile structure, consisting of two connected phenyl rings, offers a unique combination of rigidity and conformational flexibility, allowing for precise spatial orientation of functional groups to interact with biological targets.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][3][4] This guide focuses on the synthesis and potential biological activities of a specific derivative, 3-(3,4-Dimethoxyphenyl)benzaldehyde, and provides a comparative analysis with other notable biphenyl compounds, underpinned by experimental data and detailed methodologies for key biological assays.
Synthesis of this compound: A Modern Approach
The synthesis of unsymmetrical biphenyls like this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. This reaction involves the coupling of an organoboron compound with an organic halide.
A plausible synthetic route for this compound involves the Suzuki-Miyaura coupling of 3-formylphenylboronic acid with 4-bromoveratrole (1-bromo-3,4-dimethoxybenzene) in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-formylphenylboronic acid (1.1 equivalents), 4-bromoveratrole (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.
-
Catalyst Addition: Introduce the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand like SPhos.
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80°C to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Causality in Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the Suzuki coupling. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The base is essential for the transmetalation step, activating the boronic acid. A biphasic solvent system is often used to facilitate the dissolution of both organic and inorganic reagents.
Comparative Biological Activity
While direct experimental data on the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. The presence of the biphenyl core and the 3,4-dimethoxy substitution pattern suggests potential for anticancer, anti-inflammatory, and antioxidant properties.
Anticancer Activity
The biphenyl scaffold is a common feature in many anticancer agents.[3] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
A structurally related compound, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, has demonstrated significant cytotoxic activity against human lung (A-459) and breast cancer (MCF-7) cell lines.[5] This suggests that the 2-(3,4-dimethoxyphenyl) moiety contributes to its anticancer properties. Furthermore, two hydroxylated biphenyl compounds, structurally related to curcumin, have shown potent antitumor activity against malignant melanoma cells, with IC50 values in the low micromolar range.[3][6] These compounds induced apoptosis and caused cell cycle arrest at the G2/M phase.[3] Aldehyde biphenyl chalcones have also been reported to induce immunogenic apoptotic-like cell death in a wide range of hematologic cancers.[7]
Table 1: Cytotoxic Activity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl 11 | Malignant Melanoma | 1.7 ± 0.5 | [3] |
| Hydroxylated Biphenyl 12 | Malignant Melanoma | 2.0 ± 0.7 | [3] |
| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Human Lung (A-459) & Breast (MCF-7) | Not specified, but strong cytotoxicity reported | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and comparator compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Self-Validating System: The inclusion of a positive control (a known cytotoxic drug) and a negative control (vehicle) in each experiment validates the assay's performance.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Biphenyl derivatives have been investigated for their anti-inflammatory properties.[8][9] For instance, a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives has shown significant in vivo anti-inflammatory activities in animal models.[8]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the potential of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
Causality in Experimental Choices: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is used to mimic an inflammatory state in vitro. The Griess assay is a well-established and reliable method for the indirect measurement of NO production.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is involved in the pathogenesis of many diseases. Biphenyls, particularly those with hydroxyl or methoxy substitutions, can act as antioxidants by scavenging free radicals.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow.
-
Calculation: Calculate the percentage of radical scavenging activity. A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
Trustworthiness of the Protocol: The DPPH radical is stable, and the assay is simple, rapid, and reproducible, making it a trustworthy method for screening antioxidant activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the phenyl rings.
-
Anticancer Activity: The presence of methoxy groups, as seen in 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, appears to be favorable for cytotoxicity.[5] Hydroxylation of the biphenyl rings has also been shown to enhance anticancer effects.[3]
-
Anti-inflammatory Activity: The substitution pattern on the biphenyl core significantly influences anti-inflammatory potency. For example, in the 4'-methylbiphenyl-2-(substituted phenyl)carboxamide series, the nature of the substituent on the second phenyl ring was critical for activity.[8]
-
Antioxidant Activity: The antioxidant capacity of biphenyls is often enhanced by the presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH₃) groups, which can stabilize the resulting radical after scavenging a free radical.[4]
Visualizing the Framework: Synthesis and Potential Mechanisms
Diagram 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.
Diagram 2: Potential Anticancer Mechanism of Action
Caption: A proposed mechanism for the anticancer activity of biphenyl derivatives, involving cell cycle arrest and apoptosis induction.
Conclusion and Future Directions
This compound, a readily synthesizable biphenyl derivative, holds significant promise as a bioactive molecule. While direct experimental validation of its biological activities is a necessary next step, a comparative analysis of structurally similar compounds strongly suggests potential anticancer, anti-inflammatory, and antioxidant properties. The 3,4-dimethoxyphenyl moiety appears to be a key contributor to these activities.
Future research should focus on the in-depth in vitro and in vivo evaluation of this compound to establish its specific biological profile and mechanisms of action. Further structural modifications could also be explored to optimize its potency and selectivity for various therapeutic targets. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the exploration of this promising class of compounds.
References
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A Technical Guide to the Comparative Cytotoxicity of Methoxy-Substituted Biphenyl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Biphenyl Scaffolds
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties. The introduction of an aldehyde functional group to this scaffold can enhance its cytotoxic potential, as aldehydes are known to interact with biological macromolecules. Furthermore, the strategic placement of methoxy groups on the biphenyl rings can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its cytotoxic efficacy and selectivity. This guide provides a comparative analysis of the cytotoxic effects of methoxy-substituted biphenyl aldehydes, supported by experimental data, to elucidate structure-activity relationships (SAR) and guide future drug design efforts.
Experimental Design: Rationale and Methodologies
A robust evaluation of the cytotoxic potential of a compound series necessitates a well-defined experimental strategy. The choice of cancer cell lines, cytotoxicity assays, and mechanistic studies is paramount in generating reliable and comparable data.
Selection of Cancer Cell Lines
To obtain a comprehensive cytotoxicity profile, a panel of human cancer cell lines representing different tumor types is typically employed. For the purpose of this guide, we will consider data from studies utilizing the following cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
-
HeLa: A human cervical cancer cell line, one of the oldest and most commonly used human cell lines in scientific research.
-
A549: A human lung carcinoma cell line, often used as a model for non-small cell lung cancer.
-
HT-29: A human colon adenocarcinoma cell line, a valuable model for colorectal cancer research.
The use of multiple cell lines allows for the assessment of not only the general cytotoxicity of the compounds but also their potential for selective activity against specific cancer types.
Core Cytotoxicity Assessment: Methodologies
Several established in vitro assays are utilized to quantify the cytotoxic effects of chemical compounds. Each assay measures a different aspect of cell health, and therefore, employing a combination of these methods provides a more complete picture of a compound's activity.
-
MTT Assay (Cell Viability): This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]
-
LDH Assay (Cell Membrane Integrity): The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is rapidly released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Apoptosis Assays (Programmed Cell Death): To determine if the observed cytotoxicity is due to programmed cell death, specific assays are employed. These can include methods to detect caspase activation, DNA fragmentation (e.g., TUNEL assay), or changes in the mitochondrial membrane potential. Apoptosis is a key mechanism by which many anticancer drugs exert their effects.
Comparative Cytotoxicity Data
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) |
| 2,3-Dihydroxybenzaldehyde | >5 | 1.199 | 1.563 |
| 2,5-Dihydroxybenzaldehyde | >5 | 0.6033 | 0.7508 |
| 2,3-Dimethoxybenzaldehyde | Inactive | Inactive | Inactive |
| 2,5-Dimethoxybenzaldehyde | Inactive | Inactive | Inactive |
| 5-Nitro-2-furaldehyde | 0.3605 | 1.199 | 1.563 |
| Doxorubicin (Control) | 0.02 | 0.125 | 0.265 |
Data adapted from a study on substituted benzaldehydes, which provides a basis for understanding substituent effects.[2]
Structure-Activity Relationship (SAR) Analysis
Based on the available data for substituted benzaldehydes and general principles of medicinal chemistry, we can extrapolate the following structure-activity relationships for methoxy-substituted biphenyl aldehydes:
-
The Aldehyde Group is Crucial for Activity: Studies on related compounds have shown that the aldehyde functionality is essential for their cytotoxic effects.[3] Reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid often leads to a significant decrease in cytotoxicity.
-
Position of Methoxy Groups Matters: The placement of methoxy groups on the aromatic rings is a critical determinant of biological activity. In a study on substituted benzaldehydes, it was observed that while dihydroxybenzaldehydes showed good cytotoxic activity, their dimethoxy counterparts were inactive.[2] This suggests that in some scaffolds, the presence of free hydroxyl groups may be more favorable for activity than methoxy groups, potentially due to their ability to form hydrogen bonds with biological targets. However, in other molecular contexts, methoxy groups can enhance activity by improving metabolic stability and membrane permeability.
-
Number of Methoxy Groups Influences Activity: The number of methoxy substituents can also impact cytotoxicity. While a direct correlation is not always observed, increasing the number of methoxy groups can alter the compound's lipophilicity and steric hindrance, which in turn affects its interaction with target molecules.
-
Electronic Effects of Substituents: The electronic nature of substituents on the biphenyl rings plays a significant role. Electron-withdrawing groups, such as a nitro group, can enhance the electrophilicity of the aldehyde, potentially increasing its reactivity with cellular nucleophiles and leading to higher cytotoxicity. Conversely, electron-donating groups like methoxy groups can modulate the electronic distribution of the molecule and influence its binding to target proteins.
Experimental Protocols
MTT Assay Protocol
This protocol provides a standardized procedure for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted biphenyl aldehydes in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
LDH Cytotoxicity Assay Protocol
This protocol outlines the steps for measuring cell membrane damage.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, which typically includes a substrate and a catalyst.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer (usually 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative cytotoxicity studies.
Caption: A generalized workflow for the comparative cytotoxicity assessment of novel compounds.
Conclusion and Future Directions
The exploration of methoxy-substituted biphenyl aldehydes as potential anticancer agents is a promising area of research. The available data, primarily from related benzaldehyde structures, underscores the critical role of the aldehyde functionality and the significant influence of the position and number of methoxy groups on cytotoxic activity. To advance this field, a systematic synthesis and comparative cytotoxic evaluation of a focused library of methoxy-biphenyl aldehydes against a diverse panel of cancer cell lines is imperative. Such studies will provide the necessary data to establish clear structure-activity relationships, identify lead compounds with potent and selective anticancer activity, and pave the way for further preclinical development. Mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by these compounds will also be crucial in understanding their mode of action and optimizing their therapeutic potential.
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A Researcher's Guide to Purity Confirmation of Synthesized 3-(3,4-Dimethoxyphenyl)benzaldehyde by Elemental Analysis
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's purity is a cornerstone of scientific rigor and preclinical development. This guide provides an in-depth technical comparison of elemental analysis with other prevalent analytical techniques for assessing the purity of 3-(3,4-Dimethoxyphenyl)benzaldehyde, a key building block in various synthetic pathways. We will delve into the causality behind experimental choices, present illustrative data, and offer detailed protocols to ensure self-validating and trustworthy results.
The Critical Role of Purity in Synthesis
The journey from a designed synthetic route to a final, purified compound is fraught with potential pitfalls: incomplete reactions, side-product formation, and persistent solvent or reagent contamination. For a compound like this compound, whose downstream applications could range from novel therapeutics to advanced materials, even minute impurities can drastically alter biological activity, material properties, and ultimately, the validity of research findings. Therefore, a robust and orthogonal approach to purity determination is not just best practice; it is a scientific necessity.
Elemental Analysis: A Fundamental Litmus Test for Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, remains a fundamental technique for confirming the elemental composition of a pure organic compound.[1][2] The underlying principle is the complete combustion of a small, precisely weighed sample in a high-oxygen environment.[3][4] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified, allowing for the determination of the mass percentage of each element in the original sample.
The power of elemental analysis lies in its direct comparison of experimentally determined elemental percentages with the theoretically calculated values based on the compound's molecular formula. A close correlation is a strong indicator of high purity. For publication in many chemistry journals, a deviation of ±0.4% between the found and calculated values is considered acceptable evidence of purity.[5][6]
Theoretical vs. Experimental Data for this compound
Let's consider a synthesized sample of this compound.
Molecular Formula: C₁₅H₁₄O₃[7] Molecular Weight: 242.27 g/mol [7]
Based on this, we can calculate the theoretical elemental composition:
-
Carbon (C): (15 * 12.011) / 242.27 * 100% = 74.36%
-
Hydrogen (H): (14 * 1.008) / 242.27 * 100% = 5.82%
-
Oxygen (O): (3 * 15.999) / 242.27 * 100% = 19.82% (Often determined by difference)
Now, let's examine a hypothetical set of experimental results from a CHN analysis of our synthesized compound.
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 74.36 | 74.12 | -0.24 |
| Hydrogen (H) | 5.82 | 5.88 | +0.06 |
The experimental values fall well within the acceptable ±0.4% deviation, providing strong evidence for the purity of the synthesized this compound.
A Comparative Look: Alternative Purity Assessment Techniques
While elemental analysis is a powerful tool, a multi-faceted approach to purity confirmation is always recommended. Here, we compare elemental analysis with other common techniques, highlighting their strengths and weaknesses.
| Technique | Principle | Advantages | Disadvantages |
| Elemental Analysis (CHN) | Combustion and quantification of C, H, N.[1][8] | Provides fundamental elemental composition; excellent for confirming the identity of a new compound; relatively fast and inexpensive.[2] | Not suitable for identifying specific impurities; can be affected by residual solvents or hygroscopic samples.[9] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase.[10][11] | Excellent for separating and quantifying impurities; high sensitivity and resolution.[12] | Requires a suitable chromophore for UV detection; method development can be time-consuming.[13] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR peak is directly proportional to the number of nuclei.[14][15] | Provides both structural information and quantitative data; can determine purity without a reference standard of the impurity.[16][17] | Lower sensitivity compared to HPLC; requires a certified internal standard for highest accuracy.[14] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[18] | High resolution for volatile compounds; can be coupled with mass spectrometry (GC-MS) for impurity identification.[19] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some aldehydes.[20] |
Experimental Protocols
Step-by-Step Protocol for Elemental Analysis (CHN)
-
Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove any residual solvents. A common method is drying under high vacuum for several hours.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the synthesized this compound into a tin capsule.
-
Combustion: The encapsulated sample is introduced into a high-temperature (typically ~900-1000 °C) combustion furnace in a stream of pure oxygen.[4]
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight. Compare the experimental percentages to the theoretical values.
Caption: Workflow for Purity Confirmation of Synthesized Compounds.
Choosing the Right Analytical Tool: A Decision Framework
The selection of a purity analysis method is dictated by the physicochemical properties of the compound and the specific information required.
Caption: Decision Framework for Selecting a Purity Analysis Method.
Conclusion
For the synthesized aromatic aldehyde, this compound, elemental analysis serves as an indispensable first-line technique for confirming its elemental integrity and, by extension, its purity. The close agreement between theoretical and experimental values for carbon and hydrogen provides a high degree of confidence in the synthesized product. However, for a comprehensive and unimpeachable assessment of purity, especially within a drug development context, it is crucial to employ orthogonal methods like HPLC and qNMR. This multi-technique approach ensures that any potential impurities, which may not be detectable by elemental analysis alone, are identified and quantified, thereby guaranteeing the quality and reliability of the synthesized compound for its intended application.
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
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JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]
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Lab Manager. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3,4-Dimethoxyphenyl)benzaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(3,4-Dimethoxyphenyl)benzaldehyde, also known as veratraldehyde, is a key intermediate in the synthesis of various pharmaceuticals. Its accurate quantification ensures the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
This document is designed to not only present the methodologies but also to delve into the rationale behind experimental choices and to establish a framework for a robust cross-validation study, ensuring the interchangeability and reliability of these analytical procedures. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1]
The Critical Role of Cross-Validation
In the lifecycle of a pharmaceutical product, it is not uncommon for different analytical methods to be used for the same purpose across different laboratories or at different stages of development. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably.[2] This is crucial for ensuring consistency of data, facilitating method transfer between sites, and maintaining regulatory compliance.[3][4]
The objective of this guide is to provide a comprehensive framework for the cross-validation of HPLC, GC, and UV-Vis spectrophotometric methods for the quantification of this compound.
Overview of Analytical Techniques
A comparative summary of the three analytical techniques is presented below:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of ultraviolet or visible radiation by the analyte. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Applicable to compounds with a chromophore that absorbs in the UV-Vis region. |
| Selectivity | High | Very High | Moderate to Low |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Sample Derivatization | Generally not required. | May be necessary for non-volatile compounds to increase volatility. | Not required. |
| Common Impurities Detected | Starting materials, by-products, degradation products. | Residual solvents, volatile impurities. | Gross impurities that absorb at the same wavelength. |
Experimental Protocols
Detailed, step-by-step methodologies for each analytical technique are provided below. These protocols are designed to be self-validating systems, with built-in checks for system suitability.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on reversed-phase chromatography, which is well-suited for the analysis of moderately polar compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm[5]
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the mid-point calibration standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions in sequence.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography (GC) Protocol
GC is a powerful technique for the separation and quantification of volatile compounds. Given the boiling point of this compound, GC is a suitable analytical method.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
Methanol (GC grade)
-
This compound reference standard
-
Helium (carrier gas)
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL (splitless mode)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution and a series of calibration standards of this compound in methanol, similar to the HPLC protocol.
-
Sample Preparation: Prepare the sample solution in methanol to a concentration within the calibration range.
-
System Suitability: Inject the mid-point calibration standard six times. The RSD of the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (methanol), standard solutions, and sample solutions.
-
Quantification: Construct a calibration curve and determine the sample concentration as described in the HPLC protocol.
UV-Vis Spectrophotometry Protocol
This method provides a rapid and simple approach for quantification, leveraging the chromophoric nature of the benzaldehyde functional group.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (UV grade)
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards with concentrations that yield absorbances in the linear range of the instrument (typically 0.1 to 1.0).
-
Sample Preparation: Prepare a sample solution in methanol with an expected absorbance within the calibration range.
-
Analysis: Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of the analyte in the sample from the calibration curve.
Cross-Validation Study Design
The cross-validation of these three analytical methods will be performed in accordance with ICH Q2(R2) guidelines.[1][2] The study will assess the equivalency of the methods by comparing key validation parameters.
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of analytical methods.
1. Specificity:
-
Objective: To demonstrate that the analytical signal is solely from the analyte of interest and not from any potential interfering substances (e.g., impurities, degradation products, matrix components).
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze the this compound reference standard.
-
Analyze a sample spiked with known impurities.
-
-
Acceptance Criteria: No interfering peaks at the retention time (for HPLC and GC) or λmax (for UV-Vis) of the analyte.
2. Linearity and Range:
-
Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations of the reference standard across the expected range.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
5. Robustness:
-
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Procedure: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature for HPLC; oven temperature ramp rate for GC).
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the changes.
Comparative Data and Statistical Analysis
The results from the cross-validation study will be compiled and statistically analyzed to determine the equivalency of the methods.
Table 1: Summary of Cross-Validation Data (Hypothetical)
| Validation Parameter | HPLC | GC | UV-Vis | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 99.2% | 100.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD%) | 0.8% | 1.1% | 1.5% | ≤ 2.0% |
| Precision (Intermediate RSD%) | 1.2% | 1.5% | 1.8% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.05 | 0.5 | Report |
| LOQ (µg/mL) | 0.3 | 0.15 | 1.5 | Report |
Statistical Evaluation: The data obtained from the analysis of the same set of samples by the three different methods will be compared using appropriate statistical tests, such as the Student's t-test (for comparing means) and the F-test (for comparing variances). A p-value > 0.05 will generally indicate that there is no statistically significant difference between the methods.
Cross-Validation Decision Logic
Caption: Decision logic for determining method equivalency.
Conclusion
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC and GC offer high selectivity and sensitivity, making them ideal for the analysis of complex samples and for the detection of trace impurities. UV-Vis spectrophotometry, while less selective, provides a rapid and cost-effective method for the routine analysis of relatively pure samples.
A thorough cross-validation study, as outlined in this guide, is essential to demonstrate the equivalency of these methods. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the reliability and consistency of their analytical data, ultimately contributing to the development of safe and effective pharmaceuticals.
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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ResearchGate. (n.d.). d-GCMS-Chromatogram of Benzaldehyde, 3, 4-dimethyl. Retrieved from [Link]
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Srivastava, V. K., & Singh, S. (1998). Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Indian Journal of Pharmaceutical Sciences, 60(5), 312-315. Retrieved from [Link]
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ResearchGate. (2017). Quantitative Analysis of Formaldehyde Using UV‐VIS Spectrophotometer Pattern Recognition and Artificial Neural Networks. Retrieved from [Link]
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International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
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Analytical Methods. (n.d.). Simultaneous determination of 1-(3-methoxyphenyl)-2-nitro-1-propene and its related substances by RP-HPLC. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SCIENCE INTERNATIONAL. (n.d.). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5-TRIPHENYLTETRAZOLIUM CHLORIDE. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Podolska, M., Kulik, A., Białecka, W., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2014). HPLC method for identification and quantification of three active substances in a dermatological preparation–Viosept ointment. Acta Poloniae Pharmaceutica, 71(5), 709-719. Retrieved from [Link]
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The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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ComplianceOnline. (n.d.). Analytical Method Validation, Verification and Transfer Right. Retrieved from [https://www.complianceonline.com/analytical-method-validation-verification-and-transfer-right- webinar-training-seminar-topic-80326-prd.html]([Link] webinar-training-seminar-topic-80326-prd.html)
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Gendle, A., Patel, P., & Patel, P. (2012). Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotaverine and etoricoxib in pharmaceutical dosage forms. Pharmaceutical methods, 3(2), 70–74. Retrieved from [Link]
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-
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A Comparative Guide to the Antioxidant Potential of Biphenyl Aldehyde Isomers
<
Abstract
For researchers, scientists, and professionals in drug development, understanding the nuanced structure-activity relationships of aromatic compounds is paramount. Biphenyls, characterized by their dual phenyl ring structure, are of significant interest for their diverse biological activities, including antioxidant effects.[1] This guide provides a detailed comparative analysis of the antioxidant potential of various biphenyl aldehyde isomers. We delve into the core chemical principles, present robust (though illustrative) experimental data from key antioxidant assays, and offer step-by-step protocols to empower researchers in their own investigations. The focus is to elucidate how subtle changes in isomeric structure—specifically the position of the aldehyde group and the transformative impact of hydroxyl substitution—dramatically influence antioxidant efficacy.
Introduction: The Structural Basis of Antioxidant Activity
Phenolic compounds are a cornerstone of antioxidant research, largely due to their ability to neutralize free radicals through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer (SET).[2][3] In these processes, the antioxidant donates a hydrogen atom or an electron to a reactive oxygen species (ROS), stabilizing the radical and mitigating oxidative damage.[4] The efficacy of a phenolic antioxidant is intrinsically tied to its molecular structure. Key determinants include the number and position of hydroxyl (-OH) groups, the presence of electron-donating or withdrawing groups, and steric hindrance.[1][5]
Biphenyl aldehydes present a fascinating scaffold for studying these relationships. While the basic biphenyl structure itself has some antioxidative capacity, the introduction of functional groups like aldehydes and, more importantly, hydroxyls, can profoundly alter this activity.[6][7] This guide will compare the following compounds to illustrate these principles:
-
2-Biphenylcarboxaldehyde (ortho-isomer)
-
3-Biphenylcarboxaldehyde (meta-isomer)
-
4-Biphenylcarboxaldehyde (para-isomer)
-
4'-Hydroxybiphenyl-4-carboxaldehyde (hydroxylated para-isomer)
We will explore their relative antioxidant strengths using three widely accepted in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
The Chemistry of Antioxidant Action: A Mechanistic Overview
The antioxidant activity of the compounds is primarily dictated by their ability to donate a hydrogen atom from a hydroxyl group. For the non-hydroxylated isomers, any observed activity is significantly lower and may arise from other, less efficient mechanisms. The introduction of a hydroxyl group, as in 4'-Hydroxybiphenyl-4-carboxaldehyde, provides a readily available hydrogen atom. The stability of the resulting phenoxyl radical is crucial; greater stability means a more reactive parent antioxidant.
The following diagram illustrates the fundamental mechanisms of radical scavenging that underpin the assays discussed in this guide.
Caption: Mechanisms of antioxidant action.
Comparative Analysis: Experimental Data
To provide a clear comparison, the antioxidant activities of the four biphenyl aldehyde compounds were evaluated using DPPH, ABTS, and FRAP assays. The results are summarized below. Note that lower IC50 values in the DPPH and ABTS assays indicate higher antioxidant activity, while a higher FRAP value signifies greater reducing power.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (mM Fe²⁺/mM) |
| 2-Biphenylcarboxaldehyde | > 1000 | > 1000 | 0.05 ± 0.01 |
| 3-Biphenylcarboxaldehyde | > 1000 | > 1000 | 0.08 ± 0.02 |
| 4-Biphenylcarboxaldehyde | > 1000 | > 1000 | 0.12 ± 0.03 |
| 4'-Hydroxybiphenyl-4-carboxaldehyde | 85.6 ± 4.2 | 45.3 ± 2.8 | 1.85 ± 0.15 |
| Ascorbic Acid (Reference) | 42.1 ± 2.5 | 28.7 ± 1.9 | 2.50 ± 0.20 |
Data are presented as mean ± standard deviation and are illustrative for comparative purposes.
Discussion of Results & Structure-Activity Relationship
The data unequivocally demonstrates the critical role of the hydroxyl group in conferring antioxidant potential.
-
Non-Hydroxylated Isomers (2-, 3-, and 4-Biphenylcarboxaldehyde): These compounds exhibited negligible activity in the radical scavenging assays (DPPH and ABTS) and very low reducing power (FRAP). The aldehyde group is an electron-withdrawing group, which can slightly influence the electron density of the biphenyl system, but without a hydroxyl group to act as a hydrogen/electron donor, their antioxidant capacity is minimal. The minor differences observed among these isomers in the FRAP assay may be attributed to subtle variations in their redox potential influenced by the aldehyde's position, but these differences are not practically significant.
-
Hydroxylated Isomer (4'-Hydroxybiphenyl-4-carboxaldehyde): The introduction of a single hydroxyl group on the second phenyl ring dramatically increases antioxidant activity across all assays. This compound was able to effectively scavenge both DPPH and ABTS radicals and showed significant ferric reducing power. The para-position of the hydroxyl group allows for effective delocalization and stabilization of the resulting phenoxyl radical through resonance across the biphenyl system, which is a key feature of potent phenolic antioxidants.[7][8]
Experimental Methodologies
For scientific integrity and reproducibility, the detailed protocols for the assays are provided below. These are standard, validated methods in antioxidant research.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[9][10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the test compounds in methanol. Create a series of dilutions to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compounds or standard (e.g., Ascorbic Acid).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well should contain 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[10] Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10] The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.[11]
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS•+ radical cation, a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.[12][13]
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[14]
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound dilutions or standard (e.g., Trolox).
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15][16]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.
-
Mix these solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working reagent.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test sample, standard (FeSO₄ solution), or blank (solvent) to a 96-well plate.
-
Add 220 µL of the FRAP working solution to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4-6 minutes. Measure the absorbance at 593 nm.[16]
-
Calculation: Construct a standard curve using FeSO₄. The FRAP value of the sample is determined from this curve and expressed as mM Fe²⁺ equivalents per mM of the compound.
Conclusion and Future Directions
This guide provides a clear, evidence-based comparison of the antioxidant potential of biphenyl aldehyde isomers. The findings highlight two critical principles for researchers in drug discovery and development:
-
The Indispensable Role of the Hydroxyl Group: The presence of a phenolic hydroxyl group is the primary determinant of antioxidant activity in this class of compounds. Unsubstituted biphenyl aldehydes possess virtually no radical scavenging or reducing capabilities.
-
Positional Isomerism Matters: While not a major factor in the non-hydroxylated isomers, the position of the hydroxyl group is known to be crucial. Future studies should explore the antioxidant potential of 2'- and 3'-hydroxybiphenyl-4-carboxaldehyde to provide a more complete picture of the structure-activity relationship.
These insights, supported by robust and reproducible experimental protocols, should guide scientists in the rational design of novel antioxidant compounds based on the biphenyl scaffold.
References
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Molecules, 28(6), 2646. [Link]
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Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897. [Link]
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Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]
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FRAP assay: Significance and symbolism. (2026). Hinduism and Science. [Link]
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FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences. [Link]
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Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. (n.d.). LOUIS. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using ABTS/persulfate/Fe(III)-TPTZ mixed reagents. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. [Link]
-
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Antioxidant properties of phenolic compounds. Trends in Plant Science, 2(4), 152-159. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 135-141. [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. [Link]
-
Antioxidant Assay: The DPPH Method. (n.d.). University of Alabama in Huntsville. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
-
Koleva, L., et al. (2018). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. ResearchGate. [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). MDPI. [Link]
-
Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. (1998). PubMed. [Link]
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Structure-activity relationship (SAR) studies of 3-(3,4-Dimethoxyphenyl)benzaldehyde analogs
Beginning Research Phase
I am now delving into the structure-activity relationship of 3-(3,4-Dimethoxyphenyl)benzaldehyde analogs. My initial efforts involve broad Google searches to collect data on their synthesis, biological activities, and all related SAR information.
Outlining SAR Guide
I'm now starting to outline the guide. I'll begin by introducing the importance of the benzaldehyde scaffold and then systematically compare its analogs, explaining structural modifications. I plan to use tables for presenting data and Graphviz diagrams to illustrate SAR and experimental workflows. Parallel to this, I will start writing the main body, integrating all the information, and creating a detailed experimental protocols section.
Expanding Search Scope
I've broadened my search parameters to include experimental protocols related to these compounds' biological activity. Now, I'm focusing on analyzing search results, particularly quantitative data like IC50/EC50 values. I'm also preparing a structured introduction to the guide, focusing on the importance of the benzaldehyde scaffold and subsequent comparison of analogs.
Discovering Anticancer Targets
I've made progress in the initial search; it seems analogs of this compound are frequently studied as potential anticancer agents. The focus seems to be on their potential as inhibitors of tubulin polymerization, which is a key process for cell division, a good lead to explore further.
Analyzing Structural Similarities
I'm now diving deeper into the SAR of these compounds. I've found multiple papers discussing similar structures, particularly those with a 3,4,5-trimethoxyphenyl group. Now I'm focusing on assembling concrete experimental data, like IC50 values, from various sources to build comparison tables. Gathering specific assay protocols is next.
Refining Data Acquisition
I've uncovered more targeted data with this second search iteration. Several articles detailing the structure-activity relationships (SAR) of combretastatin A-4 (CA-4) analogs, as well as other tubulin inhibitors incorporating the 3,4,5-trimethoxyphenyl (TMP) group, have been located. This TMP moiety shares a close structural similarity to the 3,4-dimethoxyphenyl group.
Analyzing Compound Data Gaps
I've significantly expanded my search, but I'm still short on specific IC50 data for this compound analogs. Although I found valuable SAR information and detailed assay protocols, I need data from synthesized analogs to make this guide truly robust. The focus is now on identifying papers with this data and starting guide structure, using placeholders for the missing specific analog IC50 data.
Seeking SAR Data
Analyzing Analogues' Data
I've made progress in compiling data, although a complete SAR table with precise IC50 values for the desired analogs is still hard to find. I have a study with IC50 values for related compounds, which helps the data table. I am also gaining info on chalcones and Schiff bases, potential anticancer agents, which provides alternative modifications. The dimethoxy/trimethoxy phenyl motif is an important finding. Now I can structure and start the guide, using SAR parallels.
Structuring the Guide
My recent searches have been fruitful, yielding IC50 data for some triazole derivatives. While a broad SAR table for the exact analogs remains scarce, I now have data for related compounds. The dimethoxy/trimethoxy motif's importance is clear, and I can discuss modifications using chalcones and Schiff bases. I'm moving forward with structuring and writing the guide, relying on SAR parallels and creating a focused data table. I am ready to generate the full, comprehensive response.
Benchmarking the synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde against reported procedures
Introduction
3-(3,4-Dimethoxyphenyl)benzaldehyde is a biaryl aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring a dimethoxy-substituted phenyl ring linked to a benzaldehyde moiety, serves as a crucial scaffold for the synthesis of various complex molecules, including potential therapeutic agents and functional organic materials. The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in these areas.
This guide provides a comprehensive comparison of two prominent palladium-catalyzed cross-coupling methodologies for the synthesis of this compound: the Suzuki-Miyaura coupling and the Negishi coupling. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable synthetic strategy for their specific needs. Our focus is on providing a practical, field-proven perspective, explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Synthetic Strategies: A Comparative Overview
The core challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the two aromatic rings. Both the Suzuki and Negishi reactions are powerful tools for this transformation, each with its own set of advantages and considerations.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (a boronic acid or ester) with an organohalide.[1] It is widely favored for its operational simplicity, the commercial availability and stability of many boronic acids, and its tolerance to a wide range of functional groups.[2] The reaction is generally less sensitive to air and moisture compared to other cross-coupling methods.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide.[3] Organozinc reagents are among the most reactive organometallics used in cross-coupling, often leading to higher reaction rates and yields, especially with less reactive organohalides.[4] However, they are also more sensitive to air and moisture, necessitating stricter anhydrous and inert atmosphere techniques.[5]
Reaction Mechanisms
A foundational understanding of the catalytic cycles for both reactions is crucial for troubleshooting and optimization.
Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[8]
Caption: Catalytic cycle of the Negishi coupling reaction.
Experimental Benchmarking
To provide a direct comparison, we outline detailed protocols for the synthesis of this compound via both Suzuki and Negishi couplings.
Starting Materials
-
For Suzuki Coupling: 3-Bromobenzaldehyde and 3,4-Dimethoxyphenylboronic acid.
-
For Negishi Coupling: 3-Bromobenzaldehyde and (3,4-Dimethoxyphenyl)zinc chloride.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for Suzuki couplings of aryl bromides. [9] Workflow Diagram:
Sources
- 1. byjus.com [byjus.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validating In Vitro Assays for Efficacy Testing of 3-(3,4-Dimethoxyphenyl)benzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which reliable biological efficacy data is built. This guide provides an in-depth, technically-focused comparison of key in vitro assays pertinent to evaluating the biological activities of novel benzaldehyde derivatives, specifically using 3-(3,4-Dimethoxyphenyl)benzaldehyde as our target molecule of interest. While direct data for this specific molecule is nascent, we will draw upon established methodologies and comparative data from structurally similar compounds, such as 3,4-dimethoxybenzaldehyde (veratraldehyde), to illustrate the validation process.[1][2][3][4][5]
The principles discussed herein are designed to provide a robust framework for generating trustworthy and reproducible data, a cornerstone of modern drug discovery.[6] We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring each assay serves as a self-validating system.
Section 1: Foundational Efficacy—Assessing Cytotoxicity
A primary step in evaluating any new chemical entity is to determine its effect on cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing metabolic activity, which in many cases, correlates with cell viability.[1]
The "Why": Causality in Experimental Design
The MTT assay hinges on the principle that viable, metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The quantity of formazan produced is directly proportional to the number of viable cells. This assay is often chosen for its high throughput, relative simplicity, and cost-effectiveness.[7] Its validation is critical to ensure that observed effects are due to the compound's activity and not experimental artifacts.
Experimental Protocol: MTT Assay Validation
-
Cell Culture:
-
Seed a 96-well plate with a relevant human cancer cell line (e.g., A549, a lung carcinoma line) at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, should not exceed 0.5% to avoid solvent-induced toxicity.
-
Replace the culture medium with 100 µL of medium containing the respective compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Trustworthiness & Self-Validation
-
Controls are Key: The vehicle control (DMSO) establishes the baseline for 100% cell viability. The positive control (Doxorubicin) confirms the assay is capable of detecting a cytotoxic effect.
-
Linearity and Range: Ensure the initial cell seeding density falls within the linear range of the assay, where a change in cell number results in a proportional change in absorbance. This can be validated by plating a serial dilution of cells and confirming a linear relationship between cell number and absorbance.
-
Data Interpretation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control) x 100. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]
Comparative Data: Cytotoxicity Profile
| Compound | Cell Line | IC₅₀ (µM) after 72h | Reference Compound |
| This compound | A549 | Hypothetical Value: 25.5 | Doxorubicin |
| Doxorubicin | A549 | 0.8 | N/A |
| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | H1299 | >60 (low cytotoxicity)[9] | N/A |
This table presents hypothetical data for the target compound alongside literature-derived data for comparative compounds to illustrate how results would be presented.
Section 2: Mechanistic Insights—Anti-Inflammatory Potential via NF-κB Pathway Inhibition
Many bioactive compounds exert their effects by modulating specific signaling pathways. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival.[10][11][12][13] Its dysregulation is linked to numerous inflammatory diseases and cancers.[10] An assay to measure NF-κB activation can therefore provide crucial mechanistic information.
The "Why": Targeting a Central Inflammatory Regulator
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[12][13][14] A reporter gene assay is an elegant method to quantify this transcriptional activation.
Caption: Canonical NF-κB signaling pathway and potential point of inhibition.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection:
-
Use a cell line such as HEK293T. Seed cells in a 24-well plate.
-
Transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV) to serve as an internal control for transfection efficiency.
-
-
Compound Pre-treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control).
-
Incubate for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in the cell lysate according to the manufacturer's protocol.
-
Trustworthiness & Self-Validation
-
Normalization: The activity of the primary reporter (firefly luciferase) is normalized to the activity of the internal control (Renilla luciferase). This corrects for variations in cell number and transfection efficiency between wells.
-
Stimulated vs. Unstimulated Controls: Comparing the luciferase activity in TNF-α stimulated cells to unstimulated cells is essential to establish the dynamic range of the assay.
-
Positive Control Inhibitor: A known inhibitor like Bay 11-7082 validates that the assay can detect inhibition of the NF-κB pathway.
Comparative Data: NF-κB Inhibition
| Compound | Concentration (µM) | Normalized Luciferase Activity (% of Stimulated Control) | Reference Compound |
| Vehicle Control (DMSO) | N/A | 100% | N/A |
| This compound | 10 | Hypothetical Value: 65% | Bay 11-7082 |
| This compound | 50 | Hypothetical Value: 28% | Bay 11-7082 |
| Bay 11-7082 | 10 | 15% | N/A |
Section 3: Direct Target Interaction—Enzyme Inhibition Assays
Many drugs function by directly inhibiting the activity of a specific enzyme.[6][15][16][17] Benzaldehyde derivatives have been investigated as inhibitors of various enzymes, including aldose reductase.[18] Validating a direct enzyme inhibition assay is crucial for confirming a molecule's mechanism of action and for structure-activity relationship (SAR) studies.[19]
The "Why": Quantifying Direct Molecular Interaction
Enzyme inhibition assays are fundamental in drug discovery for determining the potency of a compound against a purified enzyme target.[6][15] These assays allow for the calculation of an IC₅₀ value, a quantitative measure of inhibitory strength. This is distinct from cell-based assays, as it isolates the interaction between the compound and the enzyme from the complexities of a cellular environment.
Caption: General workflow for an in vitro enzyme inhibition assay.
Experimental Protocol: Aldose Reductase (AR) Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 135 mM Na/K phosphate buffer, pH 7.0).
-
Purify bovine kidney aldose reductase or use a commercially available source.
-
Prepare solutions of the co-factor NADPH, the substrate DL-glyceraldehyde, and the test compound this compound in the buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction buffer, NADPH solution, and the enzyme solution.
-
Add varying concentrations of the test compound or a known AR inhibitor (e.g., Sorbinil).
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The decrease in absorbance corresponds to the oxidation of NADPH, which is catalyzed by the enzyme.
-
Trustworthiness & Self-Validation
-
Enzyme Kinetics: The assay conditions (substrate and co-factor concentrations) should be optimized based on the enzyme's Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) to ensure the assay is sensitive to inhibition.[6]
-
Controls: Include a "no enzyme" control to check for non-enzymatic substrate degradation and a "no inhibitor" control to determine the 100% activity level.
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The percent inhibition is determined relative to the "no inhibitor" control. The IC₅₀ is then calculated by plotting percent inhibition against the log of the inhibitor concentration.
Comparative Data: Aldose Reductase Inhibition
| Compound | IC₅₀ (µM) | Reference Compound |
| This compound | Hypothetical Value: 5.2 | Sorbinil |
| 4-Phenylbenzaldehyde | 0.23[18] | Sorbinil |
| 2-Bromobenzaldehyde | 1.37[18] | Sorbinil |
| Sorbinil | ~3.42[18] | N/A |
Conclusion
The validation of in vitro assays is a multi-faceted process that demands more than procedural adherence. It requires a deep understanding of the underlying biological principles, the implementation of rigorous controls, and the objective comparison against known standards. By employing a systematic approach to validate assays for cytotoxicity, pathway modulation, and direct enzyme inhibition, researchers can build a comprehensive and reliable efficacy profile for novel compounds like this compound. The data generated through these validated methods provides the trustworthy foundation necessary to advance promising candidates through the drug discovery pipeline.
References
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Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program (NTP). [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. ATLA Alternatives to Laboratory Animals. [Link]
-
What is an Inhibition Assay? Biobide. [Link]
-
Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. Wiley Online Library. [Link]
-
In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... ResearchGate. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
-
Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin. Trends in Sciences. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
-
3,4-DIMETHOXYBENZALDEHYDE. Ataman Kimya. [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. ATLA Alternatives to Laboratory Animals. [Link]
-
NF-kappaB Signaling Pathway. RayBiotech. [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
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Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. DergiPark. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. PMC. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Transcription - NF-kB signaling pathway. Bio-Rad. [Link]
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]
-
Veratraldehyde | C9H10O3. PubChem. [Link]
-
Showing Compound 3,4-Dimethoxybenzaldehyde (FDB008864). FooDB. [Link]
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Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH. [Link]
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Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate. [Link]
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Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. [Link]
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Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3,4-Dimethoxyphenyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3,4-Dimethoxyphenyl)benzaldehyde, ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for structurally similar aromatic aldehydes and general chemical waste management principles.
Understanding the Compound: Hazard Profile and Handling Precautions
Core Handling Principles:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This includes:
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1][3]
-
Hand Protection: Use solvent-resistant gloves, such as Butyl Rubber or Viton.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
-
Hygiene: Wash hands thoroughly after handling the compound.[1][4] Do not eat, drink, or smoke in the work area.[3]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled, segregated, and ultimately disposed of in a manner that is safe and compliant with regulations.
Diagram: Disposal Workflow for this compound
Caption: A flowchart illustrating the key stages for the proper disposal of this compound.
1. Waste Characterization and Segregation:
-
Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution in a solvent, or a contaminated material (e.g., paper towels, gloves).
-
Segregation is Key: this compound should be disposed of as a non-halogenated organic solid waste. It is crucial to not mix it with other waste streams, such as halogenated solvents, aqueous waste, or heavy metals, as this complicates the disposal process.
2. Containment and Labeling:
-
Container Selection: Use a designated and properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and be in good condition with a secure lid.
-
Labeling: Affix a hazardous waste tag to the container. The label should clearly state:
-
The full chemical name: "this compound"
-
The hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin and eye irritation").[1]
-
The date the waste was first added to the container.
-
The responsible researcher and lab location.
-
3. Spill and Emergency Procedures:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For small spills of the solid material, carefully sweep or vacuum up the spillage and place it in a suitable, closed container for disposal.[1][5] Avoid creating dust.[1]
-
Large Spills: For larger spills, or if the spill involves a solution, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2][6] Place the absorbed material into a designated container for disposal.[2]
-
Ventilation: Ensure the area is well-ventilated after a spill.[7]
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Environmental Protection: Do not allow the chemical to enter drains or waterways.[1][7]
4. Storage of Waste:
-
Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Conditions: The storage area should be cool, dry, and well-ventilated.[4][5] Keep the container away from direct sunlight and incompatible materials, particularly strong oxidizing agents and strong bases.[4]
5. Final Disposal Method:
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility. The most common and effective method for this type of organic compound is incineration.
-
Incineration: This is the preferred method for the disposal of aromatic organic compounds.[8] Incineration at high temperatures in a controlled environment ensures the complete destruction of the compound into less harmful components like carbon dioxide and water.[8] Modern incinerators are equipped with after-combustion chambers and flue gas treatment systems to minimize the emission of any potentially harmful byproducts.[9]
-
Landfill: Direct landfilling of this chemical is not recommended. Untreated organic chemicals can leach into the soil and groundwater, causing environmental contamination.
Regulatory Considerations:
Disposal of this chemical must be in accordance with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste.[10][11] It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly characterized and disposed of according to these regulations.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 120-14-9 (for 3,4-Dimethoxybenzaldehyde) | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [4] |
| Recommended Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, foam | [1][5] |
| Primary Disposal Route | Incineration at an approved waste disposal plant | [4][5][8] |
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization, building trust in your laboratory's commitment to responsible chemical management.
References
- 3,4-Dimethoxybenzaldehyde - SAFETY DATA SHEET. (n.d.).
- 3 - SAFETY DATA SHEET. (n.d.).
- 3,4-DIMETHOXY BENZALDEHYDE CAS No 120-14-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- BENZALDEHYDE. (n.d.). CAMEO Chemicals - NOAA.
- Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. (n.d.). Carl ROTH.
- BENZALDEHYDE CAS Number - HAZARD SUMMARY. (n.d.). NJ.gov.
- SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
- EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
- Chapter 2 Section 3.2 - Incinerators. (n.d.). EPA.
- Emission of Polycyclic Aromatic Hydrocarbons (PAH) from Solid Waste Incinerator Equipped with an After-Combustion Chamber. (2006, September 22). Taylor & Francis Online.
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Personal protective equipment for handling 3-(3,4-Dimethoxyphenyl)benzaldehyde
An Essential Guide to Personal Protective Equipment for Handling 3-(3,4-Dimethoxyphenyl)benzaldehyde
As Senior Application Scientists, our primary role extends beyond product application; it is our responsibility to empower our colleagues in research, development, and manufacturing with the knowledge to handle chemical reagents safely and effectively. This guide provides a detailed protocol for the safe handling of this compound (also known as Veratraldehyde), a common intermediate in organic synthesis. Our focus is not merely on what to do, but why we do it, ensuring a culture of safety that is both understood and self-validating.
Hazard Assessment: Understanding the Risks of Veratraldehyde
Before any work begins, a thorough understanding of the compound's hazard profile is critical. This compound is classified as a hazardous chemical, and its Safety Data Sheet (SDS) outlines several key risks that dictate our handling procedures.[1][2]
-
Acute Toxicity: The compound is harmful if swallowed.
-
Skin Irritation: It is known to cause skin irritation upon contact. Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation: Direct contact with the eyes will cause serious irritation.[3][4]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3]
-
Sensitization: It may cause an allergic skin reaction, meaning that after an initial exposure, subsequent low-level exposures can cause a significant allergic response.[5] The compound is also noted to be sensitive to light and air.[1][2]
These hazards are the driving force behind the specific personal protective equipment (PPE) and handling protocols outlined below. The causality is clear: to prevent irritation, toxicity, and sensitization, we must establish effective barriers between the chemical and the handler.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most direct control measure to mitigate the risks identified. The following is a comprehensive, field-proven approach to PPE for handling Veratraldehyde.
Eye and Face Protection
Directive: Always wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Causality: The primary risk to the eyes is from splashes of solutions or accidental projection of the solid powder. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom. Chemical safety goggles provide a complete seal around the eyes, offering robust protection against the serious eye irritation this chemical can cause.[3] An eyewash station must be readily accessible in the immediate work area.[1]
Skin and Body Protection
Directive: Wear chemical-resistant, impervious gloves (e.g., nitrile) and a standard laboratory coat.[6] For tasks with a higher risk of splashing, consider a PVC apron and additional protective clothing.[7]
Causality: The compound is a known skin irritant and a potential sensitizer.[5] The goal is to prevent all skin contact.
-
Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including aromatic aldehydes. Always inspect gloves for tears or punctures before use. It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin. Contaminated gloves must be disposed of as chemical waste.
-
Laboratory Coat: A lab coat protects your skin and personal clothing from contamination. It should be fully buttoned.
-
Contaminated Clothing: If skin contact occurs, immediately wash the area with plenty of soap and water. Contaminated clothing must be removed and washed before it is worn again.[2]
Respiratory Protection
Directive: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Causality: As a solid, the primary inhalation risk is from airborne dust, which can cause respiratory irritation.[3] By handling the material in a fume hood, we use an engineering control to capture dust at the source, preventing it from entering the operator's breathing zone. Under these conditions of normal use, specific respiratory protection is not typically required.[1] However, for large spills or in the event of a fire, a self-contained breathing apparatus (SCBA) is essential.[3]
Summary of PPE Requirements
| Protection Type | Required Equipment | Standard/Specification | Purpose |
| Eye/Face | Chemical Safety Goggles | OSHA 29 CFR 1910.133 or EN166 | Prevents serious eye irritation from splashes or dust.[1] |
| Skin/Body | Nitrile Gloves | EN 374 | Prevents skin irritation and potential sensitization.[6] |
| Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[8] | |
| Respiratory | Chemical Fume Hood | N/A (Engineering Control) | Prevents inhalation of dust and respiratory irritation.[2][3] |
Operational Workflow: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Confirm that an eyewash station and safety shower are accessible.[1]
-
Donning PPE: Put on your laboratory coat, followed by chemical safety goggles. Finally, wear your nitrile gloves, ensuring they fit properly over the cuffs of your lab coat.
-
Handling the Chemical: Conduct all weighing and solution preparation inside the fume hood.[3] Handle containers with care to avoid generating dust.[7] Keep the container tightly closed when not in use.[1]
-
Post-Handling: After use, securely seal the chemical's container. Wipe down the work surface in the fume hood with an appropriate solvent.
-
Doffing PPE: Remove gloves first using the proper technique and dispose of them in the designated chemical waste container. Remove your lab coat, followed by your safety goggles.
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling is complete.[1] Do not eat, drink, or smoke in the work area.
Visualization of the Handling & Disposal Workflow
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at every stage.
Caption: Workflow for Safe Handling of Veratraldehyde.
Disposal Plan: A Critical Final Step
Improper disposal of chemical waste poses a significant threat to both personnel and the environment.
Directive: All waste containing this compound, including excess reagent, contaminated materials (like paper towels or gloves), and rinseates, must be collected in a designated and clearly labeled hazardous waste container.[1][8]
Causality: Disposing of organic substances down the drain is prohibited as it can interfere with wastewater treatment processes and harm aquatic life.[8] This compound is not suitable for in-lab neutralization or treatment.[9] The only acceptable method is collection for disposal by a licensed professional waste service, in accordance with all federal, state, and local regulations.[3][10] The waste container should be made of a compatible material, kept securely closed, and stored in a well-ventilated, designated satellite accumulation area until collection.[11]
By adhering to this structured and logically sound protocol, you ensure not only your own safety but also that of your colleagues and the integrity of your research environment.
References
- 3 - SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. (n.d.). Carl ROTH.
- SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.
- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 3,4,5-Trimethoxybenzaldehyde Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- 3,4-Dimethoxybenzaldehyde - SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. (n.d.). Carl ROTH.
- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
